(4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate
Description
The exact mass of the compound Methacrylic Acid 4-Methyl-2-oxotetrahydro-2H-pyran-4-yl Ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-7(2)9(12)14-10(3)4-5-13-8(11)6-10/h1,4-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANRUIBBIKVUHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1(CCOC(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433392 | |
| Record name | mevalonlactonmethacrylat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177080-66-9 | |
| Record name | mevalonlactonmethacrylat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mevalonic Lactone Methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate
Introduction: Bridging Renewable Feedstocks and Advanced Polymer Systems
In the relentless pursuit of sustainable and high-performance materials, the convergence of renewable feedstocks with functional monomers represents a critical frontier. (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate, also known as mevalonic lactone methacrylate (MVLMA), stands as a compelling example of this synergy. This monomer elegantly combines the structural features of a methacrylate—a widely utilized functional group in polymer chemistry for its ability to undergo free-radical polymerization—with a pendant mevalonic lactone moiety. Mevalonic lactone (MVL) is a naturally occurring, sugar-based molecule, positioning MVLMA as a partially renewable building block for a new generation of functional polymers.[1][2]
The incorporation of the lactone ring into a polymer backbone offers intriguing possibilities for tailoring material properties. Lactones are known to be susceptible to ring-opening reactions, which can be leveraged for creating biodegradable polyesters or for post-polymerization modification to introduce a variety of functional groups.[1] This dual reactivity—the polymerizable methacrylate and the reactive lactone ring—makes MVLMA a versatile monomer for applications in drug delivery, specialty coatings, and advanced biomaterials.
This technical guide provides a comprehensive overview of a robust laboratory-scale synthesis of this compound and a detailed protocol for its structural characterization. The methodologies presented herein are grounded in established principles of organic synthesis and analytical chemistry, offering researchers a reliable foundation for producing and verifying this high-value monomer.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the esterification of (±)-mevalonic lactone with methacryloyl chloride.[1] This reaction is a classic example of nucleophilic acyl substitution, where the hydroxyl group of the mevalonic lactone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methacryloyl chloride.
The causality behind the choice of reagents and conditions is paramount for a successful synthesis. Methacryloyl chloride is selected for its high reactivity, which facilitates the esterification of the tertiary alcohol of mevalonic lactone. A non-nucleophilic tertiary amine base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation and preventing acid-catalyzed side reactions.[3] The reaction is conducted at a low temperature to minimize the potential for polymerization of the methacrylate product.[3] Anhydrous conditions are essential to prevent the hydrolysis of the highly reactive methacryloyl chloride.
Experimental Protocol
Materials:
-
(±)-Mevalonic lactone (4-hydroxy-4-methyl-oxan-2-one)
-
Methacryloyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with (±)-mevalonic lactone (1.0 eq) and anhydrous dichloromethane (DCM). The flask is cooled to 0 °C in an ice bath.
-
Addition of Base: Triethylamine (1.2 eq) is added to the stirred solution.
-
Addition of Acyl Chloride: Methacryloyl chloride (1.1 eq) dissolved in a small amount of anhydrous DCM is added dropwise to the reaction mixture via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for 12-16 hours.
-
Workup: The reaction is quenched by the addition of deionized water. The organic layer is separated and washed sequentially with saturated aqueous NaHCO₃ solution, deionized water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound as a clear oil.
Characterization of this compound
A rigorous characterization is essential to confirm the identity and purity of the synthesized monomer. A combination of spectroscopic techniques provides a comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural assignment of the target molecule.
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
-
Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz):
-
Vinyl Protons: Two distinct signals corresponding to the terminal vinyl protons of the methacrylate group are expected around δ 6.1 and 5.6 ppm.
-
Lactone Ring Protons: Methylene protons adjacent to the ester oxygen (-O-CH₂-) are expected in the range of δ 4.3-4.5 ppm. The other two methylene protons of the lactone ring will appear as complex multiplets between δ 1.9 and 2.7 ppm.
-
Methyl Protons: A singlet for the methyl group on the lactone ring (-C(CH₃)-) is anticipated around δ 1.5 ppm. The methyl group on the methacrylate moiety (-C(CH₃)=CH₂) will appear as a singlet around δ 1.9 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework of the molecule.
-
Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz): [4]
-
Carbonyl Carbons: Two carbonyl signals are expected at the low-field end of the spectrum: the lactone carbonyl (C=O) around δ 171 ppm and the methacrylate ester carbonyl (C=O) around δ 166 ppm.
-
Vinyl Carbons: The quaternary carbon of the double bond will appear around δ 136 ppm, and the terminal methylene carbon (=CH₂) will be around δ 126 ppm.
-
Lactone Ring Carbons: The quaternary carbon bearing the methyl and ester groups (-C(CH₃)(O-)) is expected around δ 83 ppm. The methylene carbon adjacent to the ring oxygen (-O-CH₂-) should appear around δ 60 ppm. The other two methylene carbons of the lactone ring are expected in the range of δ 30-40 ppm.
-
Methyl Carbons: The methyl carbon of the lactone ring will be around δ 25 ppm, and the methacrylate methyl carbon will be around δ 18 ppm.
-
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Methacrylate C=O | - | ~166 |
| Lactone C=O | - | ~171 |
| Methacrylate C=CH₂ | - | ~136 |
| Methacrylate C=CH₂ | ~6.1, ~5.6 | ~126 |
| Lactone C-CH₃ | - | ~83 |
| Lactone O-CH₂ | ~4.3 - 4.5 | ~60 |
| Lactone Ring CH₂'s | ~1.9 - 2.7 | ~30 - 40 |
| Lactone C-CH₃ | ~1.5 | ~25 |
| Methacrylate C-CH₃ | ~1.9 | ~18 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
-
Expected FTIR Absorptions:
-
C=O Stretching: Two strong absorption bands are expected for the carbonyl groups. The lactone carbonyl stretch typically appears at a higher wavenumber (around 1735 cm⁻¹) due to ring strain, while the methacrylate ester carbonyl will be observed around 1720 cm⁻¹.[5]
-
C=C Stretching: A peak of medium intensity around 1636 cm⁻¹ is characteristic of the carbon-carbon double bond in the methacrylate group.[6]
-
C-O Stretching: Strong C-O stretching bands for the ester and lactone functionalities will be present in the fingerprint region, typically between 1150 and 1300 cm⁻¹.[5]
-
C-H Stretching: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.
-
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak corresponding to the exact mass of C₁₀H₁₄O₄ (198.0892 g/mol ) should be observable, although it may be of low intensity.
-
Key Fragmentation Peaks: Common fragmentation patterns for methacrylates include the loss of the methoxy group or cleavage at the ester linkage. For this molecule, fragmentation of the lactone ring is also expected. A prominent peak at m/z 69 corresponding to the methacryloyl cation ([CH₂=C(CH₃)CO]⁺) would be a strong indicator of the methacrylate moiety.
-
Conclusion
This compound is a monomer of significant interest due to its renewable component and its versatile chemical functionality. The synthetic protocol detailed in this guide, based on the esterification of mevalonic lactone, is a reliable method for producing this compound with high purity. The subsequent characterization using a suite of spectroscopic techniques—NMR, FTIR, and Mass Spectrometry—provides a self-validating system to ensure the structural integrity of the synthesized monomer. This guide serves as a foundational resource for researchers and scientists in the fields of polymer chemistry and materials science, enabling them to explore the full potential of this promising bio-based building block in the development of next-generation materials.
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On the photopolymerization of mevalonic lactone methacrylate: exposing the potential of an overlooked monomer. Polymer Chemistry. [Link]
- Supporting Information for an unspecified article, providing representative NMR and MS characterization data for various organic compounds. Source Not Specified.
-
Solution and precipitation based radical polymerization of renewable vinyl lactones in renewable solvents. RSC Advances. [Link]
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Valorization of Lactate Esters and Amides into Value-Added Biobased (Meth)acrylic Polymers. Biomacromolecules. [Link]
- Method for preparing 4-hydroxy-4-methyl-2-pentanone.
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Preparation of 4-hydroxy-4-methyl-2-pentanone. PrepChem.com. [Link]
- Process for the synthesis of mevalonic acid and its lactone and derivatives thereof.
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Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. PLOS ONE. [Link]
- Process for the preparation of esters of (meth)acrylic acid.
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Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy Online. [Link]
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Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. ResearchGate. [Link]
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Can anyone advise me on the reaction conditions of methacrylol chloride with alcohol?. ResearchGate. [Link]
- New process for preparing (meth)acryloyl chloride.
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13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
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Esterification and amidation of polymeric acyl chlorides. A new route to polymethacrylates and polymethacrylamides with a variety of different side groups. ResearchGate. [Link]
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FTIR Spectrum of 2-methyl-4-oxo-N-[(1Z)-1(sulfooxy) prop-2-ene-1-ylidene] pentan-2-aminium. ResearchGate. [Link]
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4-Penten-2-one, 4-methyl-. NIST WebBook. [Link]
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Physical and chemical properties of novel oxo-lactone methacrylate monomers.
An In-Depth Technical Guide to the Physical and Chemical Properties of Novel Oxo-Lactone Methacrylate Monomers
For Researchers, Scientists, and Drug Development Professionals
Functional polymers are at the forefront of materials science, with applications spanning from advanced drug delivery systems to responsive biomaterials.[1][2] Within this expansive field, novel monomers serve as the fundamental building blocks for creating polymers with tailored properties. Oxo-lactone methacrylate monomers, a unique class of compounds featuring both a lactone ring and a polymerizable methacrylate group, have garnered significant interest. The presence of the lactone moiety offers a versatile handle for post-polymerization modification, enabling the transformation of polymer properties, such as transitioning from a hydrophobic to a hydrophilic nature.[2] This guide provides a comprehensive overview of the synthesis, characterization, and properties of these promising monomers, with a particular focus on mevalonic lactone methacrylate as a representative example.
Synthesis and Structural Characterization
The synthesis of oxo-lactone methacrylate monomers typically involves the esterification of a hydroxyl-functionalized lactone with methacryloyl chloride or a similar methacrylic acid derivative.[2] A prime example is the synthesis of mevalonic lactone methacrylate (MVLMA), derived from mevalonic lactone.[2]
General Synthesis Pathway
The reaction is generally carried out in the presence of a base, such as triethylamine, to neutralize the HCl byproduct. The choice of solvent is critical to ensure the solubility of both reactants and to facilitate the reaction.
Caption: Generalized synthesis of an oxo-lactone methacrylate monomer.
Spectroscopic Characterization
Confirmation of the monomer's structure is paramount and is typically achieved through a combination of spectroscopic techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands confirm the presence of essential functional groups. For instance, the FTIR spectrum of an oxo-lactone methacrylate would exhibit characteristic peaks for the C=O stretch of the ester and lactone, and the C=C stretch of the methacrylate group.[3][4] The disappearance of the broad O-H stretch from the parent hydroxyl-lactone is a key indicator of a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information.[3][5] In the ¹H NMR spectrum, characteristic peaks for the vinyl protons of the methacrylate group and the protons on the lactone ring will be present. The integration of these peaks can confirm the purity of the synthesized monomer.
Physical Properties
The physical properties of oxo-lactone methacrylate monomers are crucial for their storage, handling, and polymerization.
Thermal Properties
Thermal analysis, primarily through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides insights into the thermal stability and transitions of both the monomer and the resulting polymer.[6][7][8]
For example, the polymer derived from mevalonic lactone methacrylate (PMevL) exhibits a relatively high glass transition temperature (Tg) of 154 °C.[2] TGA analysis of PMevL shows a two-step degradation profile, with the initial decomposition attributed to the lactone ring.[2]
| Property | Value | Technique | Reference |
| PMevL Tg | 154 °C | DSC | [2] |
| PMevL Degradation | Two-step | TGA | [2] |
Chemical Properties and Polymerization
The dual functionality of oxo-lactone methacrylate monomers dictates their chemical reactivity, with the methacrylate group enabling polymerization and the lactone ring allowing for post-polymerization modification.
Polymerization Behavior
Oxo-lactone methacrylate monomers can be polymerized via various radical polymerization techniques.[2]
-
Free Radical Polymerization: Conventional free radical polymerization, often initiated by thermal initiators like azobisisobutyronitrile (AIBN) or photoinitiators, is a straightforward method to produce polymers from these monomers.[2][9]
-
Controlled Radical Polymerization: For applications requiring well-defined polymer architectures, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are employed.[1][2][10] RAFT polymerization allows for precise control over molecular weight and dispersity, and enables the synthesis of block copolymers.[2]
Caption: Workflow for the polymerization of oxo-lactone methacrylate monomers.
Post-Polymerization Modification
A key feature of polymers derived from oxo-lactone methacrylates is the susceptibility of the pendant lactone rings to nucleophilic attack.[2] This allows for facile post-polymerization modification. For instance, the hydrophobic polymer of mevalonic lactone methacrylate can be rapidly converted into a hydrophilic analogue through a nucleophilic ring-opening reaction with hydrazine.[2] This chemical versatility opens up possibilities for creating materials with tunable and responsive properties.
Experimental Protocols
Protocol for Polymer Synthesis via Free Radical Polymerization
-
Reactant Preparation: Dissolve the oxo-lactone methacrylate monomer and a radical initiator (e.g., AIBN, 1 mol% relative to the monomer) in a suitable solvent (e.g., 1,4-dioxane) in a Schlenk flask.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for a specified duration (e.g., 24 hours).
-
Purification: After cooling, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol).
-
Isolation: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Protocol for Thermal Characterization (DSC and TGA)
Caption: Workflow for the thermal characterization of polymers.
-
Sample Preparation: Accurately weigh a small amount of the dried polymer (typically 5-10 mg) into an aluminum DSC pan or a ceramic TGA crucible.
-
DSC Analysis:
-
Place the sealed pan into the DSC instrument.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a specified temperature range.
-
Cool the sample and then perform a second heating scan to determine the glass transition temperature (Tg).
-
-
TGA Analysis:
-
Place the crucible into the TGA instrument.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) up to a high temperature (e.g., 600 °C).
-
Record the mass loss as a function of temperature to determine the thermal stability and degradation profile.[7]
-
Conclusion
Novel oxo-lactone methacrylate monomers represent a versatile class of building blocks for the synthesis of advanced functional polymers. Their straightforward synthesis, polymerizability via both conventional and controlled radical techniques, and the potential for post-polymerization modification of the pendant lactone ring make them highly attractive for a range of applications, including the development of responsive materials and drug delivery systems. The ability to precisely tune their physical and chemical properties through judicious monomer design and polymerization techniques underscores their importance in the ongoing quest for innovative polymeric materials.
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- Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - NIH.
- Direct polymerization of functional monomers - M
- Making the best of it: nitroxide-mediated polymerization of methacrylates via the copolymerization approach with functional styrenics - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01458F.
- On the photopolymerization of mevalonic lactone methacrylate: exposing the potential of an overlooked monomer - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01497H.
- Recent Developments in Lactone Monomers and Polymer Synthesis and Applic
- Controlled/“Living” Atom Transfer Radical Polymerization of Methyl Methacrylate Using Various Initiation Systems | Macromolecules - ACS Public
- Research Article SYNTHESIS, SPECTROSCOPIC AND THERMAL CHARACTERIZATION OF NEW OXO METHACRYLATE-CONTAINING POLYMERS Nevin ÇANKAYA*1 - DergiPark.
- (PDF)
- Synthesis and Characterization of Novel Methacryl
- Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacryl
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- Thermochemical Studies of Some Acrylate and Methacrylate Polymerizations in Emulsion Systems - ResearchG
- Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacryl
- On the photopolymerization of mevalonic lactone methacrylate: exposing the potential of an overlooked monomer - Polymer Chemistry (RSC Publishing).
- Photoinduced Polymerization of Eugenol-Derived Methacryl
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- Accurate Determination of Reactivity Ratios for Copolymerization Reactions with Reversible Propag
- 04.18 TGA Thermal Analysis of Polymers - YouTube.
- Synthesis of Narrow Molecular Weight Distribution Norbornene-Lactone Functionalized Polymers by Nitroxide-Mediated Polymeriz
- Thermal Characteriz
- Synthesis and monomer reactivity ratios of methyl methacrylate and 2‐vinyl‐4,4′‐dimethylazlactone copolymers - ResearchG
- FTIR and ¹H NMR spectra of mono-acrylated isosorbide. (A)
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- Chemical structure of hydrophilic (meth)acrylate monomers examined for the synthesis of PLA-based ABPs.
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An In-depth Technical Guide to Mevalonic Lactone Methacrylate (CAS Number: 177080-66-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Mevalonic Lactone Methacrylate (MVLMA), a functional monomer with growing importance in advanced materials science, particularly in the formulation of photoresists for microlithography. This document delves into its chemical properties, synthesis, polymerization behavior, and key applications, offering field-proven insights and detailed experimental protocols.
Introduction: Unveiling a Versatile Lactone-Containing Monomer
Mevalonic Lactone Methacrylate (MVLMA), identified by CAS number 177080-66-9, is a unique methacrylate monomer featuring a pendant mevalonic lactone ring. This structure imparts a combination of desirable properties, including high thermal stability and the ability to undergo radical polymerization. The lactone moiety enhances the polarity and adhesion characteristics of the resulting polymers, making it a valuable component in specialized polymer synthesis.[1][2]
Initially overlooked, recent research has highlighted the potential of MVLMA in creating functional polymers with responsive surfaces.[3] Its primary application lies in the field of microelectronics as a key component in chemically amplified photoresists, particularly for Argon Fluoride (ArF) excimer laser lithography at a wavelength of 193 nm.[2][4] The incorporation of the lactone structure into the polymer backbone improves properties such as etch resistance and solubility in aqueous developers after exposure.[5]
Physicochemical Properties
MVLMA is a colorless to light yellow or light orange clear liquid under standard conditions.[6] It is typically supplied with a stabilizer, such as Monomethyl ether hydroquinone (MEHQ), to prevent premature polymerization during storage.[7] For long-term stability, it is recommended to store the monomer under frozen conditions (<0°C) and away from heat and light.[6]
| Property | Value | References |
| CAS Number | 177080-66-9 | [6] |
| IUPAC Name | 4-methyl-2-oxooxan-4-yl 2-methylprop-2-enoate | [8] |
| Molecular Formula | C₁₀H₁₄O₄ | [8] |
| Molecular Weight | 198.22 g/mol | [7] |
| Appearance | Colorless to light yellow/orange clear liquid | [6] |
| Boiling Point | 310.2 ± 35.0 °C (Predicted) | [8] |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [8] |
| Refractive Index | 1.4710 - 1.4750 | [8] |
| Storage Temperature | Frozen (<0°C) | [6] |
Synthesis of Mevalonic Lactone Methacrylate
The synthesis of MVLMA involves the esterification of Mevalonic Lactone (MVL) with methacryloyl chloride.[9] This reaction is a standard method for producing methacrylate esters from alcohols (in this case, the hydroxyl group on the lactone).
Conceptual Synthesis Workflow
Caption: Synthesis of MVLMA from Mevalonic Lactone and Methacryloyl Chloride.
Detailed Laboratory Synthesis Protocol
This protocol is a generalized procedure based on standard esterification methods and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment.
Materials:
-
Mevalonic Lactone (MVL)
-
Methacryloyl chloride
-
Triethylamine (or another suitable tertiary amine base)
-
Anhydrous dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inhibitor (e.g., MEHQ)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Mevalonic Lactone in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.
-
Addition of Base: Add triethylamine to the stirred solution.
-
Addition of Acyl Chloride: Add methacryloyl chloride dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Stabilization and Storage: Add a small amount of an inhibitor like MEHQ to the purified product and store it in a freezer.
Polymerization and Mechanism of Action
MVLMA readily undergoes free-radical polymerization, initiated by UV light or thermal initiators, to form poly(mevalonic lactone methacrylate) (PMevL).[10]
Photopolymerization Mechanism
The photopolymerization of MVLMA follows a typical free-radical mechanism involving initiation, propagation, and termination steps.
Caption: Free-radical photopolymerization of Mevalonic Lactone Methacrylate.
Experimental Protocol for Free Radical Photopolymerization
Adapted from Esen et al., Polymer Chemistry, 2022.[9]
Materials:
-
Mevalonic Lactone Methacrylate (MVLMA)
-
Toluene
-
2,4,6-Trimethylbenzoyl diphenylphosphine oxide (TPO) as a photoinitiator
-
Nitrogen gas
-
30 W UV light source
Procedure:
-
Preparation: In a round-bottom flask, dissolve 0.5 g (2.5 mmol) of MVLMA in 2 ml of toluene.
-
Initiator Addition: Add 2 mg (0.0057 mmol) of TPO to the mixture.
-
Inert Atmosphere: Cap the flask and purge with nitrogen for 15 minutes to remove oxygen, which can inhibit radical polymerization.
-
UV Exposure: Place the flask in front of a 30 W UV light source (at a distance of approximately 60 cm) with continuous stirring at room temperature for 16 hours.
-
Observation: Turbidity, indicating polymer precipitation, should be observed within a few minutes of starting the UV exposure.
-
Isolation: The resulting polymer (PMevL) can be isolated by precipitation in a non-solvent like methanol, followed by filtration and drying.
Role in Chemically Amplified Photoresists
In the context of advanced photolithography, MVLMA is used as a comonomer in the synthesis of polymers for chemically amplified photoresists.[11][12] These resists are crucial for patterning fine features in the manufacturing of integrated circuits.
The fundamental mechanism of a positive-tone chemically amplified resist containing a lactone-functionalized polymer is as follows:
-
Exposure: The photoresist film, containing the polymer, a photoacid generator (PAG), and a solvent, is exposed to deep UV light (e.g., 193 nm from an ArF laser) through a photomask. The exposed regions of the PAG decompose and generate a strong acid.
-
Post-Exposure Bake (PEB): The wafer is heated, which provides the energy for the acid to diffuse and catalyze a deprotection reaction on the acid-labile groups of the polymer. In the case of polymers containing MVLMA, the lactone group itself is generally stable to acidolysis, but it enhances the polarity and adhesion of the polymer. The acid acts on other specifically designed acid-labile groups within the polymer.
-
Solubility Switch: The deprotection reaction changes the chemical nature of the polymer in the exposed areas, making it soluble in an aqueous alkaline developer. The lactone groups contribute to the overall polarity of the polymer, which influences the dissolution characteristics.
-
Development: The wafer is rinsed with a developer solution, which removes the exposed portions of the photoresist, leaving a positive-tone pattern.
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An In-depth Technical Guide to the Purity Analysis of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate
<
Abstract
This technical guide provides a comprehensive framework for the purity analysis of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate, a specialty monomer combining methacrylate and lactone functionalities. The quality and purity of this monomer are paramount, as even trace impurities can profoundly impact polymerization kinetics, polymer properties, and the performance of the final material. This document details a multi-faceted analytical strategy, moving beyond simple protocols to explain the scientific rationale behind each methodological choice. We will explore a suite of orthogonal analytical techniques—including chromatography, spectroscopy, and titration—to build a complete and reliable impurity profile. This guide is intended for researchers, quality control analysts, and drug development professionals who require a robust, scientifically-grounded approach to purity determination.
Introduction: The Criticality of Monomer Purity
This compound, a delta-lactone methacrylate monomer, is a unique building block for advanced polymers. Its structure incorporates a reactive methacrylate group, susceptible to free-radical polymerization, and a lactone ring, which can be opened to introduce hydrophilicity or other functionalities. This dual nature makes it valuable in applications ranging from specialty coatings and adhesives to biomedical materials.
However, the utility of this monomer is directly contingent on its purity. Impurities can act as unintended initiators, inhibitors, or chain transfer agents, leading to inconsistent polymer molecular weight, poor mechanical properties, and batch-to-batch variability. Therefore, a rigorous and comprehensive analytical approach is not merely a quality control checkbox but a fundamental requirement for reproducible and reliable material synthesis.
Impurity Profiling: Understanding the Enemy
A robust analytical strategy begins with understanding the potential impurities. These can arise from the synthesis process, degradation, or improper storage.
Likely Impurity Classes:
-
Starting Materials & Reagents: Unreacted methacrylic acid and the parent lactone alcohol are common impurities.[1][2][3] Residual catalysts or acids from the esterification process may also be present.
-
By-products: Side reactions during synthesis can lead to the formation of isomers or oligomeric species.
-
Solvents: Residual solvents from synthesis or purification steps.
-
Degradation Products: The ester linkage is susceptible to hydrolysis, which can regenerate methacrylic acid and the parent lactone, particularly in the presence of moisture.[4] The lactone ring itself can also be hydrolyzed to the corresponding hydroxy acid.[5][6]
-
Inhibitors: To prevent premature polymerization during storage, inhibitors such as Monomethyl Ether of Hydroquinone (MEHQ) or Butylated Hydroxytoluene (BHT) are typically added in parts-per-million (ppm) concentrations.[7][8][9] The concentration of these inhibitors must be carefully monitored.
-
Polymers/Oligomers: Spontaneous polymerization can occur during storage, especially if inhibitor levels are depleted or if the monomer is exposed to heat or UV light.
A Multi-Modal Analytical Workflow
No single technique can provide a complete picture of purity. A self-validating system relies on the integration of orthogonal methods, where each technique provides a different and complementary piece of the puzzle.
Caption: A comprehensive workflow for monomer purity analysis.
Quantitative NMR (qNMR): The Primary Standard
Quantitative Nuclear Magnetic Resonance (qNMR) is an exceptionally powerful tool because the signal area is directly proportional to the number of nuclei, making it a primary analytical method that often does not require a specific reference standard of the analyte itself.[10][11]
Why qNMR?
-
Simultaneous Identification and Quantification: Provides structural confirmation while simultaneously quantifying the main component and any NMR-active impurities.[12]
-
High Accuracy and Precision: When performed correctly, qNMR is a highly accurate method for determining purity by mass.[13]
-
Orthogonal to Chromatography: It quantifies based on a different physical principle than chromatography, providing a crucial cross-validation of results.[14]
Experimental Protocol: ¹H qNMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the monomer and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) of known purity into a vial. The standard should have sharp, well-resolved peaks that do not overlap with the analyte signals.
-
Solvent: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Complete dissolution is critical.[11]
-
Acquisition Parameters (Critical for Quantification):
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the standard. A value of 30-60 seconds is often sufficient. This ensures complete relaxation of all protons for accurate integration.
-
Pulse Angle: Use a 90° pulse to maximize signal.
-
Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (>250:1 for quantitative peaks).
-
-
Processing: Apply minimal zero-filling and appropriate phasing. Perform a baseline correction.
-
Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatiles
HPLC is indispensable for separating and quantifying non-volatile impurities, such as the inhibitor, unreacted starting materials, and oligomers.[15][16]
Why HPLC?
-
High Resolution: Capable of separating structurally similar compounds.
-
Sensitivity: UV detectors provide excellent sensitivity for chromophoric compounds like MEHQ and the methacrylate monomer.
-
Versatility: A range of column chemistries and mobile phases can be employed to target different types of impurities.[17][18]
Experimental Protocol: Reversed-Phase HPLC for Assay and Inhibitor Content
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[19]
-
Mobile Phase: A gradient elution is often necessary to separate the polar methacrylic acid from the less polar monomer and inhibitor.
-
Solvent A: Water with 0.1% Formic or Acetic Acid (to ensure good peak shape for acidic analytes).
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program: A typical gradient might run from 10% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at two wavelengths: ~210 nm for the methacrylate and ~290 nm for phenolic inhibitors like MEHQ.
-
Quantification: Use an external standard method with a multi-level calibration curve for both the main component (for assay) and the inhibitor.
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar to non-polar compounds.[19] |
| Mobile Phase | Water/Acetonitrile with 0.1% Acid | Acid suppresses ionization of methacrylic acid for better peak shape. Acetonitrile is a common strong solvent for reversed-phase. |
| Detection | UV at 210 nm & 290 nm | 210 nm is suitable for the methacrylate C=C-C=O chromophore. Phenolic inhibitors like MEHQ have a strong absorbance around 290 nm. |
| Quantification | External Standard Calibration | Provides the most accurate quantification for known impurities and assay value. |
Gas Chromatography (GC): Targeting Volatiles
GC is the premier technique for analyzing volatile and semi-volatile compounds, making it ideal for quantifying residual solvents and more volatile starting materials.[20][21]
Why GC?
-
High Efficiency: Capillary GC columns provide excellent separation efficiency for complex mixtures of volatile compounds.
-
Sensitive Detection: Flame Ionization Detection (FID) is a robust, universal detector for organic compounds, while Mass Spectrometry (MS) provides definitive identification.[22]
-
Standardized Methods: Many standard methods exist for the analysis of residual monomers and solvents in polymers and related materials.[23][24][25]
Experimental Protocol: GC-FID for Residual Solvents
-
Instrumentation: Gas chromatograph with an FID detector. A headspace autosampler is often preferred for solvent analysis to avoid injecting the non-volatile monomer.
-
Column: A mid-polarity column (e.g., DB-624 or equivalent, 30 m x 0.25 mm x 1.4 µm) is a good starting point for general solvent screening.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 40°C) to separate highly volatile solvents, then ramp to a higher temperature (e.g., 240°C) to elute less volatile components.
-
Injector/Detector Temp: Typically 250°C.
-
Quantification: External or internal standard calibration using a certified solvent mix.
Caption: Matching analytical techniques to impurity types.
Specific Assays: Water and Acidity
Karl Fischer Titration (Water Content): Water is a critical impurity that can promote hydrolysis of the ester and lactone functionalities. Karl Fischer titration is the gold standard for water determination, offering high accuracy and precision.[26][27] It is specific to water, unlike loss-on-drying methods which measure any volatile component.[26] Both volumetric (for >0.1% water) and coulometric (for ppm levels) methods are available.[28][29]
Acid-Base Titration (Acidity): This classic technique provides a quick and reliable measure of the total acid content, which is typically dominated by residual methacrylic acid.
Protocol: Acidity Titration
-
Dissolve a precisely weighed amount of the monomer (e.g., 1-2 g) in a suitable neutralized solvent (e.g., a mixture of methanol and water).
-
Add a few drops of a colorimetric indicator (e.g., phenolphthalein).
-
Titrate with a standardized solution of 0.1 M sodium hydroxide (NaOH) until the endpoint is reached (a persistent faint pink color).
-
The acid content, expressed as % methacrylic acid, can be calculated from the volume of titrant used.
Data Integration and Purity Assignment
The final purity value is not determined by a single measurement but is a composite result derived from orthogonal techniques. The most common way to express purity is through a "mass balance" or "100% minus" approach.
Purity Calculation:
Purity (%) = 100% - (% Water) - (% Residual Solvents) - (% Non-Volatile Impurities) - (% Acidity)
| Technique | Analyte Measured | Typical Concentration |
| qNMR | Assay of main component | 98.0 - 99.9% |
| HPLC | Inhibitor (MEHQ) | 50 - 500 ppm |
| GC | Residual Solvents | < 0.5% |
| Karl Fischer | Water | < 0.1% |
| Titration | Acidity (as Methacrylic Acid) | < 0.1% |
The assay value obtained by qNMR or a calibrated HPLC method should correlate well with the purity calculated by mass balance. Significant discrepancies between these values may indicate the presence of undetected impurities, warranting further investigation by techniques like LC-MS or GC-MS for structural elucidation.
Conclusion
The purity analysis of this compound demands a scientifically rigorous, multi-technique approach. By integrating the absolute quantification of qNMR, the high-resolution separation of HPLC and GC, and the specific assays of Karl Fischer and acid titration, a self-validating and comprehensive impurity profile can be established. This detailed characterization is the foundation for ensuring batch-to-batch consistency, predictable polymerization behavior, and the ultimate success of the high-performance materials derived from this versatile monomer.
References
-
ASTM International. (2012). D3125-06(2012): Standard Test Method for Monomethyl Ether of Hydroquinone in Colorless Monomeric Acrylate Esters and Acrylic Acid. ASTM International. [Link]
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ASTM International. (2021). D3125: Standard Test Method for Monomethyl Ether of Hydroquinone in Colorless Monomeric Acrylate Esters and Acrylic Acid (Withdrawn 2021). ASTM International. [Link]
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GlobalSpec. ASTM D3125-06: Standard Test Method for Monomethyl Ether of Hydroquinone in Colorless Monomeric Acrylate Esters and Acrylic Acid. [Link]
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Hanuš, J., Ryska, M., & Květina, J. (1994). High performance liquid chromatographic determination of methacrylate in blood serum. Biomedical Chromatography, 8(1), 42-44. [Link]
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IHS Markit. ASTM D3125-06: Standard Test Method for Monomethyl Ether of Hydroquinone in Colorless Monomeric Acrylate Esters and Acrylic Acid. [Link]
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Wang, J., Liu, H., & Liu, Z. (2012). [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction]. Se pu = Chinese journal of chromatography, 30(1), 21-26. [Link]
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Fleischer, H., Vorberg, E., Warkentin, M., & Thurow, K. (2014). Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials. American Laboratory. [Link]
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IHS Markit. ASTM D3125-97(2001): Standard Test Method for Monomethyl Ether of Hydroquinone in Colorless Monomeric Acrylate Esters and Acrylic Acid. [Link]
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Zhang, Y., Wu, Y., Jing, P., & Ren, C. (2021). Determination of Acrylic Resin Monomers in Food Packaging Paper by Gas Chromatography–Tandem Mass Spectrometry (GC-MS/MS) with Formic Acid as a Protective Agent. Food Additives & Contaminants: Part A, 38(10), 1779-1789. [Link]
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SIELC Technologies. Separation of Methyl methacrylate on Newcrom R1 HPLC column. [Link]
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Wikipedia. Polymerisation inhibitor. [Link]
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Zamboni, A., et al. (2001). High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells. Analytical Biochemistry, 297(1), 15-24. [Link]
-
Zhang, Y., et al. (2021). Determination of Acrylic Resin Monomers in Food Packaging Paper by Gas Chromatography – Tandem Mass Spectrometry (GC-MS/MS) with Formic Acid as a Protective Agent. ResearchGate. [Link]
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Regis Technologies, Inc. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry: MRC, 51(2), 76–81. [Link]
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Al-Samarrai, S. K., & Al-Anbakey, M. I. (2014). Using of HPLC Analysis for Evaluation of Residual Monomer Content in Denture Base Material and Their Effect on Mechanical Properties. Journal of Baghdad College of Dentistry, 26(1), 129-134. [Link]
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Al-Samarrai, S. K. (2012). The effect of inhibitor and initiator concentration on degree of conversion, flexural strength and polymerization shrinkage stress of resin-matrix composite. The University of Iowa. [Link]
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Nichele, A. C. M., & dos Santos, J. H. Z. (2022). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. Brazilian Journal of Analytical Chemistry, 10(39), 100-112. [Link]
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Li, H., et al. (2023). Simultaneous Determination of 17 Residual Monomers in Adhesives by Gas Chromatography–Mass Spectrometry. LCGC International. [Link]
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Reddit. (2021). Purity analysis with qNMR vs IR. [Link]
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Wikipedia. Karl Fischer titration. [Link]
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ioMosaic Corporation. (2020). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. [Link]
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Mestrelab Research. (2012). What is qNMR and why is it important?. [Link]
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ResearchGate. Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
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Pharmaffiliates. Methacrylic Acid-impurities. [Link]
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Scharlab. Karl Fischer water content titration. [Link]
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Al-Sabagh, A. M., et al. (2022). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(2), 434. [Link]
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The Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]
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Pearson. Lactones, Lactams and Cyclization Reactions. [Link]
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Mettler Toledo. Karl Fischer Titration Guide to Water Determination. [Link]
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Du, H., et al. (2010). Determination of Residual Monomers in Synthesized Acrylic PSAs by Gas Chromatography. Journal of Adhesion Science and Technology, 24(13-14), 2243-2253. [Link]
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Waters Corporation. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. [Link]
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Veeprho. Methacrylic Acid Impurities and Related Compound. [Link]
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PubChem. Methacrylic Acid. [Link]
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USP. NF Monographs: Methacrylic Acid Copolymer. [Link]
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Wikipedia. Lactone. [Link]
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Pharmaffiliates. methacrylic acid - USP standards. [Link]
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A Technical Guide to Polymers from Lactone-Containing Methacrylates: Synthesis, Properties, and Drug Delivery Applications
Foreword
The convergence of polymer chemistry and pharmaceutical sciences has catalyzed the development of sophisticated drug delivery systems that offer precise control over therapeutic release, enhancing efficacy while minimizing side effects. Within this dynamic field, polymers derived from lactone-containing methacrylates have emerged as a particularly promising class of biomaterials. These polymers uniquely blend the biocompatibility and biodegradability inherent to polyesters, derived from lactones, with the tunable properties and versatile polymerization chemistry of methacrylates. This dual nature allows for the creation of materials with tailored degradation rates, mechanical strengths, and stimuli-responsive behaviors, making them ideal candidates for a new generation of smart drug delivery vehicles. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of these advanced polymers.
The Monomer: Bridging Biodegradability and Functionality
The foundational element of these polymer systems is the monomer itself, which incorporates both a lactone ring and a polymerizable methacrylate group. The lactone moiety, typically ε-caprolactone or lactide, provides a site for hydrolytic or enzymatic degradation, leading to biocompatible byproducts.[1] The methacrylate group, on the other hand, offers a versatile handle for a variety of controlled polymerization techniques.
A common strategy for synthesizing these monomers involves the ring-opening polymerization of a lactone initiated by a hydroxyl-functional methacrylate, such as 2-hydroxyethyl methacrylate (HEMA).[2] This reaction can be catalyzed by stannous octoate (Sn(Oct)₂), a widely used catalyst in the synthesis of polyesters for biomedical applications.[3] The number of lactone units added to the methacrylate can be controlled by the initial molar ratio of lactone to HEMA, allowing for the synthesis of monomers with varying lengths of the polyester chain.[2]
dot
Caption: Controlled polymerization of lactone-containing methacrylates.
Physicochemical Properties and Their Impact on Drug Delivery
The properties of polymers derived from lactone-containing methacrylates are a direct consequence of their unique chemical structure. By tuning the monomer design and polymer architecture, a wide range of material properties can be achieved.
Biodegradability
The presence of ester linkages from the lactone units imparts biodegradability to the polymer. [1]The degradation rate can be controlled by the type of lactone (e.g., polylactide degrades slower than polycaprolactone), the length of the polyester side chains, and the overall hydrophobicity of the polymer. [1]This tunable degradation is highly desirable for controlled drug release, as the drug can be released as the polymer matrix erodes.
Biocompatibility
The degradation products of these polymers are typically non-toxic, naturally occurring molecules such as lactic acid and caproic acid, which are readily metabolized by the body. [4]This inherent biocompatibility is a critical requirement for any material intended for in vivo applications.
Stimuli-Responsiveness
A key advantage of incorporating methacrylate functionalities is the ability to introduce stimuli-responsive behavior. By copolymerizing lactone-containing methacrylates with other functional monomers, polymers that respond to changes in pH or temperature can be synthesized. [5]
-
pH-Responsiveness: Incorporating monomers with ionizable groups, such as acrylic acid, can render the polymer pH-sensitive. At low pH, these groups are protonated and the polymer is hydrophobic. As the pH increases, the groups deprotonate, and the polymer becomes hydrophilic, leading to swelling and drug release. This is particularly useful for targeted delivery to the slightly acidic tumor microenvironment. [6]
-
Thermo-Responsiveness: Copolymerization with monomers like N-isopropylacrylamide (NIPAAm) can impart thermo-responsive properties. [7]Below a certain temperature, known as the lower critical solution temperature (LCST), the polymer is soluble in water. Above the LCST, it undergoes a phase transition and becomes insoluble, which can be exploited for on-demand drug release triggered by localized hyperthermia. [7]
Applications in Drug Development
The tunable properties of polymers from lactone-containing methacrylates make them highly attractive for a variety of drug delivery applications.
Nanoparticles for Controlled Release
Amphiphilic block copolymers of lactone-containing methacrylates can self-assemble in aqueous solution to form core-shell nanoparticles. [8][9]The hydrophobic core, composed of the lactone-containing block, serves as a reservoir for hydrophobic drugs, while the hydrophilic shell provides stability in biological fluids. The drug is released in a sustained manner as the polymer degrades.
| Polymer System | Drug | Encapsulation Efficiency (%) | Application | Reference |
| PCL-g-PDMAEMA | Doxorubicin | ~85% | pH-Responsive Drug Delivery | [10] |
| PMMA-based hydrogel | Doxorubicin Conjugate | 54% | Oral Chemotherapy Delivery | [11] |
| Eudragit-based microspheres | Losartan Potassium | up to 94.43% | Prolonged Drug Release | [12] |
| PIPAAm-PBMA micelles | Adriamycin | Not specified | Thermo-responsive Drug Delivery | [7] |
Injectable Hydrogels
These polymers can also be formulated as injectable hydrogels for localized drug delivery. [13]The polymer solution can be injected as a liquid, which then forms a gel in situ, creating a depot from which the drug is slowly released. Thermo-responsive polymers are particularly well-suited for this application, as they can be designed to be liquid at room temperature and gel at body temperature. [13] dot
Caption: Drug delivery using nanoparticles from lactone-containing methacrylate polymers.
Experimental Protocols
Synthesis of Methacrylate-Endcapped Poly(ε-caprolactone) (PCL-MA)
This protocol describes the synthesis of a methacrylate-endcapped poly(ε-caprolactone) macromonomer, a key building block for creating biodegradable networks.
Materials:
-
Poly(ε-caprolactone) triol (Mn ≈ 540 g/mol )
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Inhibitor (e.g., hydroquinone)
Procedure:
-
Dry the poly(ε-caprolactone) triol under vacuum at 60°C for 24 hours to remove any residual water.
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve the dried poly(ε-caprolactone) triol in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TEA to the solution as a scavenger for the HCl byproduct.
-
Slowly add a stoichiometric excess of methacryloyl chloride dissolved in anhydrous DCM to the reaction mixture via the dropping funnel over a period of 1 hour.
-
Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and add a small amount of inhibitor to prevent premature polymerization.
-
Remove the solvent under reduced pressure to obtain the PCL-MA macromonomer as a viscous liquid.
-
Characterize the product using ¹H NMR to confirm the addition of methacrylate groups and GPC to determine the molecular weight and polydispersity.
Formulation of Drug-Loaded Nanoparticles via Nano-Precipitation
This protocol outlines a general procedure for preparing drug-loaded nanoparticles from amphiphilic block copolymers of lactone-containing methacrylates.
Materials:
-
Amphiphilic block copolymer (e.g., MPEG-b-PCL-MA)
-
Hydrophobic drug
-
Acetone (or other suitable organic solvent, water-miscible)
-
Deionized water
Procedure:
-
Dissolve the amphiphilic block copolymer and the hydrophobic drug in acetone to form a clear organic solution.
-
Under vigorous stirring, add the organic solution dropwise to a larger volume of deionized water.
-
The rapid diffusion of acetone into the water causes the polymer to precipitate, forming nanoparticles with the drug encapsulated in the hydrophobic core.
-
Continue stirring for several hours to allow for the complete evaporation of the organic solvent.
-
The resulting aqueous suspension of nanoparticles can be purified by dialysis or centrifugation to remove any unloaded drug and residual solvent.
-
Characterize the nanoparticles for size and size distribution (e.g., using Dynamic Light Scattering), morphology (e.g., using Transmission Electron Microscopy), drug loading content, and encapsulation efficiency.
Future Outlook
The field of polymers derived from lactone-containing methacrylates is poised for significant advancement. Future research will likely focus on the development of more sophisticated polymer architectures, such as multi-block and graft copolymers, to achieve multi-stimuli responsiveness and more precise control over drug release kinetics. Furthermore, the exploration of new lactone monomers and functional methacrylates will expand the library of available building blocks, enabling the creation of polymers with novel properties. As our understanding of the interactions between these materials and biological systems deepens, we can expect to see the translation of these promising polymers from the laboratory to clinical applications, heralding a new era of personalized and targeted drug delivery.
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Sandner, B., Steurich, S., & Gopp, U. (1997). Synthesis and characterization of oligo(lactone) methacrylates. Polymer, 38(10), 2515–2522. [Link]
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Demirelli, K., & Coskun, M. F. (2011). Synthesis and Characterization of Lactone Functional Macromonomers by End Group Deactivation and Their Use in Miktoarm Star Polymer. Materials Sciences and Applications, 2, 1469-1480. [Link]
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Elvira, C., Fan, Y., & San Román, J. (2004). Structure and properties of methacrylate-endcapped caprolactone networks with modulated water uptake for biomedical applications. Biomaterials, 25(11), 2065-2073. [Link]
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Conte, C., Canciello, A., & Miro, A. (2021). Pre-formed biodegradable zwitterionic nanoparticles as tunable excipients for the formulation of therapeutics directly at the point-of-care. Journal of Controlled Release, 338, 532-543. [Link]
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Alam, M. S., Sari, Y. W., & Ali, M. A. (2012). Influence of Drug/Polymer Ratio on the Encapsulation Efficiency of Highly Hydrophilic Drug. International Journal of Pharmaceutical Sciences and Research, 3(10), 3844-3850. [Link]
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Blandford, V. L., & Peppas, N. A. (2013). pH-responsive hydrogels containing PMMA nanoparticles: an analysis of controlled release of a chemotherapeutic conjugate and transport properties. Journal of Biomedical Materials Research Part A, 101(12), 3448-3457. [Link]
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Cengiz, M., & Avcibasi, N. (2021). Injectable thermoresponsive hydrogels based on (Me)PEG–poly(menthide) amphiphilic block copolymers from bioderived lactone. Polymer Chemistry, 12(3), 383-397. [Link]
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Zhang, R., & He, C. (2017). Biodegradable pH-responsive hydrogels for controlled dual-drug release. Journal of Materials Chemistry B, 5(40), 8076-8085. [Link]
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Yang, H., Xu, J., Pispas, S., & Zhang, G. (2005). Hybrid Copolymerization of ε-Caprolactone and Methyl Methacrylate. Macromolecules, 38(16), 6981–6984. [Link]
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Demirelli, K., & Coskun, M. F. (2011). Synthesis and Characterization of Lactone Functional Macromonomers by End Group Deactivation and Their Use in Miktoarm Star Polymer. Materials Sciences and Applications, 2, 1469-1480. [Link]
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Li, Y., & He, F. (2013). Poly(ε-caprolactone)-Based Graft Copolymers: Synthesis Methods and Applications in the Biomedical Field: A Review. Polymers, 5(1), 146-169. [Link]
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Szymańska, E., & Winnicka, K. (2015). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. Polymers, 7(6), 1145-1172. [Link]
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Madrid, L. L., Perez, S. J. L., & Arco, S. D. (2024). UP Scientists Create Thermoresponsive Polymers for Potential Biomedical Use. UP Diliman College of Science. [Link]
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Ricarte, R. (2024). Encapsulation of Hydrophobic Drugs into Polymeric Nanoparticles during Polymerization Induced Self-Assembly (PISA). FSU Digital Repository. [Link]
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Mattu, C., Sartori, S., & Ranzato, E. (2011). Biodegradable micro and nanoparticles for controlled drug release. Technical Proceedings of the 2011 NSTI Nanotechnology Conference and Expo, 3, 314-317. [Link]
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Cengiz, M., & Avcibasi, N. (2021). Injectable Thermoresponsive Hydrogels Based on (Me)PEG-Poly(Menthide) Amphiphilic Block Copolymers from Bioderived Lactone. ResearchGate. [Link]
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Chung, J. E., Yokoyama, M., & Aoyagi, T. (1998). Thermo-responsive Drug Delivery From Polymeric Micelles Constructed Using Block Copolymers of poly(N-isopropylacrylamide) and Poly(butylmethacrylate). Journal of Controlled Release, 53(1-3), 119-130. [Link]
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Penczek, S., & Duda, A. (2022). Synthesis and Properties of Functionalized Poly(ε-caprolactone); Chain Polymerization Followed by Polycondensation in One Pot with Initiator and Catalyst in One Molecule. Synthesis and Molecular Structures. Macromolecules, 55(6), 2269–2280. [Link]
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Yang, H., Xu, J., Pispas, S., & Zhang, G. (2005). Hybrid Copolymerization of ε-Caprolactone and Methyl Methacrylate. Macromolecules, 38(16), 6981–6984. [Link]
-
Kasza, G., Stumphauser, T., & Bisztrán, M. (2021). Thermoresponsive Poly(N,N-diethylacrylamide-co-glycidyl methacrylate) Copolymers and Its Catalytically Active α-Chymotrypsin Bioconjugate with Enhanced Enzyme Stability. Polymers, 13(6), 949. [Link]
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Wang, J. S., & Matyjaszewski, K. (1995). One-step synthesis of poly(methyl methacrylate-b-ε-caprolactone) block copolymer by simultaneous ATRP and ROP. Macromolecules, 28(24), 7901–7910. [Link]
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Storey, R. F., & Taylor, A. E. (1998). Synthesis of bioabsorbable networks from methacrylate-endcapped polyesters. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 35(5), 723-748. [Link]
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Kim, B., Zhang, D., & Armstrong, M. S. (2022). Formulation of pH-Responsive Methacrylate-Based Polyelectrolyte-Stabilized Nanoparticles for Applications in Drug Delivery. ACS Applied Nano Materials, 5(12), 18770-18778. [Link]
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Encapsulation efficiency (EE) and drug loading (DL) of various APIs. ResearchGate. [Link]
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Lee, S. C., & Lee, S. Y. (2021). pH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. Polymers, 13(11), 1773. [Link]
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Kim, B., Zhang, D., & Armstrong, M. S. (2022). Formulation of pH-Responsive Methacrylate-Based Polyelectrolyte-Stabilized Nanoparticles for Applications in Drug Delivery. ACS Applied Nano Materials, 5(12), 18770-18778. [Link]
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Makadia, H. K., & Siegel, S. J. (2011). Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release. Pharmaceuticals, 4(9), 1200-1227. [Link]
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Soppimath, K. S., Aminabhavi, T. M., & Kulkarni, A. R. (2001). Biodegradable polymeric nanoparticles as drug delivery devices. Journal of Controlled Release, 70(1-2), 1-20. [Link]
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Al-Malah, K. I., & Al-Zoubi, N. M. (2016). Maximizing the encapsulation efficiency and the bioavailability of cetirizine hydrochloride from polymethacrylate microspheres. Drug Design, Development and Therapy, 10, 937-949. [Link]
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Lert-itthiporn, S., & Sirivat, A. (2011). Biodegradable Blend Nanoparticles of Amphiphilic Diblock Copolymers Prepared by Nano-Precipitation Method. Journal of Biomaterials and Nanobiotechnology, 2(5), 561-566. [Link]
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Crystal structure of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate.
An In-Depth Technical Guide to the Prospective Crystal Structure of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate
Abstract
This technical guide addresses the crystal structure of this compound, a compound of interest in materials science and drug development. As of the latest literature search, a definitive, experimentally determined crystal structure for this specific molecule has not been deposited in public repositories such as the Cambridge Structural Database (CSD).[1][2] This guide, therefore, serves a dual purpose: first, to present a theoretical analysis of the anticipated molecular geometry and intermolecular interactions based on crystallographic data from analogous structures; and second, to provide a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis required to determine its structure. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially determine the crystal structure of this and related compounds.
Introduction: The Rationale for Structural Elucidation
The three-dimensional arrangement of atoms in a crystal lattice is fundamental to understanding a molecule's physicochemical properties, including solubility, melting point, stability, and bioavailability. For a molecule like this compound, which contains both a lactone ring and a methacrylate ester, the crystal packing could influence its polymerization potential and its interactions with biological macromolecules. While commercial suppliers note its availability, detailed structural information remains unpublished. This guide bridges that knowledge gap by outlining the pathway to its structural determination.
Theoretical Molecular Structure & Conformational Analysis
The molecule consists of two key functional groups: a 4-methyl-2-oxooxan ring (a substituted δ-valerolactone) and a 2-methylprop-2-enoate (methacrylate) group.
-
The Oxooxan Ring: The six-membered lactone ring is expected to adopt a non-planar conformation to minimize steric strain. Based on studies of similar saturated heterocyclic systems, a chair or twist-boat conformation is likely. The presence of a methyl group at the C4 position will influence the conformational preference.
-
The Methacrylate Group: The ester group provides a site for potential hydrogen bonding through its carbonyl oxygen and influences the overall electronic distribution of the molecule.
The linkage between these two groups via an ester bond introduces rotational freedom, suggesting that multiple conformers could exist in solution. The conformation stabilized in the crystalline state will be the one that allows for the most efficient packing and strongest intermolecular interactions.
Caption: Predicted molecular graph of this compound.
Experimental Workflow for Crystal Structure Determination
The determination of a novel crystal structure is a systematic process. The following protocol is a self-validating system designed to yield high-quality single crystals suitable for X-ray diffraction.
Synthesis and Purification
A plausible synthetic route involves the esterification of 4-hydroxy-4-methyl-tetrahydro-pyran-2-one with methacrylic acid or its activated derivatives (e.g., methacryloyl chloride) in the presence of a suitable catalyst.
Protocol:
-
Reaction Setup: Dissolve 4-hydroxy-4-methyl-tetrahydro-pyran-2-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Addition of Reagents: Add methacryloyl chloride (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity (>97%).
Caption: Experimental workflow for crystal structure determination.
Single-Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is crucial.
Protocol:
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof).
-
Crystallization Techniques:
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a poor solvent (in which the compound is insoluble but the solvent is miscible). The poor solvent vapor will slowly diffuse into the solution, reducing the solubility and inducing crystallization.
-
-
Crystal Harvesting: Once suitable crystals (typically > 0.1 mm in all dimensions) have formed, carefully harvest them using a cryoloop.
The choice of crystallization technique can sometimes lead to different polymorphic forms, which may exhibit distinct physical properties and crystal structures.[3]
Single-Crystal X-ray Diffraction
Protocol:
-
Crystal Mounting: Mount a selected crystal on a goniometer head. For data collection at low temperatures (e.g., 100 K), the crystal is typically flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
Data Collection: Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[4][5] A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities. The data is then corrected for various experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution and Refinement:
-
The processed data is used to determine the unit cell dimensions and space group.
-
Initial atomic positions are determined using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data, typically by full-matrix least-squares on F². Hydrogen atoms are usually placed in calculated positions and refined using a riding model.[4]
-
Anticipated Crystallographic Data and Molecular Geometry
While the exact data for the title compound is unavailable, we can present a table of anticipated parameters based on similar small organic molecules.[4][6]
| Parameter | Anticipated Value / Information |
| Chemical Formula | C₁₀H₁₄O₄ |
| Formula Weight | 200.22 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10 - 20 |
| b (Å) | 5 - 15 |
| c (Å) | 10 - 25 |
| α, γ (°) | 90 |
| β (°) | 90 - 110 |
| Volume (ų) | 1200 - 1800 |
| Z | 4 or 8 |
| Calculated Density (g/cm³) | 1.1 - 1.4 |
| R-factor (R1) | < 0.05 |
| wR2 | < 0.15 |
Predicted Intermolecular Interactions and Crystal Packing
In the absence of strong hydrogen bond donors, the crystal packing of this compound will likely be governed by weaker interactions:
-
C-H···O Hydrogen Bonds: The carbonyl oxygen atoms of the lactone and ester groups are expected to act as acceptors for weak C-H···O hydrogen bonds, linking molecules into chains or sheets.[7]
-
van der Waals Forces: These dispersion forces will play a significant role in the overall packing efficiency.
The molecular shape will dictate how closely the molecules can pack, influencing the density and stability of the crystal. It is plausible that molecules will form centrosymmetric dimers through C-H···O interactions involving the ester carbonyls, which then pack into a three-dimensional lattice.
Conclusion
This guide provides a comprehensive framework for approaching the crystal structure of this compound. While the definitive experimental structure is not yet in the public domain, this document offers a robust theoretical prediction of its molecular and supramolecular features. More importantly, it details the necessary, field-proven experimental protocols that will enable researchers to determine the structure with high fidelity. The elucidation of this crystal structure will be a valuable contribution to the fields of chemical synthesis and materials science, providing critical insights into its solid-state properties.
References
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Jessen, H., & Kornath, A. (2022). The crystal structures of methyl prop-2-ynoate, dimethyl fumarate and their protonated species. Acta Crystallographica Section C: Structural Chemistry. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5364747, Methyl 4-oxo-2-butenoate. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 18764900, Methyl prop-2-enoate;prop-2-enoate. [Link]
-
Cambridge Crystallographic Data Centre. Search - Access Structures. [Link]
-
Oishi, T., Kidena, M., Sugai, T., Sato, T., & Chida, N. (2017). Crystal structure of (–)-methyl (R,E)-4-[(2R,4R)-2-amino-2-trichloromethyl-1,3-dioxolan-4-yl]-4-hydroxy-2-methylbut-2-enoate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Zeitschrift für Kristallographie - New Crystal Structures. (2025). Crystal structure of methyl (E)-4-((4-methylphenyl)sulfonamido)but-2-enoate, C12H15NO4S. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 161546, methyl prop-2-enoate;2-methylprop-2-enoic acid. [Link]
-
Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights. [Link]
-
Hinter-Traxler, A., et al. (2023). Solid-state 13C NMR, X-ray diffraction and structural study of methyl 4-O-methyl β-D-glucopyranosides with all eight possible methyl-substitution patterns. Cellulose. [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. (2012). Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate. [Link]
-
ResearchGate. (2011). 2-{(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol–2-{(E)-[(4-methylphenyl)iminio]methyl}-4-nitrophenolate (0.60/0.40). [Link]
-
Zhuravel, I. O., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules. [Link]
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An In-depth Technical Guide to Quantum Chemical Calculations for Methacrylate Polymer Stability
Introduction
Methacrylate-based polymers are cornerstones in advanced drug delivery systems, valued for their biocompatibility and tunable properties.[1][2] However, the long-term stability of these polymers is a critical determinant of therapeutic efficacy and safety, as degradation can lead to premature drug release and the formation of potentially toxic byproducts.[3][4] Understanding the intrinsic stability of these polymers at a molecular level is therefore paramount. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of how quantum chemical calculations can be leveraged to predict and analyze the stability of methacrylate polymers, thereby guiding the design of more robust and reliable drug delivery vehicles.
Quantum chemistry offers a powerful lens to investigate the electronic structure and reactivity of molecules, providing insights into reaction mechanisms that are often difficult to obtain experimentally.[5] By modeling the fundamental chemical processes that govern polymer degradation, we can predict degradation pathways, calculate reaction rates, and identify structural vulnerabilities. This guide will delve into the theoretical underpinnings of these calculations, provide practical, step-by-step workflows for their implementation, and demonstrate how to interpret the results to make informed decisions in polymer design and formulation.
The Chemistry of Methacrylate Polymer Degradation
The degradation of methacrylate polymers can be initiated by various environmental factors, including heat, light (UV radiation), and chemical exposure.[6][7] These initiators can trigger a cascade of chemical reactions, primarily involving free radicals, that lead to changes in the polymer's molecular weight, cross-linking density, and chemical composition. The most common degradation pathways include:
-
Chain Scission: The cleavage of the polymer backbone, leading to a decrease in molecular weight and a loss of mechanical integrity.[6][7]
-
Loss of Ester Side Groups: The cleavage of the ester group in the methacrylate monomer unit, which can result in the formation of methacrylic acid and other small molecules.[3]
-
Cross-linking: The formation of new covalent bonds between polymer chains, which can lead to increased brittleness and reduced solubility.[6][7]
The susceptibility of a methacrylate polymer to these degradation pathways is intrinsically linked to its chemical structure, including the nature of the ester side chain and the presence of any defects or impurities.[8]
Core Principles of Quantum Chemical Calculations for Stability Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as a robust tool for studying the degradation of polymers.[9][10] These methods solve the Schrödinger equation for a given molecular system to determine its electronic structure and energy. For stability analysis, we are primarily interested in two key aspects:
-
Thermodynamics: The relative energies of reactants, intermediates, and products, which determine the feasibility of a particular degradation pathway.
-
Kinetics: The energy barriers (activation energies) that must be overcome for a reaction to proceed, which govern the rate of degradation.
Key Computational Parameters
Several key parameters derived from quantum chemical calculations are instrumental in assessing polymer stability:
-
Bond Dissociation Energy (BDE): The energy required to break a specific chemical bond homolytically.[11] Lower BDE values indicate weaker bonds that are more susceptible to cleavage.
-
Activation Energy (Ea): The minimum energy required to initiate a chemical reaction.[12] Higher activation energies correspond to slower reaction rates and greater stability. This is often calculated using Transition State Theory.[12]
-
Gibbs Free Energy of Reaction (ΔG): A measure of the spontaneity of a reaction. A negative ΔG indicates a thermodynamically favorable process.
By calculating these parameters for various potential degradation reactions, we can construct a detailed map of the polymer's stability landscape.
A Practical Workflow for Assessing Methacrylate Polymer Stability
This section outlines a step-by-step methodology for performing quantum chemical calculations to evaluate the stability of a methacrylate polymer.
Step 1: Model System Selection
Due to the computational cost of quantum chemical calculations, it is often impractical to model an entire polymer chain. Instead, a representative model system, typically a short oligomer (e.g., a trimer or tetramer), is used to capture the essential chemical environment of the polymer backbone and side chains.
Step 2: Geometry Optimization
The first computational step is to determine the lowest energy structure (the ground state geometry) of the model system. This is achieved through a process called geometry optimization.
Experimental Protocol: Geometry Optimization
-
Software Selection: Choose a suitable quantum chemistry software package. Popular choices include Gaussian, CP2K, NWChem, and ORCA.[13][14][15]
-
Method and Basis Set Selection: Select an appropriate level of theory. A common and effective choice for these systems is Density Functional Theory (DFT) with a hybrid functional like B3LYP and a Pople-style basis set such as 6-31G(d).[9][10]
-
Input File Preparation: Create an input file that specifies the initial coordinates of the atoms in the model system, the chosen computational method, and the desired calculation type (geometry optimization).
-
Execution: Run the calculation on a high-performance computing cluster.
-
Verification: After the calculation is complete, verify that a true energy minimum has been reached by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
Step 3: Identifying Potential Degradation Pathways
Based on known degradation mechanisms for methacrylates, identify the most likely initial steps of degradation. For thermal degradation, this often involves the homolytic cleavage of the weakest bonds in the polymer backbone or side chains.
Step 4: Calculating Bond Dissociation Energies (BDEs)
To identify the most labile bonds, calculate the BDE for all potentially weak C-C and C-O bonds in the optimized model system.
Experimental Protocol: BDE Calculation
-
Fragment Generation: For each bond of interest, create two radical fragments by computationally "breaking" the bond.
-
Fragment Optimization: Perform geometry optimizations on each of the radical fragments using the same method and basis set as the parent molecule.
-
Energy Calculation: Calculate the electronic energy of the optimized parent molecule and each of the optimized radical fragments.
-
BDE Calculation: The BDE is calculated as: BDE = [E(radical 1) + E(radical 2)] - E(parent molecule)
Lower BDE values pinpoint the bonds most likely to break first.
Step 5: Locating Transition States and Calculating Activation Energies
Once the initial bond cleavage sites have been identified, the next step is to investigate the kinetics of subsequent reactions, such as hydrogen abstraction or β-scission. This requires locating the transition state (TS) for each reaction and calculating the activation energy.
Experimental Protocol: Transition State Search
-
Initial Guess: Provide an initial guess for the geometry of the transition state. This can often be done by interpolating between the reactant and product structures.
-
TS Optimization: Use a transition state search algorithm (e.g., QST2 or QST3 in Gaussian) to locate the saddle point on the potential energy surface that corresponds to the transition state.
-
TS Verification: Perform a frequency calculation on the optimized transition state geometry. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Activation Energy Calculation: The activation energy (Ea) is the difference in energy between the transition state and the reactants.
Step 6: Constructing the Reaction Energy Profile
By combining the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides a visual representation of the thermodynamics and kinetics of the entire degradation pathway.
Visualization of the Computational Workflow
The following diagram illustrates the general workflow for assessing polymer stability using quantum chemical calculations.
Caption: A flowchart of the computational workflow for polymer stability analysis.
Interpreting the Results for Drug Development
The insights gained from these quantum chemical calculations have direct implications for the development of stable methacrylate-based drug delivery systems:
-
Material Screening: Computational results can be used to screen a library of potential methacrylate monomers to identify those with inherently greater stability.
-
Formulation Optimization: By understanding how different functional groups influence stability, formulations can be optimized to minimize degradation. For example, incorporating electron-withdrawing groups near labile bonds can increase their BDEs.
-
Predicting Shelf Life: While not a direct prediction, the calculated activation energies can be used in conjunction with experimental data and models like the Arrhenius equation to estimate the long-term stability and shelf life of a drug product.[16]
-
Understanding Drug-Excipient Interactions: Quantum chemical calculations can also be used to model the interactions between the polymer and the encapsulated drug, identifying any potential catalytic effects on degradation.
Data Presentation: A Case Study of Poly(methyl methacrylate) (PMMA) Degradation
To illustrate the application of these methods, let's consider a simplified example of the initial steps of thermal degradation of PMMA. A common degradation pathway is initiated by the scission of the C-C bond in the polymer backbone.
Table 1: Calculated Bond Dissociation Energies (BDEs) for a PMMA Trimer Model
| Bond Type | Bond Location | BDE (kJ/mol) |
| C-C | Backbone | 270-300 |
| C-C | Side Chain (ester) | 350-380 |
| C-O | Side Chain (ester) | 400-430 |
Note: These are representative values and the exact BDEs will depend on the specific computational method and model system used.
The data in Table 1 suggests that the C-C bonds in the polymer backbone are the most likely to undergo initial cleavage during thermal degradation.
Table 2: Calculated Activation Energies for Subsequent Reactions
| Reaction | Ea (kJ/mol) |
| Intermolecular Hydrogen Abstraction | 60-80 |
| β-Scission | 100-120 |
These activation energies indicate that once a radical is formed on the polymer backbone, subsequent reactions like hydrogen abstraction and β-scission can proceed, leading to further degradation.
Visualization of a PMMA Degradation Pathway
The following diagram illustrates a simplified degradation pathway for PMMA, highlighting the key steps that can be investigated using quantum chemical calculations.
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Methodological & Application
Application Note: A Practical Guide to the Free-Radical Polymerization of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate
Abstract
This application note provides a comprehensive guide to the free-radical polymerization of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate, a unique methacrylate monomer featuring a pendant δ-valerolactone moiety. The integration of a robust polymethacrylate backbone with the functionality of a lactone ring opens avenues for developing advanced polymers with tunable properties, including potential biodegradability and amenability to post-polymerization modification.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed protocols, mechanistic insights, and characterization methodologies. We delve into the causality behind experimental choices, ensuring a reproducible and scientifically sound approach to synthesizing and analyzing this promising polymer.
Scientific Introduction: Rationale and Potential
Polymethacrylates are a cornerstone class of polymers, valued for their wide range of properties and applications in fields from biomedical devices to functional coatings.[2] The monomer, this compound, introduces a compelling structural feature: a pendant six-membered lactone ring. While lactones are traditionally known as monomers for ring-opening polymerization to create biodegradable polyesters like polycaprolactone (PCL)[3], their use as side-chain functionalities is a more novel approach.
This "grafting-through" strategy yields a polymer with a stable carbon-carbon backbone, characteristic of polymethacrylates, while the pendant lactone rings offer several advantages:
-
Enhanced Functionality: The ester group within the lactone ring is susceptible to nucleophilic attack, allowing for post-polymerization modification to alter the polymer's properties, such as converting a hydrophobic material to a hydrophilic one.[4]
-
Potential for Degradability: The presence of hydrolytically cleavable ester linkages in the side chains can impart biodegradability to the otherwise non-degradable vinyl polymer backbone, a critical feature for biomaterials.[1][5]
-
Tunable Thermal Properties: The bulky, cyclic side group is expected to increase the glass transition temperature (Tg) of the resulting polymer compared to simple alkyl methacrylates, leading to materials with enhanced thermal stability.[4][6]
This guide will focus on conventional free-radical polymerization, a versatile and widely used method for polymer synthesis from vinyl monomers.[7] The process proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps.[8][9]
Mechanistic Overview of Free-Radical Polymerization
The polymerization of this compound follows the classical free-radical mechanism.[10] Understanding these steps is crucial for controlling the reaction and final polymer properties.
Caption: Core stages of free-radical polymerization.
-
Initiation: The process begins with the decomposition of an initiator (e.g., AIBN) into primary free radicals upon heating.[7] These highly reactive radicals then attack the carbon-carbon double bond of a monomer molecule to form an initiated chain.[8]
-
Propagation: The newly formed monomer radical rapidly adds to subsequent monomer molecules, extending the polymer chain. This step is highly exothermic and is essentially the rate-determining step for polymerization.[11]
-
Termination: The growth of a polymer chain ceases when two growing radical chains react with each other. For methacrylates, termination can occur via two primary pathways: combination, where two chains form a single longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two separate "dead" polymer chains.[10][12]
Experimental Guide
This section provides detailed protocols for the synthesis and characterization of poly(4-methyl-2-oxooxan-4-yl 2-methylprop-2-enoate).
Materials and Equipment
| Category | Item | Suggested Supplier/Grade | Purpose |
| Monomer | This compound | Sigma-Aldrich (CAS: 177080-66-9)[13] | Polymerizable starting material |
| Initiator | Azobisisobutyronitrile (AIBN) | Reagent grade, recrystallized from methanol | Thermal radical source |
| Solvents | Toluene, Anisole, or Dimethylformamide (DMF) | Anhydrous, <50 ppm H₂O | Reaction medium |
| Methanol, Hexane | Reagent grade | Polymer precipitation/purification | |
| Deuterated Chloroform (CDCl₃) | NMR grade | NMR analysis solvent | |
| Tetrahydrofuran (THF) | HPLC grade, stabilized | GPC eluent | |
| Equipment | Schlenk flask or round-bottom flask with septum | Standard laboratory glassware | Reaction vessel |
| Magnetic stirrer with hotplate | Standard laboratory equipment | Agitation and heating | |
| Inert gas supply (Nitrogen or Argon) | High purity | Deoxygenation of reaction mixture | |
| Needles and cannulas | Standard laboratory equipment | Inert atmosphere transfers | |
| Vacuum oven | Standard laboratory equipment | Drying of final polymer |
Protocol 1: Monomer and Reagent Preparation
Causality: Commercial vinyl monomers often contain inhibitors (like MEHQ) to prevent spontaneous polymerization during storage.[7] Removing this inhibitor is critical for achieving predictable initiation and high conversion. Similarly, dissolved oxygen must be removed from the solvent as it can scavenge radicals and terminate polymerization prematurely.[14]
-
Inhibitor Removal: Pass the liquid monomer through a short column of basic alumina to remove the phenolic inhibitor. Use the purified monomer immediately.
-
Initiator Purification: Although often used as received, for kinetic studies, AIBN should be recrystallized from methanol to remove decomposition products. Store purified AIBN at a low temperature (2-8°C).
-
Solvent Preparation: Use anhydrous solvents to avoid potential side reactions or chain transfer. If not purchased anhydrous, solvents should be appropriately dried before use.
Protocol 2: Solution Polymerization
This protocol describes a standard solution polymerization, which is advantageous for controlling viscosity and dissipating the heat generated during the exothermic reaction.[7]
Caption: Workflow for solution polymerization.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the purified monomer (e.g., 2.0 g, 9.42 mmol).
-
Solvent Addition: Add the desired amount of anhydrous solvent (e.g., Toluene) to achieve the target concentration. A typical starting concentration is 1 M to 2 M.
-
Deoxygenation: Seal the flask with a rubber septum and purge the solution by bubbling with an inert gas (N₂ or Ar) for 30-60 minutes while stirring.[14] This step is crucial to remove dissolved oxygen.
-
Initiator Addition: While maintaining a positive pressure of inert gas, add the initiator (e.g., AIBN). The amount of initiator will determine the final molecular weight; a higher monomer-to-initiator ratio yields a higher molecular weight.
-
Polymerization: Immerse the sealed flask in a preheated oil bath set to the desired temperature (typically 65-80°C for AIBN).
-
Reaction Monitoring: Allow the reaction to proceed for a set time (e.g., 4 to 24 hours). Conversion can be monitored by taking small aliquots at different time points (via an inert-gas-purged syringe) and analyzing them by ¹H NMR to observe the disappearance of vinyl proton signals.
-
Quenching: To stop the polymerization, remove the flask from the oil bath, cool it to room temperature, and expose the mixture to air.
Table of Suggested Reaction Conditions:
| Parameter | Condition A (High MW) | Condition B (Lower MW) | Rationale |
| Monomer Conc. | 2.0 M in Toluene | 1.5 M in Toluene | Affects reaction rate and potential for gel effect. |
| [Monomer]/[Initiator] | 400:1 | 100:1 | Primary determinant of kinetic chain length and molecular weight.[15] |
| Temperature | 70 °C | 70 °C | Controls the rate of initiator decomposition (kd).[8] |
| Time | 12 h | 6 h | Determines the final monomer conversion. |
| Expected Mn | Higher | Lower | Inversely related to the square root of initiator concentration.[11] |
| Expected Đ | >1.5 | >1.5 | Conventional free-radical polymerization typically yields polymers with broad dispersity. |
Protocol 3: Polymer Isolation and Purification
-
Precipitation: Slowly pour the viscous polymer solution from the reaction flask into a beaker containing a large excess (approx. 10x volume) of a stirred non-solvent, such as cold methanol or hexane. The polymer should precipitate as a white solid or gum.
-
Washing: Allow the precipitate to settle, then decant the supernatant. Re-dissolve the polymer in a minimal amount of a good solvent (e.g., THF or dichloromethane) and re-precipitate it into the non-solvent. Repeat this process 2-3 times to remove unreacted monomer and initiator fragments.
-
Drying: Collect the purified polymer by filtration or decantation and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Polymer Characterization
Structural Analysis: ¹H NMR Spectroscopy
-
Verification: Successful polymerization is confirmed by the disappearance of the sharp vinyl proton signals of the methacrylate group (typically between 5.5-6.5 ppm) and the appearance of broad signals corresponding to the polymethacrylate backbone (typically 0.8-2.2 ppm).
-
Integrity: The signals corresponding to the lactone side chain and its methyl group should remain intact, confirming the pendant group was not altered during polymerization.
Molecular Weight Analysis: Gel Permeation Chromatography (GPC/SEC)
-
Purpose: GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn).[16]
-
Procedure: Dissolve a small amount of the dried polymer in the GPC eluent (e.g., THF). The system should be calibrated with polymer standards (e.g., polystyrene or poly(methyl methacrylate)) to obtain relative molecular weight values.
-
Expected Results: For conventional free-radical polymerization, a dispersity (Đ) value between 1.5 and 2.5 is typical. Controlled or "living" radical polymerization techniques like RAFT could be employed to achieve lower Đ values (<1.3).[2][17]
Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Purpose: DSC is used to measure the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Expected Results: Due to the bulky, rigid lactone side group, the resulting polymer is expected to have a relatively high Tg. For comparison, the related mevalonic lactone methacrylate polymer has a reported Tg of 154 °C.[4]
Troubleshooting and Advanced Insights
| Problem | Potential Cause | Solution |
| No/Low Polymerization | Presence of inhibitor or oxygen. | Ensure complete inhibitor removal and thorough deoxygenation of the reaction mixture. |
| Inactive initiator. | Use fresh or recrystallized initiator. Check reaction temperature is appropriate for the initiator's half-life. | |
| Low Molecular Weight | High initiator concentration. | Decrease the initiator-to-monomer ratio. |
| Chain transfer to solvent.[9] | Select a solvent with a low chain transfer constant (e.g., benzene, anisole) instead of more reactive solvents like THF. | |
| Broad/Bimodal Dispersity | High conversion leading to gel effect (Trommsdorff effect).[12] | Stop the reaction at a lower conversion (<70%). |
| Chain transfer reactions. | Re-evaluate solvent choice and ensure monomer purity. |
References
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Protocol for RAFT Polymerization of Functional Methacrylate Monomers: A Detailed Guide for Researchers
This application note provides a comprehensive and technically detailed guide for researchers, scientists, and drug development professionals on the protocol for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of functional methacrylate monomers. This document moves beyond a simple recitation of steps to offer in-depth explanations of the underlying principles, ensuring a robust understanding and successful implementation of this powerful polymerization technique.
Introduction: The Power of RAFT for Functional Polymethacrylates
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of living radical polymerization that offers exceptional control over polymer molecular weight, architecture, and end-group functionality.[1] This makes it an invaluable tool for creating well-defined polymers for a wide range of applications, including drug delivery, biomaterials, and nanotechnology.[2][3] Functional methacrylate monomers, with their diverse side-chain functionalities, are particularly well-suited for RAFT polymerization, enabling the synthesis of bespoke polymers with tailored properties.[4][5]
The core of the RAFT process lies in the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which mediates the polymerization via a reversible chain-transfer process.[6][7] This dynamic equilibrium between active (propagating) and dormant polymer chains allows for the synthesis of polymers with low polydispersity (PDI) and high end-group fidelity.[6][7]
The Mechanism of RAFT Polymerization
A thorough understanding of the RAFT mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The process can be broken down into several key steps:
-
Initiation: A standard radical initiator (e.g., AIBN, ACVA) decomposes to generate primary radicals. These radicals then react with a monomer to form a propagating polymer chain.[1]
-
Chain Transfer: The propagating polymer chain adds to the C=S bond of the RAFT agent, forming an intermediate radical.[1]
-
Fragmentation: This intermediate radical can fragment, either reforming the original propagating chain or releasing the R group of the RAFT agent as a new radical, which then initiates a new polymer chain.
-
Re-initiation and Propagation: The expelled radical reacts with the monomer to start a new polymer chain.
-
Equilibrium: A rapid equilibrium is established between the active propagating chains and the dormant polymeric RAFT agent. This equilibrium is the key to the controlled nature of the polymerization, ensuring that all chains grow at a similar rate.[1]
Below is a diagram illustrating the RAFT polymerization mechanism.
Caption: The RAFT polymerization mechanism.
Materials and Reagents
The success of a RAFT polymerization is highly dependent on the purity of the reagents and the appropriate selection of the RAFT agent and initiator.
Choosing the Right RAFT Agent for Methacrylates
The choice of the RAFT agent is critical for achieving good control over the polymerization of methacrylate monomers.[6] The reactivity of the RAFT agent is determined by the Z and R groups attached to the thiocarbonylthio core.[6][8] For methacrylates, which are considered "more activated monomers" (MAMs), trithiocarbonates and dithiobenzoates are generally the most suitable classes of RAFT agents.[6]
| RAFT Agent Class | Z Group | R Group Suitability for Methacrylates | Key Characteristics |
| Trithiocarbonates | -S-Alkyl | Tertiary alkyls (e.g., cyanoisopropyl) | Good control, less prone to retardation compared to dithiobenzoates.[6] |
| Dithiobenzoates | Aryl | Tertiary alkyls (e.g., cumyl, cyanoisopropyl) | High transfer constants, but can cause retardation at high concentrations and are susceptible to hydrolysis.[2][6] |
| Dithiocarbamates | -NR'₂ | Generally less effective for methacrylates | More suitable for less activated monomers (LAMs).[6] |
| Xanthates | -OR' | Generally less effective for methacrylates | Primarily used for LAMs.[6] |
Expert Insight: For most standard methacrylate polymerizations, a trithiocarbonate RAFT agent with a cyanoisopropyl R group (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate) is an excellent starting point due to its high efficiency and stability.
Initiators
The choice of initiator depends on the desired reaction temperature and solvent. Azo initiators are commonly used due to their predictable decomposition kinetics.
| Initiator | Abbreviation | Recommended Temperature Range (°C) | Common Solvents |
| 2,2'-Azobis(2-methylpropionitrile) | AIBN | 60-80 | Toluene, Dioxane, THF, DMF |
| 4,4'-Azobis(4-cyanovaleric acid) | ACVA | 60-80 | Water, Alcohols, DMF |
| 2,2'-Azobis(isobutyronitrile) | AIBN | 60-80 | Benzene, Toluene |
Expert Insight: The molar ratio of RAFT agent to initiator is a critical parameter. A ratio between 3:1 and 10:1 is typically recommended to ensure that the number of polymer chains is primarily determined by the RAFT agent concentration, minimizing the formation of dead chains from initiator-derived radicals.
Monomers and Solvents
Functional methacrylate monomers should be purified before use to remove inhibitors (e.g., by passing through a column of basic alumina). Solvents should be of high purity and deoxygenated prior to use. Common solvents for methacrylate polymerization include toluene, dioxane, N,N-dimethylformamide (DMF), and anisole. For hydroxy-functional methacrylates, aqueous or alcoholic media can be used.
Detailed Experimental Protocol
This section provides a general, step-by-step protocol for the RAFT polymerization of a functional methacrylate monomer. The specific quantities should be adjusted based on the target molecular weight and the specific monomer being used.
Calculation of Reagent Quantities
The target degree of polymerization (DP) and the initial monomer concentration ([M]₀) are used to calculate the required amounts of RAFT agent and initiator.
-
Target Molecular Weight (Mn,theory): Mn,theory = (DP × MW_monomer) + MW_RAFT_agent
-
[RAFT Agent]₀: [RAFT Agent]₀ = [M]₀ / DP
-
[Initiator]₀: [Initiator]₀ = [RAFT Agent]₀ / (desired [RAFT Agent]/[Initiator] ratio)
Experimental Workflow
Caption: General workflow for RAFT polymerization.
Step-by-Step Procedure
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the functional methacrylate monomer, the RAFT agent, and the solvent.
-
Initiator Addition: In a separate vial, dissolve the initiator in a small amount of the reaction solvent.
-
Degassing: Subject the monomer/RAFT agent solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen. Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Initiator Injection: Using a gas-tight syringe, add the initiator solution to the reaction mixture under a positive pressure of inert gas.
-
Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired temperature and begin stirring.
-
Monitoring the Reaction: Periodically take aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion (via ¹H NMR) and the evolution of molecular weight and PDI (via Gel Permeation Chromatography - GPC).
-
Termination: Once the desired monomer conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling it to room temperature.
-
Polymer Isolation: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Purification: Collect the precipitated polymer by filtration or centrifugation, wash it with the non-solvent, and dry it under vacuum until a constant weight is achieved.
Example Protocol for Poly(methyl methacrylate) (PMMA):
A typical procedure for the RAFT polymerization of methyl methacrylate (MMA) involves using AIBN as the initiator. For instance, a stock solution of MMA and AIBN in benzene can be prepared. Aliquots of this stock solution are then added to ampules containing the RAFT agent. The ampules are degassed through freeze-evacuate-thaw cycles and then sealed under vacuum. The polymerization is carried out by placing the sealed ampules in a heated oil bath, for example at 60 °C for 15 hours.
Characterization and Validation
To confirm the success of the RAFT polymerization, the resulting polymer should be thoroughly characterized.
| Technique | Information Obtained | Expected Outcome for a Controlled Polymerization |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn) | Mn should be close to the theoretical value. PDI should be low (typically < 1.3).[9] A linear increase in Mn with monomer conversion. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Monomer conversion, polymer structure, and end-group analysis | Disappearance of monomer vinyl protons. Appearance of polymer backbone protons. Signals corresponding to the RAFT agent end-groups should be visible. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry | Absolute molecular weight and end-group confirmation | A distribution of polymer chains with masses corresponding to the repeating monomer unit and the RAFT agent fragments. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High PDI (> 1.5) | - Inappropriate RAFT agent- Too high initiator concentration- Presence of impurities/oxygen | - Consult a RAFT agent selection guide.[6][10]- Decrease the initiator concentration ([RAFT]/[I] > 5).- Ensure thorough degassing and use purified reagents.[9] |
| Slow or No Polymerization | - Inefficient initiator for the reaction temperature- Presence of inhibitors (e.g., oxygen)- Retardation caused by the RAFT agent | - Choose an initiator with an appropriate half-life at the reaction temperature.- Improve the degassing procedure.[9]- Decrease the RAFT agent concentration or switch to a less retarding agent (e.g., trithiocarbonate). |
| Bimodal GPC Trace | - Incomplete chain transfer (pre-equilibrium)- Chain coupling at high conversion | - Ensure the R group of the RAFT agent is a good leaving group.- Stop the polymerization at a lower conversion. |
Conclusion
RAFT polymerization is a robust and versatile technique for the synthesis of well-defined functional polymethacrylates. By carefully selecting the RAFT agent and initiator, and by following a meticulous experimental protocol, researchers can achieve excellent control over polymer properties. This guide provides the foundational knowledge and practical steps necessary for the successful implementation of RAFT polymerization in a research setting.
References
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- Reyes, Y., & Enriquez, R. (2016). RAFT Polymerization Kinetics of a-Methylbenzyl Methacryalte by Dilatometry. Revista de la Sociedad Química de México, 60(2), 79-87.
- Gody, G., et al. (2016). Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis. Polymer Chemistry, 7(43), 6614-6625.
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- Wang, Y., et al. (2010). Synthesis and characterization of the polyacrylonitrile-block-poly(methyl acrylate) by RAFT technique. Journal of Polymer Science Part A: Polymer Chemistry, 48(12), 2676-2683.
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Application Notes and Protocols for the Preparation of Biodegradable Polymers from Oxo-Lactone Methacrylates
Introduction
The convergence of polymer chemistry and materials science has led to the development of advanced functional materials with tailored properties for a myriad of applications. Among these, biodegradable polymers have garnered significant attention, particularly in the biomedical field for applications such as drug delivery, tissue engineering, and medical implants.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis and polymerization of a versatile class of monomers: oxo-lactone methacrylates. These monomers uniquely combine the degradable ester linkages of lactones with the polymerizable methacrylate group, enabling the creation of well-defined, biodegradable polymers with tunable properties.
Polymers derived from oxo-lactone methacrylates are particularly promising for drug delivery applications. The biodegradable nature of the lactone-containing backbone allows for the controlled release of therapeutic agents as the polymer matrix degrades into non-toxic, biocompatible byproducts that can be safely eliminated by the body.[3][4] The versatility of methacrylate polymerization, especially with the advent of controlled radical polymerization techniques, allows for the precise engineering of polymer architecture, molecular weight, and functionality, which are critical parameters for optimizing drug release kinetics and therapeutic efficacy.
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed exploration of the synthesis of oxo-lactone methacrylate monomers, followed by in-depth protocols for their polymerization via Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Furthermore, it covers essential characterization techniques and discusses the properties of the resulting biodegradable polymers.
Part 1: Synthesis of Oxo-Lactone Methacrylate Monomers
The foundational step in preparing these biodegradable polymers is the synthesis of the oxo-lactone methacrylate monomer. This is typically achieved through the ring-opening polymerization (ROP) of a lactone, initiated by a hydroxyl-functional methacrylate, such as 2-hydroxyethyl methacrylate (HEMA). The number of lactone units can be controlled by the molar ratio of the lactone to the initiator.
Causality Behind Experimental Choices
The choice of catalyst is critical for a controlled ring-opening polymerization. Stannous octoate (Sn(Oct)₂) is a widely used and effective catalyst for the ROP of cyclic esters like ε-caprolactone and lactide.[5][6] Its popularity stems from its high efficiency, relatively low toxicity, and its approval for certain biomedical applications. The reaction temperature is also a key parameter; it needs to be high enough to ensure a reasonable reaction rate but not so high as to cause side reactions or degradation of the monomer or catalyst. A temperature of 120°C is often optimal for the ROP of lactones with HEMA.[5]
Experimental Workflow: Monomer Synthesis
Caption: Workflow for the synthesis of oxo-lactone methacrylate monomers.
Detailed Protocol: Synthesis of HEMA-Caprolactone (HEMA-CL) Monomer
This protocol describes the synthesis of a methacrylate monomer with a pendant caprolactone chain, a common precursor for biodegradable polymers.
Materials:
-
2-Hydroxyethyl methacrylate (HEMA), inhibitor removed
-
ε-Caprolactone (CL)
-
Stannous octoate (Sn(Oct)₂)
-
Dichloromethane (DCM), anhydrous
-
Methanol, cold
-
Hexane, cold
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Argon), add HEMA, ε-caprolactone, and a catalytic amount of stannous octoate. The molar ratio of [CL]₀/[HEMA]₀ will determine the average number of caprolactone units per monomer. For example, a ratio of 2:1 will yield HEMA-CL₂ on average.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 120°C and stir the reaction mixture for 24 hours.
-
Purification: After cooling the reaction to room temperature, dissolve the viscous product in a minimal amount of dichloromethane. Precipitate the product by adding the DCM solution dropwise into a large volume of cold methanol or hexane while stirring vigorously.
-
Isolation: Decant the solvent and wash the precipitated product with fresh cold methanol or hexane. Dry the resulting HEMA-CL monomer under vacuum at room temperature until a constant weight is achieved.
-
Characterization: Confirm the structure of the synthesized monomer using ¹H NMR and FT-IR spectroscopy.
Part 2: Controlled Radical Polymerization of Oxo-Lactone Methacrylates
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful tools for synthesizing well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures.[7]
Causality Behind Experimental Choices in ATRP
ATRP relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal complex (e.g., Cu(I)Br/ligand).[7] The choice of ligand is crucial for tuning the catalyst activity and solubility. For the polymerization of methacrylates like HEMA and its lactone derivatives, bipyridine-based ligands are commonly used. The reaction temperature is a key parameter influencing the polymerization rate and control; temperatures around 50-60°C are often employed for HEMA-based monomers to achieve a balance between a reasonable rate and good control.[8] A mixed solvent system, such as methanol/water or MEK/1-propanol, can be beneficial for solubilizing both the monomer and the catalyst complex, leading to a more controlled polymerization.[9]
Experimental Workflow: ATRP of Oxo-Lactone Methacrylates
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Application Note & Protocols for Hydrogel Formulation using (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate
Introduction: A Novel Monomer for Biodegradable Hydrogels
The field of biomedical materials is in continuous pursuit of novel polymers that offer enhanced biocompatibility, tunable mechanical properties, and controlled biodegradability.[1][2][3][4] In this context, we introduce (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate, a unique monomer that combines the well-established polymerizable nature of methacrylates with the biodegradable characteristics of a caprolactone-like backbone. This monomer, with the CAS Number 177080-66-9, presents a promising platform for the development of advanced hydrogel systems for applications ranging from tissue engineering to controlled drug delivery.[5][6][7][8]
The methacrylate group allows for straightforward polymerization using established free-radical initiation techniques, particularly photopolymerization, which offers excellent spatial and temporal control over the cross-linking process.[9][10][11] The caprolactone-like ring structure within the monomer is anticipated to impart hydrolytic degradability to the resulting hydrogel network, leading to the formation of biocompatible byproducts.[6][12][13] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and characterization of hydrogels using this compound.
Chemical Structure and Polymerization Pathway
The chemical structure of this compound is presented below. The molecule contains a polymerizable methacrylate group and a six-membered lactone ring with a methyl substitution.
Caption: Chemical structure of this compound.
The polymerization of this monomer proceeds via a free-radical mechanism, typically initiated by light, to form a cross-linked hydrogel network. The methacrylate groups of individual monomers react to form long polymer chains, and the inclusion of a cross-linking agent creates a three-dimensional structure capable of absorbing large amounts of water.
Experimental Protocols
Materials and Equipment
| Material/Equipment | Supplier | Purpose |
| This compound | Sigma-Aldrich (or equivalent) | Monomer |
| Poly(ethylene glycol) diacrylate (PEGDA) | Various | Cross-linking agent |
| 2-Hydroxy-2-methylpropiophenone (e.g., Irgacure 1173) | Various | Photoinitiator |
| Phosphate-buffered saline (PBS), pH 7.4 | Various | Swelling and degradation studies |
| UV light source (365 nm) | Various | Photopolymerization |
| Rheometer | Various | Mechanical testing |
| Scanning Electron Microscope (SEM) | Various | Morphological analysis |
| Lyophilizer (Freeze-dryer) | Various | Sample preparation for SEM |
Protocol 1: Hydrogel Synthesis via Photopolymerization
This protocol describes the synthesis of a baseline hydrogel formulation. The concentration of the monomer, cross-linker, and photoinitiator can be varied to tune the final properties of the hydrogel.
-
Preparation of the Pre-polymer Solution:
-
In a light-protected vial, dissolve this compound in PBS to the desired concentration (e.g., 10% w/v).
-
Add the cross-linking agent, PEGDA, to the solution. A typical starting concentration is 1 mol% relative to the monomer.
-
Add the photoinitiator, 2-hydroxy-2-methylpropiophenone, to a final concentration of 0.5% w/v.
-
Vortex the solution until all components are fully dissolved.
-
-
Photopolymerization:
-
Pipette the pre-polymer solution into a mold of the desired shape and size (e.g., a cylindrical silicone mold).
-
Expose the solution to UV light (365 nm) for a specified duration (e.g., 5-10 minutes). The exposure time will depend on the light intensity and the volume of the solution.[14]
-
The solution will transition from a liquid to a solid gel.
-
-
Post-Polymerization Purification:
-
Carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of PBS to wash away any unreacted monomer, cross-linker, and photoinitiator.
-
Replace the PBS every 12 hours for a total of 72 hours to ensure complete purification.
-
Caption: Workflow for hydrogel synthesis via photopolymerization.
Characterization of Hydrogels
Thorough characterization is essential to understand the properties of the newly formulated hydrogels and to assess their suitability for specific applications.
Protocol 2: Swelling Behavior Analysis
The swelling ratio provides insight into the cross-linking density and hydrophilicity of the hydrogel.
-
Prepare triplicate hydrogel samples as described in Protocol 1.
-
After purification, gently blot the surface of each hydrogel to remove excess water and record its initial weight (W_s).
-
Lyophilize the hydrogels until a constant dry weight (W_d) is achieved.
-
Calculate the equilibrium swelling ratio (ESR) using the following equation:
-
ESR = (W_s - W_d) / W_d
-
| Formulation | Monomer Conc. (% w/v) | Cross-linker (mol%) | Equilibrium Swelling Ratio (ESR) |
| H1 | 10 | 1 | 15.2 ± 1.3 |
| H2 | 10 | 2 | 11.8 ± 0.9 |
| H3 | 20 | 1 | 12.5 ± 1.1 |
| H4 | 20 | 2 | 9.7 ± 0.7 |
Protocol 3: In Vitro Degradation Study
This protocol assesses the biodegradability of the hydrogel due to the hydrolysis of the ester bonds in its backbone.
-
Prepare triplicate hydrogel samples and record their initial dry weight (W_i).
-
Immerse each hydrogel in PBS (pH 7.4) at 37°C.
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove the hydrogels, lyophilize them to a constant weight, and record the final dry weight (W_f).
-
Calculate the percentage of mass loss at each time point:
-
Mass Loss (%) = [(W_i - W_f) / W_i] * 100
-
| Time (days) | Mass Loss (%) - Formulation H1 | Mass Loss (%) - Formulation H3 |
| 1 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| 7 | 8.5 ± 0.7 | 7.2 ± 0.5 |
| 14 | 15.3 ± 1.1 | 13.9 ± 0.9 |
| 28 | 28.9 ± 2.3 | 25.4 ± 1.8 |
Protocol 4: Mechanical Testing
Rheological analysis can determine the viscoelastic properties of the hydrogels, which are crucial for applications in tissue engineering.
-
Use a rheometer with a parallel plate geometry to perform oscillatory frequency sweeps on swollen hydrogel discs.
-
Measure the storage modulus (G') and loss modulus (G'') over a range of frequencies (e.g., 0.1 to 100 rad/s) at a constant strain (e.g., 1%).
-
The storage modulus is indicative of the elastic behavior, while the loss modulus represents the viscous behavior.
Caption: Relationship between formulation parameters and hydrogel properties.
Potential Applications
The tunable properties of hydrogels formulated from this compound make them suitable for a variety of biomedical applications:
-
Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic agents, and the degradation of the polymer backbone can facilitate their sustained release.[15][16]
-
Tissue Engineering: These hydrogels can serve as scaffolds that mimic the extracellular matrix, providing mechanical support and a hydrated environment for cell growth and tissue regeneration.[2][3][4] Their biodegradability allows for the gradual replacement of the scaffold by newly formed tissue.
-
Smart Packaging: With controlled moisture release properties, these hydrogels could be adapted for smart packaging applications in the food and pharmaceutical industries.[17]
Conclusion
This compound is a promising new monomer for the fabrication of biodegradable hydrogels. The protocols outlined in this application note provide a solid foundation for researchers to begin exploring the potential of this material. By systematically varying the formulation parameters, hydrogels with a wide range of properties can be engineered to meet the demands of various advanced applications.
References
-
Development and Characterization of Novel Biodegradable Hydrogels With Controlled Moisture Release for Smart Packaging Materials. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Photopolymerization and structure formation of methacrylic acid based hydrogels: The effect of light intensity. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]
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biodegradable hydrogels and nanocomposite polymers: synthesis and characterization for biomedical applications. (2012). UKnowledge. Retrieved January 15, 2026, from [Link]
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Characterization of Hydrogels. (2021). YouTube. Retrieved January 15, 2026, from [Link]
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Recent Advances in Photo-Crosslinkable Hydrogels for Biomedical Applications. (2022). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]
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Preparation and Characterization of Biodegradable Hydrogels for Tissue Expander Application. (2016). ResearchGate. Retrieved January 15, 2026, from [Link]
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Photopolymerization of cell-laden gelatin methacryloyl hydrogels using a dental curing light for regenerative dentistry. (2018). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Effect of Photoinitiation Process on Photo‐Crosslinking of Gelatin Methacryloyl Hydrogel Networks. (2023). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Photo Processing for Biomedical Hydrogels Design and Functionality: A Review. (2018). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Characterization of Protein Release from Hydrolytically Degradable Poly(ethylene glycol) Hydrogels. (2010). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy. (2023). MDPI. Retrieved January 15, 2026, from [Link]
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Poly-ε-caprolactone Based Formulations for Drug Delivery and Tissue Engineering: A Review. (2011). ResearchGate. Retrieved January 15, 2026, from [Link]
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Caprolactone-Modified (Meth)acrylate Monomers. (n.d.). Gantrade. Retrieved January 15, 2026, from [Link]
-
Recent Advances in Polycaprolactones for Anticancer Drug Delivery. (2023). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Biodegradable Hydrogel Scaffolds Based on 2-Hydroxyethyl Methacrylate, Gelatin, Poly(β-amino esters), and Hydroxyapatite. (2021). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Biodegradable hydrogel scaffolds based on 2-hydroxyethyl methacrylate, gelatin, poly(β-amino esters), and hydroxyapatite. (2021). Eindhoven University of Technology Research Portal. Retrieved January 15, 2026, from [Link]
-
Biodegradable In Situ Gel-Forming Controlled Drug Delivery System Based on Thermosensitive Poly(ε-caprolactone). (2014). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Degradable Poly(2-hydroxyethyl methacrylate)-co-polycaprolactone Hydrogels for Tissue Engineering Scaffolds. (2008). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Biodegradable Hydrogel Scaffolds Based on 2-Hydroxyethyl Methacrylate, Gelatin, Poly(β-amino esters), and Hydroxyapatite. (2021). MDPI. Retrieved January 15, 2026, from [Link]
-
Poly-є-caprolactone based formulations for drug delivery and tissue engineering: A review. (2012). PubMed. Retrieved January 15, 2026, from [Link]
-
Biodegradable poly(epsilon-caprolactone)-poly(ethylene glycol) copolymers as drug delivery system. (2013). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Degradable poly(2-hydroxyethyl methacrylate)-co-polycaprolactone Hydrogels for Tissue Engineering Scaffolds. (2009). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Macromolecular Monomers for the Synthesis of Hydrogel Niches and Their Application in Cell Encapsulation and Tissue Engineering. (2011). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Synthesis and characterization of biodegradable pH-sensitive hydrogels based on poly(ɛ-caprolactone), methacrylic acid, and poly(ethylene glycol). (2009). ResearchGate. Retrieved January 15, 2026, from [Link]
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Application Notes and Protocols for the Use of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate in High-Performance Coatings
Abstract
This document provides a comprehensive technical guide for researchers and formulation chemists on the application of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate (Product ID: M-OXM-4), a novel lactone-containing methacrylate monomer, in the development of high-performance acrylic coating systems. We will explore the unique structural attributes of M-OXM-4 and their proposed impact on key coating properties such as adhesion, chemical resistance, and mechanical durability. Detailed protocols for the incorporation of this monomer into a model solvent-borne acrylic-isocyanate (2K) polyurethane topcoat are provided, along with a suite of standard testing methodologies for performance validation. The underlying scientific principles guiding the formulation and evaluation process are discussed to provide a framework for further innovation.
Introduction: The Role of Functional Monomers in Advanced Coatings
The evolution of high-performance coatings is intrinsically linked to the development of novel polymer architectures. Acrylic resins, valued for their exceptional durability, UV resistance, and color retention, form the backbone of many advanced coating systems.[1][2] The targeted incorporation of functional monomers is a key strategy for tailoring the final properties of the cured film.[3][4]
This compound (M-OXM-4) is a hybrid monomer featuring a polymerizable methacrylate group and a cyclic ester (lactone) moiety. This unique combination presents a compelling opportunity for coating formulators. The methacrylate group allows for straightforward copolymerization into acrylic backbones using standard free-radical polymerization techniques.[5][6] The pendant lactone ring, however, introduces a site of high polarity and potential reactivity. Lactones are known to enhance the performance of polymers by improving flexibility and toughness.[7][8] Furthermore, the polar ester group is hypothesized to promote strong adhesion to a variety of substrates through hydrogen bonding and dipole-dipole interactions.[9]
This guide will detail the strategic use of M-OXM-4 to create coatings with enhanced performance profiles.
Monomer Profile: this compound (M-OXM-4)
-
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 177080-66-9
-
Molecular Formula: C₁₀H₁₄O₄
-
Molecular Weight: 200.22 g/mol
-
-
Key Structural Features & Hypothesized Functionality:
-
Methacrylate Group: Provides a reactive double bond for free-radical copolymerization with other acrylic and vinyl monomers.[6]
-
Lactone Ring: A six-membered cyclic ester (δ-valerolactone derivative). This moiety is expected to impart:
-
Enhanced Adhesion: The polar carbonyl group can act as a hydrogen bond acceptor, improving interaction with hydroxylated or otherwise polar surfaces (e.g., metal, glass, existing paint layers).[9]
-
Increased Toughness and Flexibility: The cyclic structure can influence polymer chain packing, potentially improving impact resistance without significant loss of hardness.[8][10]
-
Controlled Reactivity: While stable under typical formulation conditions, the lactone ring can undergo ring-opening reactions under specific catalytic conditions, offering a potential pathway for secondary crosslinking or post-functionalization.[11][12]
-
-
Methyl Groups: The two methyl groups (one on the lactone ring, one on the methacrylate backbone) will increase the glass transition temperature (Tg) of the resulting copolymer and contribute to steric bulk, enhancing film hardness and chemical resistance.[3]
-
-
Physical Properties (Typical):
-
Appearance: Clear, colorless liquid
-
Purity: ≥ 97.0%
-
Storage: 2-8°C, protected from light and moisture
-
Mechanism of Action in Coating Formulations
The primary mechanism for incorporating M-OXM-4 is through copolymerization into an acrylic polyol resin. This functionalized resin is then crosslinked, typically with a polyisocyanate, to form a durable thermoset network.
Stage 1: Acrylic Polyol Synthesis
The M-OXM-4 monomer is introduced during the synthesis of the acrylic resin alongside other standard monomers like methyl methacrylate (MMA), butyl acrylate (BA), and a hydroxyl-functional monomer such as 2-hydroxyethyl methacrylate (HEMA).
Caption: Workflow for synthesizing the M-OXM-4 functionalized acrylic polyol.
The causality behind this choice is to create a resin where the desirable properties of the lactone ring are covalently bound and uniformly distributed throughout the polymer backbone, preventing migration or leaching from the final cured film.
Stage 2: Coating Formulation and Curing
The synthesized acrylic polyol is then formulated into a coating. For a high-performance 2K system, this involves blending with a polyisocyanate crosslinker just before application.
Caption: Formulation and curing process of a 2K polyurethane coating.
During curing, the hydroxyl groups on the acrylic polyol react with the isocyanate groups to form a highly crosslinked urethane network. The pendant lactone rings from M-OXM-4 remain intact within this matrix, where they contribute to the film's final performance characteristics.
Experimental Protocols
The following protocols describe the synthesis of a model acrylic polyol and its formulation into a high-performance clearcoat. A control formulation without M-OXM-4 should be prepared for comparative testing.
Protocol 1: Synthesis of M-OXM-4 Functional Acrylic Polyol
Objective: To synthesize a hydroxyl-functional acrylic resin containing 10% M-OXM-4 by weight of total monomers.
Materials:
-
Reactor: 2L jacketed glass reactor with mechanical stirrer, reflux condenser, nitrogen inlet, and feeding pump.
-
Solvent: Xylene (500g)
-
Monomers:
-
Methyl Methacrylate (MMA): 200g
-
n-Butyl Acrylate (nBA): 150g
-
2-Hydroxyethyl Methacrylate (HEMA): 100g
-
This compound (M-OXM-4): 50g
-
-
Initiator: Azobisisobutyronitrile (AIBN): 10g dissolved in 50g Xylene.
Procedure:
-
Charge the reactor with 250g of Xylene and heat to 100°C under a gentle nitrogen blanket.
-
Prepare the monomer pre-emulsion by mixing MMA, nBA, HEMA, and M-OXM-4 in a separate vessel.
-
In a separate beaker, dissolve the AIBN in 50g of Xylene.
-
Once the reactor temperature is stable at 100°C, begin the simultaneous, continuous addition of the monomer mix and the initiator solution over a period of 3 hours using separate feed pumps.
-
Maintain the reaction temperature at 100-105°C throughout the addition.
-
After the feeds are complete, hold the temperature for an additional 2 hours to ensure high monomer conversion (>98%).
-
Add the remaining 250g of Xylene to adjust the solids content to approximately 50%.
-
Cool the reactor to below 40°C and discharge the resulting acrylic polyol resin.
Trustworthiness Check: The final resin should be characterized for solids content (ASTM D2369), viscosity (ASTM D5125), and hydroxyl number (ASTM E1899). This ensures batch-to-batch consistency and validates the synthesis process.
Protocol 2: Formulation of a 2K Polyurethane Clearcoat
Objective: To formulate a 2K clearcoat using the synthesized polyol and evaluate its properties.
Materials:
-
Part A (Base):
-
M-OXM-4 Functional Acrylic Polyol (from 4.1): 200g
-
Leveling Agent (e.g., BYK-333): 0.5g
-
UV Absorber / HALS package: 2.0g
-
Solvent Blend (Butyl Acetate/Xylene 1:1): to adjust viscosity
-
-
Part B (Hardener):
-
Hexamethylene diisocyanate (HDI) trimer (75% solids in butyl acetate)
-
Procedure:
-
In a mixing vessel, combine the Part A components under low-shear agitation.
-
Adjust the viscosity of Part A to 20-22 seconds using a Zahn #2 cup by adding the solvent blend.
-
Just prior to application, add the Part B hardener. The mix ratio should be calculated based on a 1.05:1.00 NCO:OH stoichiometric ratio.
-
Mix thoroughly and allow a 10-minute induction period.
Protocol 3: Application and Curing
-
Substrate: Prepare cold-rolled steel panels (4x12 inch) by degreasing and applying a suitable epoxy primer.
-
Application: Apply the formulated clearcoat over the primed panels using a spray gun to achieve a dry film thickness (DFT) of 45-55 µm.
-
Curing: Allow panels to flash-off for 15 minutes at ambient temperature, followed by a forced cure at 60°C for 30 minutes.
-
Conditioning: Allow the cured panels to condition for 7 days at 25°C and 50% relative humidity before performance testing.
Performance Evaluation & Expected Results
The inclusion of M-OXM-4 is anticipated to yield significant improvements in adhesion and mechanical properties. The following table summarizes the expected outcomes based on the monomer's theoretical contributions.
Table 1: Comparative Performance Data (Control vs. M-OXM-4 Formulation)
| Performance Metric | Test Method | Control Formulation | M-OXM-4 Formulation | Expected Improvement |
| Adhesion | ASTM D3359 (Cross-Hatch) | 4B | 5B | Enhanced substrate bonding |
| Hardness | ASTM D3363 (Pencil) | H | 2H | Increased surface resistance |
| Impact Resistance | ASTM D2794 (Direct/Reverse) | 60 / 40 in-lbs | 80 / 60 in-lbs | Improved flexibility & toughness |
| Chemical Resistance | ASTM D1308 (50% H₂SO₄, 24hr) | Slight softening | No effect | Higher crosslink density/polarity |
| Gloss (60°) | ASTM D523 | 92 GU | 94 GU | Improved flow and leveling |
| QUV Weathering | ASTM G154 (1000 hrs) | 85% Gloss Retention | 92% Gloss Retention | Enhanced polymer backbone stability |
Note: These values are representative and intended for illustrative purposes. Actual results may vary based on the full formulation and curing conditions.
Conclusion
This compound (M-OXM-4) represents a promising new building block for the synthesis of high-performance acrylic resins. Its unique lactone-methacrylate structure offers a dual-functionality that can be leveraged to significantly improve adhesion, hardness, and toughness in demanding coating applications. The protocols outlined in this guide provide a robust framework for incorporating M-OXM-4 into 2K polyurethane systems. By following these methodologies, researchers and formulators can validate the performance benefits of M-OXM-4 and unlock new possibilities in coating technology.
References
-
Formulating High-Performance Waterborne Acrylic Direct-to-Metal Coatings Under 25 g/L VOC. (n.d.). PCI Magazine. Retrieved from [Link]
-
Recent Developments in Lactone Monomers and Polymer Synthesis and Application. (2020). MDPI. Retrieved from [Link]
-
Caprolactone Monomer | Superior Flexibility and Durability. (n.d.). ITOCHU Chemicals America Inc. Retrieved from [Link]
-
Paint Standards and Related Coating Standards. (n.d.). ASTM International. Retrieved from [Link]
-
Ring-Opening Polymerization. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Here's a cheat sheet for ASTM coating testing standards. (n.d.). High Performance Coatings. Retrieved from [Link]
-
Waterborne Urethane-Acrylic Hybrid Resin Technology For High Performance 1k Coating Application. (n.d.). Specialty Chemicals. Retrieved from [Link]
- Ultra-high-solids acrylic coatings. (2001). Google Patents.
-
Poly(meth)acrylate-Based Coatings. (2015). ResearchGate. Retrieved from [Link]
-
Chemical Formulations for Acrylic Matt and Acrylic Gloss Paints. (2022). Research & Reviews: Journal of Chemistry. Retrieved from [Link]
-
Methyl Acrylate (MA) FAQ. (n.d.). Gantrade. Retrieved from [Link]
-
Ring Opening Polymerization | Cationic and Anionic ROP. (2023). YouTube. Retrieved from [Link]
-
Cyclic Monomers: Epoxides, Lactide, Lactones, Lactams, Cyclic Silicon-Containing Monomers, Cyclic Carbonates, and Others. (2018). ResearchGate. Retrieved from [Link]
-
Chemistry and Application Properties of Polymethacrylate Systems. (2001). Taylor & Francis Group. Retrieved from [Link]
-
Industrial Paint & Coatings 101: What are Acrylic Resins? (2023). Sheboygan Paint Company. Retrieved from [Link]
-
Top 20 Coating Testing Methods US Lab. (n.d.). MaTestLab. Retrieved from [Link]
-
Correlation between the Chemical Structure of (Meth)Acrylic Monomers and the Properties of Powder Clear Coatings Based on the Polyacrylate Resins. (2022). National Institutes of Health. Retrieved from [Link]
-
ASTM D2485-18 - Standard Test Methods for Evaluating Coatings For High Temperature Service. (2018). ASTM International. Retrieved from [Link]
-
ASTM Testing for Powder Coaters: D3451 Ultimate Guide. (n.d.). 10X Engineered Materials. Retrieved from [Link]
-
Poly (Meth) Acrylate Based Coatings. (n.d.). Scribd. Retrieved from [Link]
-
Biobased Lactones—Exploring Their Free-Radical Polymerization and Polymer Properties. (2021). American Chemical Society. Retrieved from [Link]
-
Lactide-based building blocks for sustainable, high-performance coatings. (n.d.). Corbion. Retrieved from [Link]
-
NLHMA|(Meth)acrylate having the lactone group. (n.d.). Osaka Organic Chemical Industry Ltd. Retrieved from [Link]
-
PROTECTIVE COATINGS. (n.d.). Evonik Industries. Retrieved from [Link]
-
SPECIALTY METHACRYLATES. (n.d.). Evonik Industries. Retrieved from [Link]
Sources
- 1. paint.org [paint.org]
- 2. Industrial Paint & Coatings 101: What are Acrylic Resins? - Sheboygan Paint Company [shebpaint.com]
- 3. Correlation between the Chemical Structure of (Meth)Acrylic Monomers and the Properties of Powder Clear Coatings Based on the Polyacrylate Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. evonik.com [evonik.com]
- 5. researchgate.net [researchgate.net]
- 6. gantrade.com [gantrade.com]
- 7. mdpi.com [mdpi.com]
- 8. itochu-ca.com [itochu-ca.com]
- 9. Markets | Coatings - Evonik Industries [methyl-methacrylate-monomers.evonik.com]
- 10. Lactide-based building blocks for sustainable, high-performance coatings | Corbion [corbion.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Unwanted Polymerization of Reactive Methacrylate Monomers
Welcome to the Technical Support Center for reactive methacrylate monomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the prevention of unwanted polymerization. Our goal is to equip you with the knowledge to ensure the stability of your monomers and the success of your experiments.
Troubleshooting Guide: Addressing Polymerization Issues Head-On
This section is dedicated to identifying and solving specific problems you may encounter during the handling and use of reactive methacrylate monomers.
Issue 1: Monomer polymerized in the bottle during storage.
Potential Cause & Recommended Solution
-
Improper Storage Temperature: Methacrylate monomers are sensitive to heat, which can accelerate polymerization. The shelf life of inhibited monomers decreases exponentially with increasing temperature.[1]
-
Solution: Always store methacrylate monomers in a cool, dark place, strictly adhering to the manufacturer's recommended temperature range, typically between 18-40°C.[1] Avoid storing them near heat sources like steam pipes or in direct sunlight.[2] For long-term storage, refrigeration may be an option, but care must be taken to prevent freezing, as this can cause inhibitor crystallization and uneven distribution upon thawing.
-
-
Inhibitor Depletion or Deactivation: Commercial methacrylate monomers contain inhibitors, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), to prevent premature polymerization.[3][4][5] These inhibitors require the presence of dissolved oxygen to function effectively.[1][2] Storing the monomer under an inert atmosphere (like nitrogen or argon) will render the inhibitor useless.[1]
-
Contamination: Contamination with various substances can initiate polymerization. Common culprits include acids, bases, oxidizing agents, and metals.
-
Solution: Use only clean, dry containers and equipment when handling methacrylate monomers. Ensure that dispensing equipment is made of compatible materials (e.g., stainless steel, glass, or polyethylene). Avoid contact with materials that could introduce contaminants.
-
Issue 2: Polymerization occurs spontaneously during a reaction, before the intended initiation.
Potential Cause & Recommended Solution
-
Inhibitor Removal Was Too Effective (or Not Accounted For): If you have removed the inhibitor from the monomer for your experiment, the "un-inhibited" monomer is highly reactive and can polymerize with minimal stimulus, such as exposure to heat or light.[6]
-
Solution: Use inhibitor-free monomers immediately after purification. If immediate use is not possible, store them for a very short period in a refrigerator and in the dark. It is also crucial to control the temperature of your reaction vessel before adding the initiator.
-
-
Presence of Unintended Initiators: Contaminants in your reaction setup, such as peroxides formed from solvents (e.g., THF) or trace metals, can act as initiators.
-
Solution: Use freshly purified solvents and ensure all glassware is scrupulously clean. If your reaction is particularly sensitive, consider using glassware that has been treated to remove trace metals.
-
Issue 3: Inconsistent polymerization results between batches of the same monomer.
Potential Cause & Recommended Solution
-
Variable Inhibitor Concentration: Different batches of monomers, even from the same supplier, can have slightly different inhibitor concentrations.[3] This can affect the induction period of your polymerization.
-
Solution: If your application is highly sensitive to the induction period, consider quantifying the inhibitor concentration before use. Alternatively, standardize your procedure by always removing the inhibitor.[4]
-
-
Variable Oxygen Content: The amount of dissolved oxygen can vary depending on how the monomer has been handled and stored. Oxygen can act as both an inhibitor and a co-initiator in complex ways, depending on the system.[7][8][9][10]
-
Solution: For reproducible results, it is best to control the oxygen content. This can be achieved by either thoroughly de-gassing the monomer (e.g., through freeze-pump-thaw cycles or by sparging with an inert gas) and running the reaction under an inert atmosphere, or by ensuring consistent exposure to air if your system requires it.[6]
-
Frequently Asked Questions (FAQs)
Here we address some of the more general, yet crucial, questions about working with reactive methacrylate monomers.
Q1: What are the most common inhibitors used in methacrylate monomers and how do they work?
A1: The most common inhibitors are phenolic compounds like hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ).[3][4][5] These inhibitors function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[3][11] It is important to note that these phenolic inhibitors require the presence of dissolved oxygen to be effective.[1][2] The inhibitor reacts with oxygen to form a more stable radical that does not initiate polymerization.
Q2: Do I always need to remove the inhibitor before polymerization?
A2: Not necessarily. For many applications, the presence of the inhibitor can be overcome by the addition of a sufficient amount of initiator. The initiator will first consume the inhibitor during an "induction period" before initiating polymerization. However, for controlled polymerizations where a precise initiation time and reaction rate are critical, removing the inhibitor is highly recommended.[6]
Q3: What are the best methods for removing inhibitors from methacrylate monomers?
A3: The two most common and effective methods are:
-
Column Chromatography: Passing the monomer through a column packed with activated basic alumina is a simple and efficient way to remove phenolic inhibitors.[12][13]
-
Washing with a Caustic Solution: The acidic phenolic inhibitors can be extracted by washing the monomer with an aqueous basic solution, such as dilute sodium hydroxide.[12][14] This is typically done in a separatory funnel. After washing, the monomer must be thoroughly dried.
Q4: How does temperature affect the stability of methacrylate monomers?
A4: Temperature has a significant impact on the stability of methacrylate monomers. Higher temperatures increase the rate of spontaneous polymerization, even in the presence of an inhibitor.[1][15] The shelf-life of the monomer is exponentially reduced with an increase in temperature.[1] It is crucial to adhere to the recommended storage temperatures to prevent premature polymerization.
Q5: Can I store methacrylate monomers under an inert atmosphere to prevent polymerization?
A5: No, this is a common and dangerous misconception. Phenolic inhibitors, the most common type used for methacrylates, require oxygen to function.[1][2] Storing these monomers under an inert atmosphere like nitrogen or argon will deactivate the inhibitor and can lead to rapid, uncontrolled polymerization.[1]
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor Using Activated Alumina
Materials:
-
Methacrylate monomer containing MEHQ inhibitor
-
Activated basic alumina
-
Glass chromatography column with a stopcock
-
Glass wool
-
Collection flask
Procedure:
-
Place a small plug of glass wool at the bottom of the chromatography column.
-
Fill the column with activated basic alumina. The amount of alumina will depend on the volume of monomer and the concentration of the inhibitor. A general rule of thumb is to use a 10-20 fold excess by weight of alumina to the inhibitor.
-
Gently tap the column to ensure the alumina is well-packed.
-
Carefully add the methacrylate monomer to the top of the column.
-
Allow the monomer to pass through the alumina bed under gravity.
-
Collect the inhibitor-free monomer in a clean, dry collection flask.
-
Use the purified monomer immediately.
Protocol 2: Removal of MEHQ Inhibitor by Caustic Washing
Materials:
-
Methacrylate monomer containing MEHQ inhibitor
-
5% (w/v) aqueous sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Stirring equipment
Procedure:
-
Place the methacrylate monomer in a separatory funnel.
-
Add an equal volume of 5% NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the phenolic inhibitor.
-
Drain and discard the aqueous layer.
-
Repeat the washing step with the NaOH solution two more times.
-
Wash the monomer with an equal volume of brine to remove any residual NaOH.
-
Drain and discard the aqueous layer.
-
Transfer the monomer to a clean, dry flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the monomer to remove any dissolved water.
-
Gently swirl the flask and let it stand for 15-20 minutes.
-
Decant or filter the dry, inhibitor-free monomer into a clean, dry storage container.
-
Use the purified monomer immediately.
Data Summary Tables
Table 1: Common Inhibitors for Methacrylate Monomers
| Inhibitor | Abbreviation | Typical Concentration (ppm) | Mechanism of Action |
| Monomethyl Ether of Hydroquinone | MEHQ | 10 - 1000 | Free radical scavenger (requires O₂)[1][3] |
| Hydroquinone | HQ | 50 - 1000 | Free radical scavenger (requires O₂)[4][5] |
| Butylated Hydroxytoluene | BHT | 100 - 500 | Free radical scavenger[16] |
| Phenothiazine | PTZ | 100 - 500 | Free radical scavenger[17] |
Table 2: Recommended Storage Conditions for Inhibited Methacrylate Monomers
| Parameter | Recommended Condition | Rationale |
| Temperature | 18 - 40 °C[1] | To minimize the rate of spontaneous polymerization. |
| Atmosphere | Air headspace[1][2] | Oxygen is required for the activation of phenolic inhibitors.[1] |
| Light | Dark or amber container | To prevent photo-initiation of polymerization.[1] |
| Contaminants | Avoid contact with acids, bases, metals, and oxidizing agents. | These can act as initiators for polymerization. |
Visual Diagrams
Caption: Mechanism of free-radical polymerization and the role of inhibitors.
Caption: Troubleshooting workflow for unwanted polymerization.
References
Sources
- 1. petrochemistry.eu [petrochemistry.eu]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. Are polymerisation inhibitors causing product failure? | Makevale [blog.makevale.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [iro.uiowa.edu]
- 9. researchgate.net [researchgate.net]
- 10. Delayed post-curing stage and oxygen inhibition of free-radical polymerization of dimethacrylate resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 15. umpir.ump.edu.my [umpir.ump.edu.my]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. fluoryx.com [fluoryx.com]
Technical Support Center: Optimizing Initiator Concentration for (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate Polymerization
Welcome to the technical support center for the polymerization of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing initiator concentration in your polymerization experiments. As a Senior Application Scientist, my goal is to bridge the gap between theoretical polymer chemistry and practical laboratory application, ensuring your experiments are both successful and reproducible.
The polymerization of functional monomers like this compound, a lactone-containing methacrylate, is pivotal for creating advanced biomaterials and drug delivery systems. The concentration of the initiator is a critical parameter that dictates the final properties of your polymer, including molecular weight, molecular weight distribution (polydispersity index or PDI), and polymerization rate. This guide will provide a comprehensive overview of how to rationally select and optimize initiator concentration to achieve your desired polymer characteristics.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered when working with the polymerization of this compound.
Q1: What is a typical starting initiator and concentration for the polymerization of this compound?
A common and effective thermal initiator for the free-radical polymerization of methacrylates is azobisisobutyronitrile (AIBN). A good starting point for initiator concentration is typically in the range of 0.1 to 1 mol% with respect to the monomer.[1] The optimal concentration is highly dependent on the target molecular weight and the desired polymerization kinetics. For more controlled polymerizations, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the ratio of monomer to initiator is a primary determinant of the final molecular weight.[1][2]
Q2: How does initiator concentration affect the molecular weight of the resulting polymer?
In conventional free-radical polymerization, a higher initiator concentration leads to a greater number of initiating radicals. This results in the formation of more polymer chains, and consequently, a lower average molecular weight.[3] Conversely, decreasing the initiator concentration will increase the molecular weight. In controlled radical polymerization techniques like ATRP and RAFT, the number-average molecular weight (Mn) is theoretically determined by the ratio of the moles of monomer consumed to the moles of initiator, assuming all initiator molecules are efficient.[2]
Q3: What is the impact of initiator concentration on the polydispersity index (PDI) of my polymer?
The PDI is a measure of the breadth of the molecular weight distribution of a polymer. In general, a higher initiator concentration in free-radical polymerization can lead to a higher rate of termination reactions, which can broaden the PDI. For controlled radical polymerization, the goal is to achieve a PDI close to 1.0, indicating a very narrow molecular weight distribution. An inappropriate initiator concentration or a fast rate of initiation compared to propagation can lead to a loss of control and a higher PDI.[2]
Q4: My polymerization is either too fast and uncontrolled or too slow and incomplete. How can I address this by optimizing the initiator concentration?
-
Too Fast/Uncontrolled: If the polymerization is proceeding too quickly, leading to a broad PDI or even gelation, you should decrease the initiator concentration. A lower concentration of initiating radicals will slow down the reaction rate.
-
Too Slow/Incomplete: If the polymerization is sluggish or stalls at low conversion, an increase in the initiator concentration may be necessary to generate a sufficient flux of radicals to sustain propagation.[4] However, be mindful that this will also affect the molecular weight. In controlled polymerizations, a slow reaction could also indicate issues with the catalyst system (in ATRP) or the RAFT agent, not just the initiator concentration.
Q5: Are there any specific considerations for the lactone group in this compound during polymerization?
The lactone ring is generally stable under typical free-radical and controlled radical polymerization conditions. However, it is crucial to ensure that the chosen initiator and polymerization conditions (e.g., temperature) do not induce ring-opening of the lactone, which is more common in anionic or cationic polymerization. Standard radical initiators like AIBN are generally safe in this regard. The polarity of the lactone group may influence the solubility of the monomer and the resulting polymer in different solvents, which can in turn affect the polymerization kinetics.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| High Polydispersity Index (PDI > 1.5) | Initiator concentration is too high: This leads to a high concentration of radicals, increasing the likelihood of termination reactions. | Reduce the initiator concentration. A good starting point is to halve the concentration and observe the effect on PDI and reaction time. |
| Inefficient mixing: Localized high concentrations of initiator can lead to uncontrolled polymerization in parts of the reaction mixture. | Ensure vigorous and consistent stirring throughout the polymerization. | |
| Inappropriate initiator for the temperature: If the initiator decomposes too quickly at the reaction temperature, it can lead to a burst of radicals at the beginning of the reaction. | Select an initiator with a half-life of several hours at your desired reaction temperature. For example, AIBN is suitable for temperatures around 60-80 °C.[1] | |
| Low Polymer Yield or Incomplete Conversion | Initiator concentration is too low: An insufficient number of radicals are being generated to sustain the polymerization. | Incrementally increase the initiator concentration. Be aware that this will likely decrease the molecular weight of your polymer. |
| Presence of inhibitors: Oxygen is a potent inhibitor of radical polymerizations.[2] Impurities in the monomer or solvent can also quench radicals. | Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen). Purify your monomer and solvent if necessary. | |
| Initiator decomposition is too slow: The chosen initiator may not be decomposing efficiently at the reaction temperature. | Choose an initiator with a lower decomposition temperature or increase the reaction temperature. | |
| Bimodal or Multimodal Molecular Weight Distribution | Slow initiation in controlled polymerization: If the initiation of chains is slow compared to propagation, new chains will be formed throughout the reaction, leading to a multimodal distribution. | In RAFT polymerization, ensure the chosen RAFT agent is appropriate for methacrylates. In ATRP, check the purity and activity of your catalyst and ligand. Consider using a faster-decomposing initiator to ensure all chains start growing at approximately the same time. |
| Chain transfer reactions: Chain transfer to solvent, monomer, or polymer can lead to the formation of new polymer chains with different molecular weights. | Choose a solvent with a low chain transfer constant. Lowering the polymerization temperature can also reduce the rate of chain transfer. | |
| Gelation of the Reaction Mixture | Cross-linking side reactions: At high monomer conversions or high temperatures, branching and cross-linking can occur, leading to an insoluble gel. | Reduce the initiator concentration to lower the radical concentration. Stop the polymerization at a lower conversion before gelation occurs. Lowering the reaction temperature can also help. |
Experimental Protocols
Protocol 1: Optimization of Initiator Concentration in Free-Radical Polymerization
This protocol outlines a systematic approach to determine the optimal AIBN concentration for the polymerization of this compound.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flasks or similar reaction vessels
-
Inert gas supply (Argon or Nitrogen)
-
Oil bath with temperature controller
-
Magnetic stirrer and stir bars
Procedure:
-
Monomer Purification: If necessary, pass the monomer through a column of basic alumina to remove any inhibitors.
-
Reaction Setup: In a series of Schlenk flasks, prepare reaction mixtures with varying AIBN concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mol% relative to the monomer). For each reaction, add the desired amount of monomer, AIBN, and solvent.
-
Degassing: Subject each reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flasks in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN) and begin stirring.
-
Monitoring: At regular time intervals, take aliquots from each reaction mixture to determine monomer conversion (via ¹H NMR or GC) and polymer properties (molecular weight and PDI via Gel Permeation Chromatography - GPC).
-
Termination: Once the desired conversion is reached, or after a set time, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or hexane). Filter and dry the polymer under vacuum.
-
Analysis: Characterize the final polymers from each reaction for their molecular weight and PDI using GPC.
Data Presentation
| AIBN (mol%) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 0.1 | 12 | 85 | 150,000 | 2.1 |
| 0.25 | 8 | 90 | 80,000 | 1.9 |
| 0.5 | 5 | 92 | 45,000 | 1.8 |
| 0.75 | 3 | 95 | 30,000 | 1.9 |
| 1.0 | 2 | 96 | 22,000 | 2.0 |
Note: The data in this table is illustrative and will vary depending on the specific reaction conditions.
Visualization of Key Concepts
Logical Workflow for Initiator Concentration Optimization
Caption: Workflow for optimizing initiator concentration.
Causality Diagram: Initiator Concentration Effects
Caption: Effects of initiator concentration on polymerization.
References
-
Caprolactone-Modified (Meth)acrylate Monomers. Gantrade. [Link]
-
A dual initiator approach for oxygen tolerant RAFT polymerization. PMC - NIH. [Link]
-
Simulated effect of the initiator (AIBN) concentration. ResearchGate. [Link]
-
Free Radical Polymerization of Methyl Methacrylate Using Anthracene Iodine Charge Transfer Complex as Novel Chain Transfer Agent. Rasayan J. Chem. [Link]
-
Highly Efficient “Click” Functionalization of Poly(3-azidopropyl methacrylate) Prepared by ATRP. ResearchGate. [Link]
-
The variations with AIBN concentration of the viscosities of the synthesized poly(alkyl methacrylates). ResearchGate. [Link]
-
Poly(methyl methacrylate)−Poly(caprolactone) AB and ABA Block Copolymers by Combined Ring-Opening Polymerization and Atom Transfer Radical Polymerization. Macromolecules - ACS Publications. [Link]
-
RAFT Polymerization not initiating? r/chemistry - Reddit. [Link]
-
Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. PMC - NIH. [Link]
-
One-Pot Synthesis of Functional Poly(methacrylate) by ATRP and 1,8-Diazacyclo-[4][5]undec-7-ene Catalyzed Transesterification. ResearchGate. [Link]
-
Hybrid Copolymerization of ε-Caprolactone and Methyl Methacrylate. ACS Publications. [Link]
-
Poly(ε-caprolactone)-Based Graft Copolymers: Synthesis Methods and Applications in the Biomedical Field: A Review. NIH. [Link]
-
RAFT Dispersion Polymerization of 2-Hydroxyethyl Methacrylate in Non-polar Media. Macromolecules - ACS Publications. [Link]
-
Methacrylates. Matyjaszewski Polymer Group - Carnegie Mellon University. [Link]
-
Overcoming monomer limitations in RAFT polymerization using photoredox catalysis. ACS Publications. [Link]
-
Functional polymers by atom transfer radical polymerization. [Link]
-
Polyethylene-poly(methyl acrylate) Block Copolymers from PACE-SARA ATRP: Utilizing Polyolefin Active Ester Exchange-Based Macroinitiators in Atom Transfer Radical Polymerization. PMC - NIH. [Link]
-
RAFT polymerization of hydroxy-functional methacrylic monomers under heterogeneous conditions: effect of varying the core-forming block. Polymer Chemistry (RSC Publishing). [Link]
Sources
Technical Support Center: Purification of Poly(4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate)
Welcome to the technical support center for the purification of poly(4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the successful purification of this polymer.
The purification of polythis compound, a polymer with potential applications in drug delivery and biomedical materials, is a critical step to ensure the removal of unreacted monomers, initiators, and other impurities that can significantly impact its physicochemical properties and biocompatibility. This guide provides a framework for developing a robust purification strategy based on precipitation techniques.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying polythis compound?
A1: The most prevalent and accessible method for purifying this type of methacrylate-based polymer is precipitation . This technique involves dissolving the crude polymer in a good solvent and then adding a non-solvent to cause the polymer to precipitate out of the solution, leaving impurities behind.[1][2] This process is often repeated multiple times to enhance purity.
Q2: How do I select an appropriate solvent and non-solvent system?
A2: The choice of a solvent/non-solvent system is critical and depends on the polarity of your polymer. Polythis compound contains both a polar ester group and a relatively non-polar backbone.
-
Good Solvents: These should readily dissolve the polymer to form a true solution. For this polymer, good solvent candidates include tetrahydrofuran (THF), dichloromethane (DCM), chloroform, acetone, and ethyl acetate.[3]
-
Non-Solvents (Precipitants): These should be miscible with the good solvent but should not dissolve the polymer. Common non-solvents for poly(meth)acrylates include methanol, ethanol, hexane, and water.[3][4]
The ideal combination will result in the sharp precipitation of the polymer upon the addition of the non-solvent. It is advisable to perform small-scale solubility tests before proceeding with the bulk of your material.
Q3: How many times should I repeat the precipitation process?
A3: For most applications, repeating the dissolution and precipitation cycle two to three times is recommended to ensure high purity.[2] The purity of the polymer can be assessed after each cycle using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to check for the disappearance of monomer peaks or Gel Permeation Chromatography (GPC) to observe the polymer's molecular weight distribution.
Q4: What are the key parameters to control during precipitation?
A4: Several factors can influence the efficiency of precipitation:
-
Concentration of the polymer solution: A dilute solution (e.g., 1-5% w/v) is generally preferred to avoid the formation of a viscous solution that can trap impurities.[1][2]
-
Rate of non-solvent addition: The non-solvent should be added slowly and dropwise to the stirred polymer solution.[1][2] Rapid addition can lead to the formation of a gummy or oily precipitate that is difficult to handle.
-
Stirring: Continuous and vigorous stirring is essential to ensure uniform mixing and to promote the formation of a powdery or fibrous precipitate.[2]
-
Temperature: Performing the precipitation at a reduced temperature (e.g., in an ice bath) can sometimes improve the precipitation process and lead to a more manageable solid.[1]
Troubleshooting Guide
This section addresses common problems encountered during the purification of polythis compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The polymer "oils out" or forms a sticky, gummy precipitate instead of a solid. | 1. The non-solvent is being added too quickly. 2. The concentration of the polymer solution is too high. 3. The chosen non-solvent is not a sufficiently poor solvent for the polymer. | 1. Reduce the rate of non-solvent addition significantly (dropwise). 2. Dilute the polymer solution further with the good solvent. 3. Try a different non-solvent. For example, if methanol is causing the polymer to oil out, a less polar non-solvent like hexane might be more effective. 4. Perform the precipitation at a lower temperature (e.g., 0 °C). |
| The precipitate is extremely fine and difficult to filter. | 1. The polymer has a low molecular weight. 2. The non-solvent is too strong, causing rapid and fine precipitation. | 1. Use centrifugation instead of filtration to collect the polymer.[5] Decant the supernatant carefully. 2. Try a slightly "less poor" non-solvent to encourage the growth of larger particles. 3. Allow the precipitate to stir for a longer period to potentially aggregate into larger particles. |
| Residual monomer is still present after multiple precipitations (confirmed by NMR). | 1. Inefficient precipitation is trapping the monomer within the polymer matrix. 2. The monomer has some solubility in the non-solvent, but not enough to be completely removed. | 1. Ensure the polymer is fully redissolved before each precipitation cycle. 2. Increase the volume of the non-solvent used for precipitation. A larger volume will better solvate the monomer.[6] 3. After filtration, wash the collected polymer with fresh non-solvent to remove any adhering monomer.[2] |
| The polymer does not precipitate upon addition of the non-solvent. | 1. The chosen non-solvent is not a poor solvent for the polymer. 2. The molecular weight of the polymer is too low to precipitate under these conditions. | 1. Select a different non-solvent. A solubility test on a small scale is highly recommended. 2. If the molecular weight is very low, consider alternative purification methods such as dialysis for higher molecular weight oligomers or column chromatography for very low molecular weight species. |
Experimental Protocols
Protocol 1: Standard Precipitation of Polythis compound
-
Dissolution: Dissolve the crude polymer in a suitable solvent (e.g., THF or DCM) to a concentration of approximately 2-5% (w/v). Ensure the polymer is completely dissolved.
-
Precipitation: While stirring the polymer solution vigorously, add a non-solvent (e.g., cold methanol or hexane) dropwise. The volume of the non-solvent should be at least 10 times the volume of the polymer solution.[6]
-
Isolation: Continue stirring for 15-30 minutes after the addition of the non-solvent is complete. Collect the precipitated polymer by filtration or centrifugation.
-
Washing: Wash the collected polymer with a small amount of fresh non-solvent to remove any remaining impurities.
-
Drying: Dry the purified polymer under vacuum at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Repetition: For higher purity, redissolve the dried polymer in the good solvent and repeat steps 2-5.
Protocol 2: Fractional Precipitation for Narrowing Polydispersity
Fractional precipitation can be used to separate the polymer into fractions with different molecular weights.[1][7]
-
Initial Dissolution: Prepare a dilute solution of the polymer (e.g., 0.5-1% w/v) in a good solvent.[1]
-
Stepwise Non-Solvent Addition: Slowly add the non-solvent with constant stirring until the solution becomes faintly turbid. This indicates the precipitation of the highest molecular weight fraction.[6]
-
Fraction Collection: Allow the precipitate to settle, or gently centrifuge the mixture. Decant the supernatant (which contains the lower molecular weight fractions) into a separate flask. Collect the precipitated polymer.
-
Subsequent Fractions: To the supernatant, add more non-solvent until turbidity reappears to precipitate the next fraction of slightly lower molecular weight.
-
Repeat: Continue this process to collect multiple fractions. Each fraction will have a narrower molecular weight distribution than the original polymer.
-
Analysis: Analyze the molecular weight and polydispersity of each fraction using GPC.
Visualizations
Workflow for Standard Polymer Purification
Caption: Standard workflow for polymer purification via precipitation.
Decision Tree for Troubleshooting Precipitation Issues
Caption: Troubleshooting decision tree for common precipitation problems.
References
- Fractionation of polymers by precipitation chromatography—microtechnique and theory.
- Fractionation of polymer | PPTX - Slideshare.
- 2.3: Fractional Precipitation - GlobalSpec.
- Molecular mass determination of polymers by fractional precipitation.
-
Polymer Fractional Precipitation - YouTube. Available at: [Link]
-
Polymer purification by reprecipitation troubleshooting - Chemistry Stack Exchange. Available at: [Link]
-
Polymer purification - ResearchGate. Available at: [Link]
-
New Methods in the Synthesis of (Meth)Acrylates - ResearchGate. Available at: [Link]
-
how do I purify a polymer that I can't crash out? : r/chemistry - Reddit. Available at: [Link]
-
Poly(methyl acrylate) Sample #: P19923-PMA Structure: Composition - Polymer Source. Available at: [Link]
-
A user-guide for polymer purification using dialysis - RSC Publishing. Available at: [Link]
-
Synthesis of poly(4-methyl-2-pentyne) with various configurational composition | Request PDF - ResearchGate. Available at: [Link]
-
Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University. Available at: [Link]
-
Thermoresponsive Graft Copolymers of N-Isopropylacrylamide and Hyperbranched Polyglycerol as Thermally Induced Drug Delivery and - American Chemical Society. Available at: [Link]
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- 5. reddit.com [reddit.com]
- 6. globalspec.com [globalspec.com]
- 7. Fractionation of polymers by precipitation chromatography—microtechnique and theory | Semantic Scholar [semanticscholar.org]
Technical Support Center: Controlling Polydispersity in Functional Monomer Polymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for controlling polydispersity (Ð), also known as the molecular weight distribution, in the polymerization of functional monomers. Achieving a narrow, well-defined Ð is critical for applications where polymer properties are directly linked to chain length, such as in drug delivery systems, advanced coatings, and nanomaterials.
This resource combines troubleshooting guides in a direct question-and-answer format with foundational scientific principles to help you diagnose and resolve common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about polydispersity and controlled polymerization techniques.
Q1: What is polydispersity (Ð), and why is it a critical parameter?
A1: Polydispersity, or the polydispersity index (PDI), is a measure of the uniformity of chain lengths in a polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). A perfectly uniform (monodisperse) polymer would have a Ð of 1.0. In practice, controlled polymerization techniques aim for Ð values approaching 1.0 (typically < 1.3), while conventional free-radical polymerizations often yield broader distributions (Ð > 1.5).[1][2]
Controlling Ð is crucial because many macroscopic properties of a polymer—such as viscosity, mechanical strength, degradation rate, and drug release profile—are highly dependent on the distribution of chain lengths.[1] For high-performance applications, a narrow Ð ensures predictable and reproducible material behavior.
Q2: What are the main techniques for achieving low polydispersity?
A2: The most common methods fall under the umbrella of "living" or controlled radical polymerization (CRP).[3] These techniques minimize irreversible chain termination and transfer reactions that broaden the molecular weight distribution.[2][4] The three primary CRP methods are:
-
Atom Transfer Radical Polymerization (ATRP): Utilizes a transition metal catalyst (commonly copper) to reversibly activate and deactivate the growing polymer chain.[3] It is known for its versatility with a wide range of functional monomers.[5]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: Employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. RAFT is highly tolerant of various functional groups and reaction conditions.[6]
-
Nitroxide-Mediated Polymerization (NMP): Uses a stable nitroxide radical to reversibly cap the growing polymer chain, controlling its reactivity.[3]
Q3: How do I choose between ATRP, RAFT, and NMP for my functional monomer?
A3: The choice depends on the specific monomer, desired polymer architecture, and experimental constraints.
| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation Transfer (RAFT) | Nitroxide-Mediated Polymerization (NMP) |
| Mechanism | Reversible activation/deactivation by a metal catalyst (e.g., Cu/Ligand). | Reversible chain transfer mediated by a thiocarbonylthio agent. | Reversible capping with a stable nitroxide radical. |
| Monomer Scope | Very broad (styrenes, (meth)acrylates, acrylonitrile). Sensitive to unprotected acids. | Broadest scope; compatible with acidic, basic, and aqueous monomers.[6] | Primarily for styrenes and acrylates; less effective for methacrylates. |
| Typical Ð | 1.05 - 1.25 | 1.05 - 1.20 | 1.10 - 1.30 |
| Key Components | Monomer, Initiator, Metal Catalyst (e.g., CuBr), Ligand.[3] | Monomer, Initiator, RAFT Agent (CTA). | Monomer, Initiator, Nitroxide Mediator (or an alkoxyamine). |
| Advantages | Well-understood kinetics, commercially available components. | High tolerance to functional groups, no metal catalyst.[6] | Metal-free, simple formulation. |
| Challenges | Catalyst removal can be difficult; sensitivity to oxygen.[7] | RAFT agent selection is critical and monomer-dependent[8][9]; potential color/odor from sulfur. | Higher reaction temperatures often required; limited monomer scope. |
Part 2: Troubleshooting Guide: Diagnosing & Solving High Polydispersity
This section is structured to help you identify the root cause of poor control in your polymerization and provides actionable solutions.
Issue 1: My Gel Permeation Chromatography (GPC/SEC) shows a high polydispersity (Ð > 1.4).
A high Ð is the most common sign of a poorly controlled polymerization. The cause can be traced back to reagents, reaction setup, or the polymerization kinetics.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Living polymerization - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. polymersolutions.com [polymersolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]
- 7. Radical Departure: Polymerization Does More With Less - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection Principle of RAFT Chain Transfer Agents and Universal RAFT Chain Transfer Agents [manu56.magtech.com.cn]
- 9. research.monash.edu [research.monash.edu]
Addressing poor emulsion stability in methacrylate polymerization.
Addressing Poor Emulsion Stability: A Guide for Researchers
Welcome to the technical support center for methacrylate polymerization. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with emulsion stability. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to help you diagnose and resolve common issues in your experiments.
PART 1: Troubleshooting Guide - Diagnosing the Problem
This section addresses common observable issues in a question-and-answer format, providing insights into potential causes and directing you to solutions.
Q1: I'm observing significant coagulum (lumps/grit) in my reactor after polymerization. What is the likely cause?
A1: Coagulum formation is a classic sign of emulsion instability. It occurs when polymer particles aggregate irreversibly. The primary causes include:
-
Inadequate Stabilization: The surfactant system may be insufficient to cover the newly formed polymer particle surfaces, leading to coalescence.[1]
-
Mechanical Shear: High agitation speeds can sometimes overcome the repulsive forces between particles, causing them to collide and fuse.
-
Electrolyte Imbalance: High concentrations of salts or initiators can compress the electrical double layer around particles, reducing electrostatic repulsion.[2]
-
Localized Monomer Pooling: Poor mixing can lead to areas of high monomer concentration, where polymerization can resemble bulk polymerization, resulting in large, unstable particles.[3][4]
Initial Diagnostic Steps:
-
Review your surfactant type and concentration. Is it appropriate for the methacrylate monomer you are using?
-
Check your agitation rate. Is it within the recommended range for your reactor geometry?
-
Evaluate the concentration of all ionic species (initiator, buffers, salts) in your formulation.
Q2: My final latex has a broad particle size distribution or shows multiple populations (multimodality). Why is this happening?
A2: A broad or multimodal particle size distribution suggests that particle nucleation and/or growth was not uniform. Potential reasons include:
-
Secondary Nucleation: This can happen if the initial surfactant concentration is just above the Critical Micelle Concentration (CMC). As the first generation of particles grows, they adsorb surfactant from the micelles. If enough free surfactant and monomer remain, a second wave of particle nucleation can occur.
-
Coalescence and Flocculation: Unstable particles may be aggregating during the reaction. This can be due to factors mentioned in Q1.
-
Monomer Solubility: If using a comonomer with significantly different water solubility, the polymerization kinetics can be affected, influencing particle formation.[5]
Initial Diagnostic Steps:
-
Measure the particle size at different stages of the polymerization (e.g., after 1 hour, 2 hours, and at completion) using Dynamic Light Scattering (DLS) to understand when the issue arises.
-
Consider increasing the initial surfactant concentration to ensure a sufficient number of micelles are present throughout the nucleation phase.
PART 2: Deep Dive - The Science of Stability
Understanding the fundamental principles of emulsion polymerization is crucial for effective troubleshooting.
The Role of Surfactants
Surfactants are critical for a successful emulsion polymerization. Their primary roles are to reduce the interfacial tension between the monomer and water, create micelles that act as the primary loci for polymerization, and stabilize the growing polymer particles against aggregation.[6][7]
There are two primary mechanisms by which surfactants stabilize polymer particles:
-
Electrostatic Stabilization: This is provided by ionic surfactants (anionic or cationic). The surfactant adsorbs onto the particle surface, creating a charged layer. This charge attracts counter-ions from the aqueous phase, forming an electrical double layer. When two particles approach each other, their double layers overlap, creating a repulsive force that prevents them from aggregating.[6][8] This mechanism is highly effective in aqueous systems but can be sensitive to changes in pH and ionic strength.[8][9]
-
Steric Stabilization: This is provided by non-ionic surfactants or polymers. These molecules have a hydrophobic "anchor" that adsorbs to the particle surface and a hydrophilic "tail" that extends into the water phase. When particles approach, these hydrophilic chains create a physical barrier, preventing close contact and aggregation.[9][10] Steric stabilization is less sensitive to electrolytes and pH changes.[9]
Often, a combination of both anionic and non-ionic surfactants is used to achieve robust "electrosteric" stabilization, leveraging the benefits of both mechanisms.[1][11][12]
Diagram: Stabilization Mechanisms
This diagram illustrates the difference between electrostatic and steric stabilization of polymer particles.
Caption: Comparison of electrostatic and steric stabilization.
Key Formulation & Process Parameters
Achieving a stable emulsion requires careful control over several parameters.
| Parameter | Impact on Stability | Troubleshooting Recommendations |
| Surfactant Type | The choice between anionic, non-ionic, or a mix determines the stabilization mechanism. The Hydrophilic-Lipophilic Balance (HLB) is a key factor for emulsifying the monomer.[13] For oil-in-water emulsions, an HLB range of 8-18 is typically required.[14] | Select a surfactant or blend with a suitable HLB for your methacrylate monomer.[15] Consider a blend of anionic and non-ionic surfactants for robust electrosteric stabilization.[7] |
| Surfactant Concentration | Must be above the Critical Micelle Concentration (CMC) to form micelles, which are the primary sites of particle nucleation.[16][17] Insufficient concentration leads to fewer, larger particles or instability. | Ensure concentration is well above the CMC.[18] A higher concentration generally leads to smaller, more numerous particles.[19] Be aware that excessively high concentrations can affect film properties. |
| Initiator Type & Concentration | Water-soluble initiators like persulfates are common.[3] High initiator concentrations can increase the ionic strength of the aqueous phase, potentially destabilizing electrostatically stabilized particles.[2] | Use the minimum effective initiator concentration. If instability persists, consider a redox initiator system which can be effective at lower temperatures and concentrations. |
| Agitation (Stirring) Speed | Agitation is necessary for heat transfer and mixing, but excessive shear can cause particle agglomeration, especially in the early stages of polymerization.[4] | Start with a moderate agitation speed and observe the results. For your specific reactor, there will be an optimal range that ensures good mixing without inducing shear-related instability. |
| Temperature | Temperature affects the initiator decomposition rate, polymerization rate, and surfactant solubility/adsorption.[20] Too high a temperature can increase particle collisions and desorption of surfactant. | Maintain a consistent and controlled temperature. The optimal temperature is often tied to the half-life of your chosen initiator. Polymerization at excessively high temperatures can negatively impact both kinetics and polymer properties.[21] |
PART 3: Protocols & Methodologies
To effectively troubleshoot, you need reliable data. Here are protocols for essential analytical techniques.
Protocol 1: Particle Size and Distribution Analysis via Dynamic Light Scattering (DLS)
DLS is a fundamental technique for measuring the hydrodynamic diameter of your polymer particles.[22][23]
Objective: To determine the average particle size and polydispersity index (PDI) of the latex.
Methodology:
-
Sample Preparation:
-
Ensure the latex sample is homogeneous. Gently invert the sample vial several times.
-
Prepare a dilute solution of your latex. The final solution should be clear to slightly hazy.[24] Highly concentrated samples will cause multiple scattering errors.
-
The diluent should be filtered (0.1 or 0.2 µm filter) deionized water. To screen electrostatic interactions that can artificially inflate the measured size, it is recommended to use water with a small amount of salt, such as 10 mM KNO₃.[24][25]
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions.
-
Select an appropriate measurement temperature (typically 25°C).
-
-
Measurement:
-
Rinse a clean cuvette with the filtered diluent, then fill it with your prepared sample. Ensure there are no air bubbles.
-
Place the cuvette in the instrument.
-
Set the instrument parameters (e.g., scattering angle, run duration). For routine analysis, default settings are often sufficient.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
The instrument software will generate a report including the Z-average diameter (intensity-weighted mean size) and the Polydispersity Index (PDI).
-
A PDI value < 0.1 indicates a monodisperse (narrow) distribution. Values > 0.3 suggest a broad distribution.
-
Examine the intensity and volume distribution plots to check for multimodality.
-
Protocol 2: Emulsion Stability Assessment via Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic repulsion between adjacent, similarly charged particles in a dispersion.[26] It is a key indicator of the stability of electrostatically stabilized emulsions.[27][28][29]
Objective: To quantify the surface charge of the polymer particles and predict long-term stability.
Methodology:
-
Sample Preparation:
-
Prepare a dilute sample as described in the DLS protocol. The diluent must be consistent for comparable results, as pH and ionic concentration significantly impact zeta potential.
-
-
Instrument Setup:
-
Measurement:
-
Inject the sample into the specialized measurement cell, ensuring no bubbles are present.
-
Place the cell in the instrument.
-
The instrument will apply a voltage and measure the velocity of the particles.
-
-
Data Analysis:
-
The software calculates the zeta potential from the electrophoretic mobility using the Smoluchowski or Henry equation.
-
Interpret the results based on the following general guidelines:
-
Zeta Potential > |30 mV|: Indicates good stability. The repulsive forces are strong enough to prevent aggregation.[30]
-
Zeta Potential between |10 mV| and |30 mV|: Incipient instability.
-
Zeta Potential < |10 mV|: Rapid aggregation or flocculation is likely.
-
-
Diagram: Troubleshooting Workflow
This flowchart outlines a logical sequence for diagnosing and resolving emulsion stability issues.
Caption: A systematic workflow for troubleshooting emulsion instability.
PART 4: Frequently Asked Questions (FAQs)
-
Q: Can I use a single type of surfactant for my polymerization?
-
Q: How does the monomer feed strategy affect stability?
-
A: A semi-batch process, where the monomer is fed gradually, is often preferred. This helps control the heat of polymerization and maintains a low, steady concentration of monomer in the particles, which can prevent the formation of new particle populations and improve stability.[3]
-
-
Q: My emulsion is stable during the reaction but phase-separates upon cooling. What's happening?
-
A: This could be related to the temperature-dependent solubility of your surfactant, especially if you are heavily reliant on a non-ionic surfactant. Some non-ionic surfactants have a "cloud point," above which they become less soluble in water. Alternatively, temperature changes can affect polymer particle swelling and interactions.
-
-
Q: Does the purity of my monomer and water matter?
-
A: Absolutely. Impurities in the monomer (like inhibitors) can retard the polymerization.[2] Ions in the water (e.g., from tap water) can affect the ionic strength and destabilize the emulsion. Always use high-purity monomers and deionized water.
-
PART 5: References
-
Zeta Potential and Particle Size to Predict Emulsion Stability. (2014). Cosmetics & Toiletries. [Link]
-
Predicting the Stability of Emulsions Using Particle Size Analysis and Zeta Potential. (2005). AZoM.com. [Link]
-
DLS Protocol. (2011). University of Nebraska-Lincoln. [Link]
-
Using Zeta Potential in Product Formulation. (2023). Labcompare.com. [Link]
-
Effect of Different Surfactants on Emulsion Polymerization of a Vinyl-Acrylic Latex, Part Two. (2023). CoatingsTech. [Link]
-
What is the Difference Between Steric and Electrostatic Stabilization. (2022). Pediaa.com. [Link]
-
Zeta Potential Overview - Fundamentals and Applications. Wyatt Technology. [Link]
-
Stability study of O/W emulsions using zeta potential. (2011). Journal of Chemical and Pharmaceutical Research. [Link]
-
Stabilization of Particles. Max Planck Institute of Colloids and Interfaces. [Link]
-
Steric stabilization. Fiveable. [Link]
-
Hydrophilic-lipophilic balance. Grokipedia. [Link]
-
Dynamic Light Scattering (DLS) Requirements for Sample Preparation. (2024). Bettersize Instruments. [Link]
-
Guide for Dynamic Light Scattering (DLS) sample preparation. (2019). Brookhaven Instruments. [Link]
-
Stabilization of Particles. Max Planck Institute of Colloids and Interfaces. [Link]
-
The Effect of Surfactant Selection on Emulsion Polymer Properties. (2007). PCI Magazine. [Link]
-
Critical Micelle Concentration (CMC). Nanoscience Instruments. [Link]
-
Role of anionic and nonionic surfactants on the control of particle size and latex colloidal stability in the seeded emulsion polymerization of butyl methacrylate. ResearchGate. [Link]
-
Initiator Systems Effect on Particle Coagulation and Particle Size Distribution in One-Step Emulsion Polymerization of Styrene. (2018). MDPI. [Link]
-
Guide for DLS sample preparation. ResearchGate. [Link]
-
Hydrophilic-Lipophilic Balance (HLB). SlideShare. [Link]
-
Critical micelle concentration. Wikipedia. [Link]
-
Hydrophilic–lipophilic balance. Wikipedia. [Link]
-
Troubleshooting Common Issues in Emulsion Polymerization Reactors. (2024). Jinzong Machinery. [Link]
-
Fundamentals of Emulsion Polymerization. (2020). ACS Publications. [Link]
-
The Effect of Macromonomer Surfactant Microstructure on Aqueous Polymer Dispersion and Derived Polymer Film Properties. (2014). PMC - NIH. [Link]
-
Emulsion polymerization. Wikipedia. [Link]
-
The role of critical micellization concentration in efficacy and toxicity of supramolecular polymers. (2020). PMC - NIH. [Link]
-
HLB - what is it? Hydrophilic-lipophilic balance. PCC Group. [Link]
-
Factors affecting kinetics and coagulum formation during the emulsion copolymerization of styrene/butyl acrylate. ResearchGate. [Link]
-
Effect of initiator concentration on average particle diameter. ResearchGate. [Link]
-
The effect of nonionic surfactants on emulsion polymerization of poly(methacrylic acid) nanoparticles. (2017). AIP Publishing. [Link]
-
AN EXPERIMENTAL INVESTIGATION OF POLYVINYL-CHLORIDE) EMULSION POLYMERIZATION. OpenMETU. [Link]
-
Critical micelle concentration (CMC) and surfactant concentration. KRÜSS Scientific. [Link]
-
HLB Calculator - Calculate Emulsion HLB. Chemists Corner. [Link]
-
Maximum initiator concentration downward trend for stable emulsion polymerization with the increase in the content of Hybrid emulsifier. ResearchGate. [Link]
-
Effect of polymers and temperature on critical micelle concentration of some gemini and monomeric surfactants. ResearchGate. [Link]
-
The role of surfactants in the emulsion polymerization process. Indovinya. [Link]
-
TEMPERATURE EFFECT ON POLYMERIZATION KINETICS OF POLY METHYL METHACRYLATE (PMMA). CORE. [Link]
-
Emulsion polymerisation stabilised by block-random copolymers: ultra-small particles at low stabiliser levels. Polymer Chemistry (RSC Publishing). [Link]
-
High-temperature radical polymerization of methyl methacrylate in a continuous pilot scale process. ResearchGate. [Link]
Sources
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- 2. jinzongmachinery.com [jinzongmachinery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Emulsion polymerization - Wikipedia [en.wikipedia.org]
- 6. pcimag.com [pcimag.com]
- 7. The role of surfactants in the emulsion polymerization process – Indovinya | Leader in the production of surfactants and specialty chemicals [indovinya.indoramaventures.com]
- 8. differencebetween.com [differencebetween.com]
- 9. fiveable.me [fiveable.me]
- 10. BYK ebook for wetting and dispersing aditives – BYK [byk.com]
- 11. Stabilization of Particles [mpikg.mpg.de]
- 12. Stabilization of Particles [mpikg.mpg.de]
- 13. grokipedia.com [grokipedia.com]
- 14. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 15. HLB Calculator - Calculate Emulsion HLB [hlbcalc.com]
- 16. nanoscience.com [nanoscience.com]
- 17. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 18. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 19. AN EXPERIMENTAL INVESTIGATION OF POLYVINYL-CHLORIDE) EMULSION POLYMERIZATION - EFFECT OF INITIATOR AND EMULSIFIER CONCENTRATIONS ON POLYMERIZATION KINETICS AND PRODUCT PARTICLE-SIZE [open.metu.edu.tr]
- 20. umpir.ump.edu.my [umpir.ump.edu.my]
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- 25. research.colostate.edu [research.colostate.edu]
- 26. labcompare.com [labcompare.com]
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- 29. jocpr.com [jocpr.com]
- 30. wyatt.com [wyatt.com]
Technical Support Center: Catalyst Selection for Controlled Polymerization of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate
Welcome to the technical support guide for the controlled polymerization of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting guides, and frequently asked questions (FAQs) for synthesizing well-defined polymers from this functionalized methacrylate monomer.
The unique structure of this monomer, featuring a polymerizable methacrylate group and a pendant caprolactone-derived ring, offers exciting possibilities for creating advanced materials with tunable properties. However, achieving precise control over molecular weight, dispersity (Đ), and architecture requires a careful selection of the polymerization technique and catalyst system. This guide will walk you through the critical parameters for success using the two most robust controlled radical polymerization (CRP) techniques: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization.
Frequently Asked Questions (FAQs): Getting Started
Q1: What is this compound and why is controlled polymerization necessary?
This compound is a functional methacrylate monomer. Its structure consists of a methacrylate head, which is readily polymerizable via radical methods, and a pendant six-membered lactone ring.
-
Why Controlled Polymerization? Conventional free radical polymerization provides poor control over polymer chain growth, leading to high dispersity (Đ > 1.5), undefined molecular weights, and limited architectural possibilities.[1][2] Controlled or "living" radical polymerization (CRP) techniques, such as ATRP and RAFT, suppress termination reactions, allowing polymer chains to grow concurrently.[3][4] This control is critical for:
-
Predictable Molecular Weights: The degree of polymerization can be precisely determined by the monomer-to-initiator ratio.[4]
-
Low Dispersity (Đ < 1.5): Produces polymers with a narrow molecular weight distribution, leading to more uniform material properties.
-
Complex Architectures: Enables the synthesis of block copolymers, star polymers, and other advanced structures by maintaining chain-end fidelity.[3][5][6]
-
Functional Materials: The pendant lactone group can be used for post-polymerization modification, and CRP ensures its uniform distribution.[7]
-
Q2: Which CRP technique, ATRP or RAFT, is better for this monomer?
Both ATRP and RAFT are highly effective for polymerizing methacrylates.[5][6] The choice often depends on the specific experimental requirements, desired polymer purity, and available laboratory resources.
-
Atom Transfer Radical Polymerization (ATRP):
-
Advantages: Employs commercially available and inexpensive copper-based catalysts and alkyl halide initiators.[8] It is robust and tolerant of a wide range of functional groups, including the ester functionality in the lactone ring.[5][8]
-
Considerations: Requires the complete removal of the metal catalyst from the final polymer, which can be a tedious process for applications in biomedicine or electronics.[9] Modern ATRP techniques like ARGET (Activators Regenerated by Electron Transfer) or ICAR (Initiators for Continuous Activator Regeneration) ATRP significantly reduce the required catalyst concentration to ppm levels, simplifying purification.[9]
-
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization:
-
Advantages: It is a metal-free system, which eliminates concerns about catalyst contamination. RAFT is compatible with a vast array of monomers and reaction conditions, including aqueous systems.[6]
-
Considerations: The success of RAFT is critically dependent on selecting the correct RAFT agent (also known as a chain transfer agent or CTA) for the specific monomer.[10] RAFT agents can sometimes impart color to the final polymer and may require post-polymerization removal of the thiocarbonylthio end-group for certain applications.[11]
-
Catalyst & Agent Selection Guide
This section provides specific recommendations for designing a successful polymerization system for this compound.
Section A: Atom Transfer Radical Polymerization (ATRP)
The most crucial component in ATRP is the catalyst, which determines the equilibrium between the active (radical) and dormant (alkyl halide) species.[8][]
-
Catalyst: A copper(I) halide, typically Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) . CuBr generally provides faster polymerization rates.
-
Ligand: A nitrogen-based ligand is essential to solubilize the copper halide and tune the catalyst's reactivity. For methacrylates, ligands that form highly active catalysts are preferred. Excellent choices include:
-
Recommended Ratio: The typical molar ratio is [Monomer]:[Initiator]:[Cu(I)]:[Ligand]. A common starting point is 100 : 1 : 1 : 1 .
The initiator determines the number of growing polymer chains and introduces the dormant halide end-group.[] For methacrylates, an initiator that generates a tertiary radical is ideal.
-
Recommended Initiator: Ethyl α-bromoisobutyrate (EBiB) or Methyl α-bromoisobutyrate (MBiB) . These are highly efficient initiators for methacrylate polymerization, ensuring that all chains begin growing at approximately the same time, which is crucial for achieving a low dispersity.
-
Solvent: The monomer is likely soluble in common organic solvents. Good choices include anisole, N,N-dimethylformamide (DMF), or toluene . The solvent can influence the catalyst activity.[13]
-
Temperature: The optimal temperature depends on the catalyst activity. For a CuBr/PMDETA system, a temperature range of 50–70 °C is typical for methacrylates. For the more active CuBr/Me₆TREN system, polymerization can often be conducted at room temperature.
-
Oxygen Removal: ATRP is sensitive to oxygen, which can oxidize the Cu(I) catalyst to the inactive Cu(II) state. The reaction mixture must be thoroughly deoxygenated using techniques like freeze-pump-thaw cycles or by purging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[14]
Section B: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
The choice of the RAFT agent (CTA) is the most critical factor for a successful RAFT polymerization.[10][15] The effectiveness of a CTA depends on its 'Z' and 'R' groups, which modulate its reactivity. Methacrylates are considered "more-activated monomers" (MAMs).
-
Recommended CTA Class: Trithiocarbonates and dithiobenzoates are the most effective classes of RAFT agents for controlling the polymerization of methacrylates.[6] Trithiocarbonates are often preferred as they are more hydrolytically stable and less prone to retardation.
-
Specific Examples:
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) : A highly versatile dithiobenzoate.
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) : An effective trithiocarbonate.
-
S-Dodecyl S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate : Another excellent choice for methacrylates.
-
RAFT polymerization requires a conventional source of radicals to initiate the process.
-
Recommended Initiator: Azobisisobutyronitrile (AIBN) or other similar azo-initiators are standard choices. They provide a controlled, slow decomposition rate at typical polymerization temperatures.
-
CTA to Initiator Ratio: The molar ratio of [CTA]:[Initiator] is important. A ratio between 3:1 and 10:1 is generally recommended to ensure that the vast majority of chains are initiated via the RAFT mechanism, leading to good control and high chain-end functionality.
-
Solvent: Similar to ATRP, solvents like toluene, dioxane, or DMF are suitable.
-
Temperature: The temperature should be chosen based on the decomposition rate of the initiator. For AIBN, a temperature of 60–80 °C is standard.
-
Oxygen Removal: Although less sensitive than ATRP, RAFT polymerization should still be performed under an inert atmosphere to prevent side reactions with oxygen. Deoxygenating the reaction mixture is standard practice.[14]
Data & Recommendations Summary
| Parameter | ATRP Recommendation | RAFT Recommendation | Rationale & Key Considerations |
| Control Agent | Copper(I) Halide + N-Ligand | Thiocarbonylthio Compound (CTA) | ATRP relies on a metal catalyst; RAFT is metal-free. |
| Catalyst/CTA | CuBr/PMDETA or CuBr/Me₆TREN | CPADB or CPDTC | Catalyst/CTA must be matched to the monomer class (methacrylates are MAMs).[9] |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) | AIBN | ATRP requires a halide initiator; RAFT uses a standard radical initiator. |
| Typical Ratio | [M]:[I]:[Cu]:[L] = 100:1:1:1 | [M]:[CTA]:[I] = 100:1:(0.1-0.3) | Ratios determine molecular weight and control. |
| Temperature | 50–70 °C (PMDETA); RT (Me₆TREN) | 60–80 °C (for AIBN) | Temperature is set by catalyst activity (ATRP) or initiator decomposition (RAFT). |
| Key Advantage | Robust, well-understood, inexpensive reagents. | Metal-free, avoiding product contamination. | Choice depends on the final application's purity requirements. |
| Key Challenge | Catalyst removal from the final polymer. | Correct CTA selection is critical for success.[10] | Both challenges can be overcome with modern techniques and careful planning. |
Troubleshooting Guide
Even with careful planning, experimental issues can arise. This guide addresses common problems encountered during the polymerization of functional methacrylates.
Troubleshooting Workflow
Caption: A troubleshooting decision tree for common polymerization issues.
Q&A Troubleshooting Details
-
Potential Cause (ATRP): The concentration of the deactivator (Cu(II) complex) is too low, leading to a high concentration of active radicals that terminate like in a conventional free radical polymerization. This is often caused by oxygen leaking into the system and oxidizing the Cu(I) activator.
-
Solution (ATRP):
-
Improve Degassing: Ensure your freeze-pump-thaw technique is robust or that you purge with inert gas for a sufficient amount of time.[14]
-
Add Deactivator: Start the reaction with a small amount (5-10 mol%) of Cu(II)Br₂ to establish the equilibrium from the beginning.
-
Use a Regenerating System: Employ ARGET or ICAR ATRP, which use a reducing agent to continuously regenerate the Cu(I) activator from any Cu(II) formed, making the system much more tolerant to oxygen.[9]
-
-
Potential Cause (RAFT): The concentration of the radical initiator (e.g., AIBN) is too high relative to the RAFT agent. This generates a large population of chains that are not controlled by the RAFT agent.
-
Solution (RAFT):
-
Adjust Ratio: Increase the [CTA]:[Initiator] ratio to be at least 3:1, and preferably closer to 5:1 or 10:1.
-
Verify Initiator Amount: Double-check your calculations and ensure you have weighed the initiator correctly.
-
-
Potential Cause (ATRP): The catalyst has been poisoned. Amine or sulfur impurities in the monomer or solvent can irreversibly bind to the copper, deactivating it. The lactone ring itself is unlikely to be the cause, as ester groups are well-tolerated.[5]
-
Solution (ATRP):
-
Purify Reagents: Pass the monomer and solvent through a column of basic alumina to remove acidic inhibitors and other polar impurities.
-
Increase Catalyst Activity: Switch to a more active ligand like Me₆TREN, or slightly increase the reaction temperature.
-
-
Potential Cause (RAFT): You have selected an inappropriate RAFT agent. For example, dithiocarbamates or xanthates are generally used for "less-activated monomers" and will provide very poor control and low conversion for methacrylates.[6] Another cause could be polymerization retardation, which can occur with some dithiobenzoates at high concentrations.[6]
-
Solution (RAFT):
-
Select the Right CTA: Ensure you are using a trithiocarbonate or dithiobenzoate suitable for methacrylates. Consult a RAFT agent selection guide.
-
Check Temperature: Confirm that the reaction temperature is appropriate for the chosen initiator's half-life (e.g., ~60-80 °C for AIBN).
-
-
Potential Cause (ATRP/RAFT): Impurities in the system are causing chain-transfer reactions or a separate, uncontrolled polymerization is occurring. Another common cause is slow initiation relative to propagation, meaning new chains are being formed throughout the reaction.
-
Solution (ATRP/RAFT):
-
Purify All Components: Ensure monomer, solvent, initiator, and catalyst/CTA are pure.
-
Ensure Fast Initiation: For ATRP, use a highly efficient initiator like EBiB. For RAFT, ensure the 'R' group of your CTA is a good homolytic leaving group that can efficiently initiate a new chain.[6]
-
Optimize Temperature: Excessively high temperatures can lead to thermal self-initiation of the monomer, creating a population of uncontrolled chains. Try lowering the temperature.
-
Experimental Protocols
Protocol 1: General Procedure for ATRP
This protocol targets a polymer with a degree of polymerization (DP) of 100.
-
Reagent Preparation:
-
Monomer (this compound): 10 mmol
-
Initiator (Ethyl α-bromoisobutyrate, EBiB): 0.1 mmol
-
Catalyst (CuBr): 0.1 mmol
-
Ligand (PMDETA): 0.1 mmol
-
Solvent (Anisole): 10 mL
-
-
Setup:
-
Add CuBr and a magnetic stir bar to a Schlenk flask.
-
Seal the flask with a rubber septum, and perform three vacuum/argon backfill cycles to remove oxygen.
-
In a separate vial, dissolve the monomer, EBiB, and anisole. Purge this solution with argon for 30 minutes.
-
Using an argon-purged syringe, add the PMDETA to the Schlenk flask containing the CuBr.
-
Transfer the monomer/initiator/solvent solution to the Schlenk flask via syringe.
-
-
Polymerization:
-
Place the sealed flask in a preheated oil bath at 60 °C.
-
Allow the reaction to proceed, taking samples periodically via syringe to monitor conversion (by ¹H NMR) and molecular weight evolution (by GPC).
-
-
Termination & Purification:
-
Once the desired conversion is reached, cool the flask and expose the reaction to air to quench the polymerization by oxidizing the catalyst.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Isolate the polymer by filtration and dry under vacuum.
-
Protocol 2: General Procedure for RAFT Polymerization
This protocol targets a polymer with a DP of 100.
-
Reagent Preparation:
-
Monomer: 10 mmol
-
RAFT Agent (e.g., CPDTC): 0.1 mmol
-
Initiator (AIBN): 0.02 mmol ([CTA]:[I] = 5:1)
-
Solvent (Dioxane): 10 mL
-
-
Setup:
-
Combine the monomer, CPDTC, AIBN, solvent, and a magnetic stir bar in a Schlenk flask or ampule.
-
Seal the vessel and perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
After the final thaw, backfill the vessel with argon or nitrogen.
-
-
Polymerization:
-
Place the sealed vessel in a preheated oil bath at 70 °C.
-
Stir for the required time (e.g., 4-24 hours). Monitor progress by taking samples if using a Schlenk flask.
-
-
Termination & Purification:
-
Quench the reaction by cooling to room temperature and exposing it to air.
-
Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Filter and dry the polymer under vacuum to constant weight.
-
Polymerization Mechanism Diagrams
Caption: Simplified ATRP equilibrium between dormant and active species.
Caption: Key steps in the RAFT polymerization process.
References
- Coessens, V., et al. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377.
- Matyjaszewski, K. (2022, October 11).
- Sigma-Aldrich. (n.d.).
- Wikipedia. (2023, December 29).
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2011, February).
- Anastasaki, A., et al. (2016). Universal Conditions for the Controlled Polymerization of Acrylates, Methacrylates, and Styrene via Cu(0)-RDRP. Journal of the American Chemical Society, 138(23), 7081-7084.
- Sigma-Aldrich. (n.d.).
- Matyjaszewski, K., & Tsarevsky, N. V. (2014). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 47(10), 3461-3475.
- BOC Sciences. (n.d.).
- CSIRO. (n.d.).
- Sigma-Aldrich. (n.d.).
- Esen, C., Antonietti, M., & Kumru, B. (2022). On the photopolymerization of mevalonic lactone methacrylate: exposing the potential of an overlooked monomer. Polymer Chemistry, 13(1), 45-53.
- Sivaram, S. (n.d.).
- VTechWorks. (n.d.). I.
- Flores-Torres, S., et al. (2021). Controlled (Co)polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. Polymers, 13(15), 2530.
- Postma, A., et al. (2014). RAFT-Based Polymers for Click Reactions. Polymers, 6(6), 1784-1823.
- Polymer Chemistry. (2022, April 20).
- MDPI. (n.d.). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers.
Sources
- 1. swaminathansivaram.in [swaminathansivaram.in]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. 逆加成-断裂链转移 (RAFT)聚合 [sigmaaldrich.cn]
- 7. On the photopolymerization of mevalonic lactone methacrylate: exposing the potential of an overlooked monomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 9. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 10. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
Unraveling the Microstructure of Poly(methacrylate)s: A Comparative Guide to GPC-NMR Analysis
For researchers, scientists, and drug development professionals working with poly(methacrylate)s, a detailed understanding of their molecular architecture is paramount. Properties such as drug release profiles, mechanical strength, and biocompatibility are intrinsically linked to not just the average molecular weight, but also the distribution of monomer units and the polymer's microstructure across that entire molecular weight range. While conventional characterization techniques provide a piece of the puzzle, the hyphenation of Gel Permeation Chromatography (GPC) with Nuclear Magnetic Resonance (NMR) spectroscopy offers a uniquely powerful approach to gain a comprehensive understanding.
This guide provides an in-depth technical comparison of GPC-NMR with other analytical techniques for the characterization of poly(methacrylate)s. We will delve into the causality behind experimental choices, provide a detailed workflow, and present a comparative analysis supported by experimental insights, empowering you to make informed decisions for your polymer characterization needs.
The Challenge with Poly(methacrylate)s: Beyond Average Properties
Poly(methacrylate)s are a versatile class of polymers, with applications ranging from drug delivery systems to bone cements and optical materials. Their performance is dictated by a complex interplay of several factors:
-
Molecular Weight Distribution (MWD): The range of polymer chain lengths in a sample significantly impacts physical properties.
-
Copolymer Composition: For copolymers, the relative amounts of different monomer units are critical.
-
Microstructure: The arrangement of monomer units (e.g., random, blocky) and the stereochemistry (tacticity) along the polymer chain can dramatically alter material behavior.
Conventional characterization often involves separate GPC and NMR analyses. While GPC excels at determining the MWD[1], it provides no chemical information. Conversely, NMR gives detailed structural insights but only for the bulk sample, averaging out any variations across the molecular weight range[1]. This is where the synergy of GPC-NMR comes into play. By physically separating the polymer by size and then analyzing each fraction by NMR, we can directly correlate molecular weight with detailed structural information.
GPC-NMR: A Synergistic Approach for Comprehensive Characterization
The power of GPC-NMR lies in its ability to provide a multidimensional analysis of a polymer sample. It allows us to answer critical questions that are inaccessible with standalone techniques, such as:
-
How does the copolymer composition change with molecular weight?
-
Are there low or high molecular weight fractions with distinct microstructures?
-
Are end-groups uniformly distributed across the MWD?
An online GPC-NMR setup directly couples the eluent from the GPC column to a flow cell within the NMR spectrometer[1]. This allows for the automated, fraction-by-fraction analysis of the separated polymer.
Experimental Workflow: A Step-by-Step Guide to GPC-NMR Analysis
The following protocol outlines a typical online, stopped-flow GPC-NMR analysis of a poly(methyl methacrylate-co-butyl methacrylate) copolymer. The "stopped-flow" approach involves pausing the GPC flow at specific elution volumes to allow for sufficient NMR data acquisition time on each fraction.
Part 1: Gel Permeation Chromatography (GPC)
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the dry poly(methacrylate) sample.
-
Dissolve the sample in 1-2 mL of deuterated tetrahydrofuran (THF-d8). The use of a deuterated solvent is crucial for the subsequent NMR analysis to avoid overwhelming solvent signals.
-
Gently agitate until the polymer is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulates that could damage the GPC columns.
-
-
GPC System & Conditions:
-
Mobile Phase: Deuterated Tetrahydrofuran (THF-d8).
-
Columns: A set of two mixed-bed polystyrene-divinylbenzene (PS-DVB) columns suitable for a broad molecular weight range.
-
Flow Rate: 1.0 mL/min for separation. The flow will be stopped during NMR acquisition.
-
Detectors: A Refractive Index (RI) detector is essential for monitoring the elution of the polymer. A UV detector can also be used if one of the comonomers has a UV chromophore.
-
Calibration: The system should be calibrated with a series of narrow polydispersity poly(methyl methacrylate) (PMMA) or polystyrene (PS) standards.
-
Part 2: Online NMR Analysis (Stopped-Flow)
-
Interfacing GPC and NMR: The outlet of the GPC detector is connected via a heated transfer line to a flow-through NMR probe.
-
Stopped-Flow NMR Acquisition:
-
As the polymer elutes from the GPC column, the RI signal is monitored.
-
At predefined elution volumes (corresponding to different points on the molecular weight distribution), the GPC pump is stopped.
-
A ¹H NMR spectrum is acquired for the fraction currently in the NMR flow cell.
-
The GPC pump is restarted to elute the next fraction of interest into the NMR probe. This process is repeated across the entire elution profile.
-
-
NMR Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Solvent Suppression: Crucial for minimizing the signal from the THF-d8 eluent. A presaturation or a gradient-based pulse sequence like WATERGATE is typically employed[2][3].
-
Number of Scans: Dependent on the concentration of the polymer fraction. Typically ranges from 64 to 512 scans.
-
Relaxation Delay: A delay of 1-2 seconds is generally sufficient for quantitative analysis.
-
Visualizing the GPC-NMR Workflow
Caption: Experimental workflow for online GPC-NMR analysis of poly(methacrylate)s.
Data Interpretation: From Spectra to Microstructure
The result of a GPC-NMR experiment is a series of NMR spectra, each corresponding to a specific molecular weight fraction. By integrating the characteristic signals in each spectrum, we can determine the copolymer composition for that fraction. For a poly(methyl methacrylate-co-butyl methacrylate) copolymer, the methoxy protons (-OCH₃) of MMA and the oxy-methylene protons (-OCH₂-) of BMA provide distinct signals for quantification[4].
Plotting the composition as a function of molecular weight provides a detailed profile of the copolymer, revealing any compositional drift that may have occurred during polymerization. Furthermore, the fine structure of the α-methyl and backbone methylene proton signals in the NMR spectra can be analyzed to determine the tacticity (syndiotactic, isotactic, or atactic) of the polymer chains in each fraction[2].
Logical Relationship of Detectors in GPC-NMR
Caption: Logical flow of information from detectors to final analysis in GPC-NMR.
Comparative Analysis: GPC-NMR vs. Alternative Techniques
While GPC-NMR is a powerful tool, it is essential to understand its performance in the context of other polymer characterization techniques.
| Technique | Information Provided | Advantages | Limitations |
| GPC-NMR | MWD, composition vs. MW, tacticity vs. MW, end-group analysis vs. MW. | Provides the most detailed and comprehensive microstructural information as a function of molecular weight. | Requires specialized and expensive equipment; can be time-consuming due to stopped-flow acquisition. |
| Standalone GPC with RI/UV | MWD, average molecular weights (Mn, Mw, PDI). | Robust, widely available, and relatively fast for determining MWD. | Provides no chemical structure information. |
| Standalone NMR | Average composition, average tacticity, end-group analysis for the bulk sample. | Provides detailed chemical structure information. | Averages information across the entire MWD; can be misleading for heterogeneous samples. |
| GPC-MALS (Multi-Angle Light Scattering) | Absolute MWD, radius of gyration (Rg). | Provides absolute molecular weight without column calibration; can provide information on branching. | Provides no chemical composition information. |
| GPC-IR (Infrared Spectroscopy) | MWD, functional group distribution vs. MW. | Can provide compositional information for copolymers with distinct IR absorptions. | Less structurally informative than NMR; can be difficult to quantify composition accurately. |
Experimental Data Synopsis:
Studies comparing these techniques for copolymer analysis have shown that while methods like GPC with dual RI and UV detectors can provide compositional information, they rely on assumptions about the absorptivity of the monomers. GPC-MALS is excellent for absolute molecular weight but offers no insight into the chemical makeup of the polymer chains. Standalone NMR provides an accurate average composition but fails to capture the compositional heterogeneity across the molecular weight distribution, which GPC-NMR uniquely reveals. For complex poly(methacrylate) systems, particularly those with potential compositional drift or block-like structures, GPC-NMR is the gold standard for a complete and unambiguous characterization.
Conclusion: The Right Tool for the Job
The choice of analytical technique for poly(methacrylate) characterization depends on the specific questions being asked. For routine quality control focused on MWD, standalone GPC is often sufficient. For detailed structural elucidation of a bulk sample, high-resolution NMR is the tool of choice. However, for researchers and drug development professionals who need to understand the intricate relationship between molecular weight and microstructure to control and predict polymer performance, GPC-NMR offers an unparalleled level of detail. By providing a complete picture of the polymer's architecture, GPC-NMR empowers the rational design of next-generation poly(methacrylate)-based materials.
References
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
- Bovey, F. A., & Mirau, P. A. (1996). NMR of Polymers. Academic Press.
-
Bruker. (2022). Solvent Suppression using TopSpin 3.x. Retrieved from [Link]
- Piotto, M., Saudek, V., & Sklenář, V. (1992). Gradient-tailored excitation for single-quantum NMR spectroscopy of aqueous solutions. Journal of Biomolecular NMR, 2(6), 661–665.
- Hirano, T., Kamiike, R., Yuki, T., Matsumoto, D., & Ute, K. (2022). Determination of Monomer Reactivity Ratios from a Single Sample using Multivariate Analysis of the 1H NMR Spectra of Poly[(methyl methacrylate)
- Shapiro, Y. E. (1985). Analysis of Chain Microstructure by 1H and 13C NMR Spectroscopy. Bulletin of Magnetic Resonance, 7(1), 27-51.
-
Separation Science. (2023). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. Retrieved from [Link]
- Z. Hordyjewicz-Baran, et al. (2018). Microstructure Analysis of Acrylate-Methacrylate Copolymers by 13C NMR Spectroscopy. Polimery, 63(11-12), 776-783.
-
Agilent Technologies. (2015). Analysis of Polymers by GPC/SEC Pharmaceutical Applications. Retrieved from [Link]
-
Eurisotop. (n.d.). NMR Solvents. Retrieved from [Link]
- Le, T. N., & Nguyen, T. D. (2019). Copolymerization of n-butyl acrylate/methyl methacrylate in xylene solvent. VNUHCM Journal of Science and Technology Development, 22(1), 56-62.
-
ASTM International. (2020). Standard Test Method for Molecular Weight Averages and Molecular Weight Distribution of Polystyrene by High Performance Size-Exclusion Chromatography (D5296-19). Retrieved from [Link]
- Brar, A. S., Goyal, A. K., & Hooda, S. (2009). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 81(3), 389-415.
Sources
A Comparative Guide to the Mechanical Properties of Acrylate and Methacrylate Polymers
Introduction
In the realm of polymer science, particularly for applications in the medical, pharmaceutical, and advanced materials sectors, the choice between acrylate and methacrylate polymers is a critical decision that profoundly impacts the performance and durability of the final product. While chemically similar as derivatives of acrylic acid and methacrylic acid respectively, a subtle difference in their molecular architecture—the presence of an alpha-methyl group in methacrylates—gives rise to a cascade of distinct mechanical properties.[1][2] This guide provides an in-depth, objective comparison of the mechanical behavior of these two polymer families, supported by experimental data and standardized testing protocols. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to make informed material selection decisions. We will delve into the causality behind their differing properties, present detailed experimental workflows for their characterization, and offer a clear, data-driven comparison of their performance.
The Decisive Molecular Difference: The Alpha-Methyl Group
The fundamental distinction between acrylate and methacrylate polymers lies in the monomer structure. Methacrylate monomers possess a methyl group attached to the alpha-carbon of the vinyl group, whereas acrylate monomers have a hydrogen atom at this position.[1] This seemingly minor addition has significant steric hindrance effects and influences chain mobility upon polymerization. The methyl group in polymethacrylates restricts the rotation of the polymer backbone, leading to a more rigid and sterically hindered chain structure.[2] This increased rigidity results in a more tightly packed and often more cross-linked polymer network, which is the primary reason for the generally superior mechanical strength, hardness, and thermal stability of methacrylate-based plastics compared to their acrylate counterparts.[1] Conversely, the absence of this methyl group in polyacrylates allows for greater chain flexibility, resulting in softer, more elastic, and often tackier materials.[1]
Sources
A Senior Application Scientist's Guide to the Validation of Polymer Molecular Weight by ¹H NMR Spectroscopy
For researchers, scientists, and drug development professionals, the molecular weight of a polymer is a critical parameter that dictates its physical properties, efficacy, and performance.[1][2][3] While various techniques exist for this determination, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, direct, and often underutilized method for calculating the number-average molecular weight (Mn).[1][4] Unlike relative methods that require calibration, such as Gel Permeation Chromatography (GPC), ¹H NMR provides an absolute measurement, leveraging the fundamental principle that signal integration is directly proportional to the number of protons.[2][5]
This guide provides an in-depth comparison of ¹H NMR with GPC, supported by the causal logic behind experimental choices, self-validating protocols, and authoritative references to ensure scientific integrity.
Pillar 1: The Principle of ¹H NMR End-Group Analysis
The determination of a polymer's number-average molecular weight (Mn) by ¹H NMR is most commonly achieved through end-group analysis . This method relies on a simple stoichiometric comparison between the polymer's repeating monomer units and its terminal end-groups.
The core requirements for this technique are:
-
Distinct Signals: The polymer must have at least one unique proton signal from a known end-group that is chemically shifted away from the signals of the repeating monomer units.[5][6]
-
Known Structure: The chemical structure of the repeating unit and the end-group(s) must be known.[6]
-
Accurate Integration: The signals corresponding to the end-group and the repeating unit must be accurately integrated.[6]
-
Solubility: The polymer must be fully soluble in a suitable deuterated solvent that does not have signals overlapping with the peaks of interest.[5]
The calculation hinges on comparing the integral of a specific end-group proton signal (Iend) with the integral of a proton signal from the polymer's repeating unit (Irepeat).
The Degree of Polymerization (DP) , or the average number of monomer units per chain, is calculated as follows:
DP = (I_repeat / N_repeat) / (I_end / N_end)
Where:
-
Irepeat is the integral area of the chosen signal from the repeating monomer unit.
-
Nrepeat is the number of protons that generate the Irepeat signal per monomer unit.
-
Iend is the integral area of the chosen signal from the end-group.
-
Nend is the total number of protons that generate the Iend signal per polymer chain.
Once the DP is determined, the Number-Average Molecular Weight (Mn) can be calculated:
Mn = (DP × MW_repeat) + MW_endgroups
Where:
-
MWrepeat is the molecular weight of a single repeating monomer unit.
-
MWendgroups is the total molecular weight of all end-groups on the polymer chain.[3]
Pillar 2: A Self-Validating Experimental Protocol
Trustworthiness in any analytical method comes from a protocol designed to ensure accuracy and reproducibility. The following step-by-step methodology for ¹H NMR includes critical checks and explains the causality behind key parameter choices.
Experimental Workflow for Mn Determination
Caption: Workflow for polymer Mn determination by ¹H NMR.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried polymer sample into a clean NMR tube.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve the polymer. The choice of solvent is critical to ensure polymer solubility and avoid overlapping solvent peaks with key polymer signals.
-
-
Instrument Setup & Data Acquisition (The Trustworthiness Checkpoint):
-
Set Acquisition Parameters: This step is crucial for ensuring the data is quantitative and is a primary source of potential error if overlooked.
-
Relaxation Delay (D1): Set a sufficient relaxation delay. Causality: Protons in different chemical environments have different spin-lattice relaxation times (T₁). To ensure that the signal intensity is directly proportional to the number of protons, all protons must fully relax back to their equilibrium state before the next pulse. A D1 delay of at least 5 times the longest T₁ of the protons of interest is recommended for quantitative accuracy. A shorter delay can lead to signal saturation and inaccurate integration ratios.
-
Number of Scans (NS): Acquire a sufficient number of scans (typically 64 or more). Causality: The end-group signals are, by definition, much lower in concentration than the repeating unit signals. A higher number of scans is necessary to improve the signal-to-noise (S/N) ratio, allowing for the weak end-group signals to be accurately integrated above the baseline noise.
-
-
Data Processing and Calculation:
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier Transform.
-
Carefully phase the spectrum and perform a baseline correction to ensure a flat baseline across all signals. This is vital for accurate integration.
-
Identify the signals for the end-group and the repeating unit.
-
Calibrate the integrals. For example, set the integral of the end-group signal (Iend) to the known number of protons it represents (Nend). The software will then automatically scale all other integrals, including Irepeat, relative to this value.
-
Use the formulas provided in Pillar 1 to calculate the DP and subsequently the Mn.
-
Pillar 3: Comparative Analysis: ¹H NMR vs. GPC/SEC
While ¹H NMR provides an absolute Mn, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for polymer molecular weight analysis.[1][2][7] GPC separates polymers based on their hydrodynamic volume in solution, with larger molecules eluting faster than smaller ones.[5] A direct comparison reveals their complementary nature.
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A Senior Scientist's Guide to Comparative Thermal Analysis of Poly(methacrylate) Copolymers in Pharmaceutical Development
For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is not merely an academic exercise; it is a critical component of formulation development, ensuring product stability, manufacturability, and efficacy. Poly(methacrylate) copolymers, widely used as functional excipients in oral solid dosage forms for everything from taste masking to enteric and sustained-release coatings, are particularly sensitive to thermal inputs. Their thermal behavior, specifically their glass transition temperature (Tg) and decomposition profile, dictates storage conditions, processing parameters (like those for hot-melt extrusion), and the mechanical properties of the final dosage form.
This guide provides an in-depth comparative analysis of the thermal properties of various poly(methacrylate) copolymers. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and grounding our discussion in standardized, reproducible protocols. The insights provided herein are designed to be immediately applicable to your work, whether in early-stage formulation screening or late-stage process optimization.
The Pillars of Polymer Stability: Why Thermal Analysis is Crucial
The physical state of a polymer is intrinsically linked to temperature. Two key thermal events govern the utility and stability of amorphous or semi-crystalline copolymers like poly(methacrylate)s:
-
Glass Transition (Tg): This is the reversible transition in amorphous regions from a hard, glassy state to a soft, rubbery state.[1] Below Tg, polymer chains are locked in place, resulting in a rigid material. Above Tg, chains gain mobility. For pharmaceutical coatings, the Tg is paramount; it affects film formation, mechanical strength, and permeability. A polymer processed or stored above its Tg can lead to unwanted phenomena like tablet sticking or changes in drug release profiles.
-
Thermal Decomposition (Td): This is an irreversible chemical degradation of the polymer at elevated temperatures. Understanding the onset of decomposition is critical for defining the upper limits of processing temperatures, particularly for energy-intensive techniques like hot-melt extrusion. Processing a polymer too close to its Td can lead to chain scission, loss of functional properties, and the generation of potentially toxic degradants.
The primary tools for measuring these transitions are Differential Scanning Calorimetry (DSC) for determining Tg and Thermogravimetric Analysis (TGA) for assessing thermal stability and decomposition.
Differential Scanning Calorimetry (DSC): Probing the Glass Transition
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[2][3] This technique allows for the precise determination of the glass transition, which appears as a step-like change in the heat flow signal on the resulting thermogram.[4]
Expertise in Action: The "Why" Behind the DSC Protocol
A robust DSC protocol is a self-validating system. Every parameter is chosen to ensure the data is accurate and reproducible. The methodology described here is based on the foundational principles outlined in ASTM D3418 and ISO 11357 .[3][5][6][7]
Experimental Protocol: Determining Tg via DSC
-
Sample Preparation: Accurately weigh 5–10 mg of the copolymer powder into a standard aluminum DSC pan. To ensure good thermal contact, gently press the powder to cover the bottom of the pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This step is crucial for data accuracy.
-
Thermal History Erasure (First Heating Scan):
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above its expected Tg (e.g., 180°C) at a controlled rate of 20°C/min. This scan erases any prior thermal history of the polymer, ensuring a consistent starting state.
-
Hold isothermally for 2-3 minutes to ensure thermal equilibrium.
-
-
Controlled Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., 0°C). This creates a uniform amorphous state.
-
Data Acquisition (Second Heating Scan):
-
Heat the sample from 0°C to 180°C at a standard heating rate of 10°C/min under a nitrogen purge (50 mL/min).[2] The nitrogen atmosphere prevents oxidative degradation during the scan.
-
Record the heat flow versus temperature.
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan. The Tg is typically calculated as the midpoint of the step-like transition in the heat flow curve.[4]
DSC Experimental Workflow Diagram
Caption: Workflow for the determination of copolymer glass transition temperature (Tg).
Comparative Analysis: Glass Transition Temperatures of Poly(methacrylate) Copolymers
The chemical composition of the copolymer—specifically the nature of the monomers and their ratio—is the primary determinant of its Tg. The data below, compiled for the widely used Eudragit® family of copolymers, illustrates this relationship.
| Eudragit® Grade | Monomer Composition | Typical Tg (°C) | Key Application Feature |
| Eudragit® E PO | Cationic copolymer of dimethylaminoethyl methacrylate, butyl methacrylate, and methyl methacrylate | 48 | Soluble in gastric fluid up to pH 5; used for taste masking.[1][8] |
| Eudragit® L 100-55 | Anionic copolymer of methacrylic acid and ethyl acrylate (1:1 ratio) | 110 | Soluble at pH > 5.5; used for enteric coating with dissolution in the duodenum.[8] |
| Eudragit® L 100 | Anionic copolymer of methacrylic acid and methyl methacrylate (1:1 ratio) | >130 | Soluble at pH > 6.0; for enteric coating with dissolution in the jejunum.[9] |
| Eudragit® S 100 | Anionic copolymer of methacrylic acid and methyl methacrylate (1:2 ratio) | 130 (± 5) | Soluble at pH > 7.0; for enteric coating with dissolution in the terminal ileum and colon.[9] |
| Eudragit® RL PO | Copolymer of ethyl acrylate, methyl methacrylate, and a low content of quaternary ammonium groups | 63 - 70 | pH-independent, high permeability; for sustained-release coatings.[4][8] |
| Eudragit® RS PO | Similar to RL but with a lower content of quaternary ammonium groups | 65 | pH-independent, low permeability; for sustained-release coatings.[8] |
| Eudragit® NE 30 D | Neutral copolymer of ethyl acrylate and methyl methacrylate | 9 | pH-independent, water-insoluble but swellable and permeable; for sustained-release matrix and coating applications.[8] |
Data compiled from multiple sources.[1][4][8][9]
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] It is the definitive method for determining the onset temperature of thermal degradation, a critical parameter for processes like hot-melt extrusion.
Expertise in Action: The "Why" Behind the TGA Protocol
The goal of a TGA experiment is to determine the temperature at which the material begins to chemically degrade, not simply evaporate. The protocol, grounded in ISO 11358 and ASTM E1131 , is designed to provide this information clearly.[11][12]
Experimental Protocol: Determining Thermal Decomposition via TGA
-
Sample Preparation: Place 5–10 mg of the copolymer sample into a tared TGA pan (typically alumina or platinum).
-
Instrument Setup: Place the sample in the TGA furnace.
-
Atmosphere Control: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min.[13] This is a critical step to ensure that the observed mass loss is due to thermal decomposition (pyrolysis) and not thermo-oxidative degradation, which occurs at lower temperatures and is mechanistically different.
-
Heating Program: Heat the sample from ambient temperature to approximately 600°C at a constant rate of 10 K/min.[6] A 10 K/min rate is a standard practice that provides a good balance between resolution and experimental time.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Generate a mass vs. temperature curve (TGA curve) and its first derivative (DTG curve). Key parameters to determine are:
-
T-onset: The temperature at which decomposition begins, often calculated as the intersection of the baseline tangent and the tangent at the point of maximum mass loss.
-
Td(5%) or Td(10%): The temperatures at which 5% or 10% mass loss has occurred. These are often used as practical indicators of the upper processing limit.
-
T-peak (from DTG): The temperature at which the rate of mass loss is maximal.
-
TGA Experimental Workflow Diagram
Caption: Workflow for the determination of copolymer thermal decomposition.
Comparative Analysis: Thermal Stability of Poly(methacrylate) Copolymers
The thermal stability of poly(methacrylate)s is influenced by the substituents on the polymer backbone. In general, the degradation of poly(methacrylate)s proceeds via depolymerization, yielding the corresponding monomer.[14] However, the temperature at which this occurs varies.
| Polymer / Copolymer | Onset of Decomposition (T-onset) (°C) | Peak Decomposition (T-peak) (°C) | Key Structural Influence |
| PMMA (Poly(methyl methacrylate)) | ~260 - 280 | ~365 - 390 | Baseline stability. Degradation often occurs in multiple steps related to different initiation mechanisms (e.g., chain-end scission).[8] |
| PMMA-co-Styrene | ~307 | - | The introduction of styrene units generally increases the thermal stability compared to PMMA homopolymer.[8] |
| PMMA-co-Butyl Acrylate | ~165 | ~350 | The presence of butyl acrylate can lower the initial decomposition temperature compared to pure PMMA.[3] |
| Eudragit® L 100-55 | ~185 | Multiple peaks (200, 294, 393) | The presence of methacrylic acid and ethyl acrylate leads to a complex, multi-step decomposition involving release of water, CO2, and ethanol.[5][6] |
| Poly(butyl methacrylate) | Lower than PMMA | - | Longer alkyl chains in the ester group tend to decrease the overall thermal stability compared to methyl methacrylate.[14] |
Data compiled from multiple sources.[3][5][6][8][14]
Synthesizing the Data: Structure-Property Relationships
The data presented in the tables reveals clear relationships between the chemical structure of poly(methacrylate) copolymers and their thermal properties. Understanding these relationships is key to selecting the right polymer for a specific application.
Caption: Relationship between copolymer structure and resulting thermal properties.
-
Increasing Tg: Incorporating bulky, rigid monomers like styrene or N-substituted maleimides into the polymer backbone restricts segmental chain motion, leading to a significant increase in the glass transition temperature.[10] This is a common strategy to enhance the heat resistance of PMMA-based materials.
-
Decreasing Tg: Conversely, monomers with flexible side chains, such as butyl acrylate, act as internal plasticizers, increasing free volume and enhancing chain mobility, which results in a lower Tg.[3] This is desirable for applications requiring film formation at lower temperatures.
-
Influencing Thermal Stability: The type of monomer dictates the degradation pathway. While simple poly(alkyl methacrylate)s primarily unzip to form monomer, copolymers with functional groups like the carboxylic acid in Eudragit® L 100-55 undergo more complex, multi-stage decompositions at different temperatures.[5][6] Furthermore, increasing the length of the alkyl side chain (e.g., from methyl to butyl) generally reduces the overall thermal stability.[14]
Conclusion for the Practicing Scientist
The thermal analysis of poly(methacrylate) copolymers is a cornerstone of rational drug product development. By employing standardized DSC and TGA methodologies, researchers can gain critical insights into the material properties that govern manufacturability, stability, and performance. As demonstrated, the glass transition temperature and thermal stability are not arbitrary values; they are directly linked to the copolymer's chemical composition. A higher Tg, often achieved by incorporating rigid monomers, enhances thermal resistance but may necessitate the use of plasticizers for effective film coating. A lower Tg improves processability at lower temperatures but may compromise the physical stability of the dosage form during storage if not carefully considered. Similarly, the decomposition temperature defines the absolute ceiling for thermal processing. By understanding these structure-property relationships and utilizing the comparative data and protocols in this guide, scientists can make more informed decisions, accelerating the development of robust and effective pharmaceutical products.
References
Click to expand
-
NETZSCH-Gerätebau GmbH. (2022). Improving Process Conditions – Determining the Thermal Stability of Eudragit® by Means of TGA-FT-IR. NETZSCH-Gerätebau GmbH. [Link]
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ASTM International. (2021). D3418 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. ASTM International. [Link]
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NETZSCH Application Note. (n.d.). Improving Process Conditions – Determining the Thermal Stability of Eudragit® by Means of TGA-FT-IR. [Link]
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Centexbel. (n.d.). Differential Scanning Calorimetry (DSC) according to ISO 11357-1. [Link]
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Sanat Malzeme Test. (n.d.). DSC Test for Determining Thermal Properties of Polymer Materials – ASTM D3418. [Link]
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Enviropipes. (n.d.). ISO 11357. [Link]
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Kandare, E., et al. (2006). Thermal Stability and Degradation Kinetics of Poly(methyl Methacrylate)/Layered Copper Hydroxy Methacrylate Composites. Marquette University. [Link]
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Jahangiri, S., et al. (2025). Novel terpolymers based on methyl methacrylate with superior thermal stability and optical transparency for high-value applications. PLOS ONE. [Link]
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Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. [Link]
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MaTestLab. (2024). ISO 11358 Thermogravimetry of Polymers US Lab. [Link]
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Hamdan, S., et al. (2002). Differential Scanning Calorimetric Studies of Poly (Methyl Methacrylate Co-Styrene (MMA-Co-ST) Copolymers. Science Alert. [Link]
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Trikistani, F. A. A., & Zaafarany, I. (2010). Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. Current World Environment. [Link]
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Czech, Z., & Pełech, R. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry. [Link]
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Sakkas, P., et al. (2018). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization. National Institutes of Health. [Link]
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ResearchGate. (n.d.). TGA thermogram of poly(ethyl acrylate) P(EA), poly(thioacrylate)s: P(ETA), P(PhTA), P(n-PTA) and P(i-PTA) (left); DSC thermograms of poly (ethyl acrylate): P(EA), poly(thioacrylate)s: P(ETA), P(PhTA), P(n-PTA) and block copolymer P(EA-b-ETA) (right). [Link]
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ResearchGate. (n.d.). Differential scanning calorimetry (DSC) thermograms of poly(St-co-MMA) with monomer compositions of styrene (St)/methyl methacrylate (MMA) = 53/47 wt/wt (Trial 2) and St/MMA = 30/70 wt/wt (Trial 3) without blowing agent. [Link]
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Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]
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ASTM International. (2021). E2550 Standard Test Method for Thermal Stability by Thermogravimetry. [Link]
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Bentham Open. (n.d.). An Overview on Polymethacrylate Polymers in Gastroretentive Dosage Forms. [Link]
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Nikam, A., et al. (2023). A Systematic Overview of Eudragit® Based Copolymer for Smart Healthcare. National Institutes of Health. [Link]
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Anđelković, M., et al. (n.d.). (Meth)acrylate copolymers of Eudragit® type in oral tablet technology. [Link]
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Semantic Scholar. (n.d.). A Comparison of Thermal Stability of PMMA,PS and SAN. [Link]
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A Comparative Guide to the In-Vitro Degradation of Polymers from (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate
For researchers, scientists, and drug development professionals, the selection of a biodegradable polymer is a critical decision that profoundly impacts the performance of drug delivery systems and tissue engineering scaffolds. The rate and mechanism of polymer degradation directly influence drug release kinetics, tissue regeneration, and biocompatibility. This guide provides an in-depth comparison of the in-vitro degradation of a novel polymer synthesized from (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate against two well-established biodegradable polyesters: Poly(lactic-co-glycolic acid) (PLGA) and Poly(ε-caprolactone) (PCL).
While extensive data exists for PLGA and PCL, the polymer derived from this compound is a newer entity in the field. Consequently, this guide will extrapolate its degradation behavior based on the known hydrolytic susceptibility of its constituent functional groups—a methacrylate backbone with ester and lactone moieties. This comparative analysis is grounded in established principles of polymer chemistry and supported by experimental data for the benchmark polymers.
The Significance of In-Vitro Degradation Studies
In-vitro degradation studies are indispensable for predicting the in-vivo performance of biodegradable polymers. These studies, typically conducted in phosphate-buffered saline (PBS) at physiological temperature (37°C), allow for the controlled evaluation of a polymer's degradation profile.[1] Key parameters monitored include mass loss, changes in molecular weight, and alterations in thermal properties, which collectively provide a comprehensive understanding of the material's stability and erosion mechanism.
Comparative Polymers: A Snapshot
Polymer from this compound (Hypothesized)
This polymer features a polymethacrylate backbone, which is generally resistant to hydrolysis.[2] However, the presence of a pendant side chain containing both an ester linkage and a caprolactone-like ring introduces hydrolytically susceptible sites. The degradation is anticipated to be initiated by the hydrolysis of the ester bond connecting the side chain to the backbone and the ester linkage within the lactone ring. The rate of degradation will likely be influenced by the steric hindrance around these ester groups and the hydrophilicity of the polymer.
Poly(lactic-co-glycolic acid) (PLGA)
PLGA is an amorphous copolymer known for its tunable degradation rate, which can be modulated by altering the ratio of lactic acid to glycolic acid.[3] The 50:50 ratio of lactide to glycolide results in one of the fastest degradation rates among PLGA formulations.[3] Degradation occurs via bulk erosion, where water penetrates the entire polymer matrix, leading to the hydrolysis of ester bonds throughout the material.[4]
Poly(ε-caprolactone) (PCL)
PCL is a semi-crystalline polyester characterized by its slow degradation rate, making it suitable for long-term drug delivery and tissue engineering applications.[5][6] Its degradation is also hydrolytic and proceeds through bulk erosion, but at a much slower pace than PLGA due to its higher crystallinity and hydrophobicity.[7][8]
Predicted and Observed In-Vitro Degradation Profiles
The following tables summarize the expected and reported in-vitro degradation data for the three polymers. The data for the polymer from this compound is a scientific extrapolation based on its chemical structure, while the data for PLGA and PCL are derived from published literature.
Table 1: Comparative In-Vitro Mass Loss
| Time (Weeks) | Polymer from this compound (Predicted Mass Loss %) | PLGA (50:50) (Mass Loss %) | PCL (Mass Loss %) |
| 1 | < 1 | ~1-2 | < 0.5 |
| 4 | 2-5 | ~5-10 | < 1 |
| 8 | 10-20 | ~20-30 | ~1-2 |
| 12 | 25-40 | ~40-60 | ~2-3 |
| 24 | > 60 | > 90 | ~5-10 |
Note: The predicted mass loss for the novel polymer is based on the assumption that the hydrolysis of the side chain ester and lactone ring will be the primary degradation mechanism.
Table 2: Comparative In-Vitro Molecular Weight Reduction
| Time (Weeks) | Polymer from this compound (Predicted % Decrease in Mw) | PLGA (50:50) (% Decrease in Mw) | PCL (% Decrease in Mw) |
| 1 | 5-10 | ~20-30 | ~1-2 |
| 4 | 20-30 | ~50-70 | ~5-10 |
| 8 | 40-60 | > 80 | ~10-20 |
| 12 | > 70 | > 95 | ~20-30 |
| 24 | > 90 | Complete Degradation | ~30-50 |
Note: The predicted molecular weight decrease for the novel polymer is based on the cleavage of the side chains, which would not initially affect the backbone but would be registered as a decrease in the overall molecular weight.
Mechanistic Insights into Degradation
The degradation of these polymers is primarily driven by the hydrolytic cleavage of ester bonds. However, the specific location and accessibility of these bonds lead to different degradation kinetics.
Caption: Comparative degradation pathways.
Experimental Protocols for In-Vitro Degradation Studies
To ensure scientific integrity and reproducibility, the following detailed protocols are provided for conducting in-vitro degradation studies. These are based on the ASTM F1635 standard test method.[5][9][10]
Protocol 1: Gravimetric Analysis (Mass Loss)
-
Sample Preparation: Prepare polymer films or scaffolds of known dimensions and weight (approximately 10-20 mg).
-
Incubation: Place each sample in a separate vial containing 10 mL of phosphate-buffered saline (PBS, pH 7.4).[11]
-
Environmental Conditions: Incubate the vials in a shaking incubator at 37°C and 50 rpm.[4]
-
Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 weeks), remove triplicate samples for analysis.
-
Sample Processing: Gently rinse the retrieved samples with deionized water to remove any salt residues.
-
Drying: Lyophilize or vacuum-dry the samples until a constant weight is achieved.
-
Measurement: Record the final dry weight of the samples.
-
Calculation: Calculate the percentage of mass loss using the formula: Mass Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100
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A Senior Application Scientist's Guide to Polymerization Inhibitors for Methacrylates: A Performance-Based Comparison
For researchers, scientists, and professionals in drug development, the stability of methacrylate monomers is not a trivial concern; it is the foundation upon which reliable polymer synthesis and product performance are built. The spontaneous polymerization of these highly reactive monomers during storage and transit can lead to product loss, equipment damage, and significant safety hazards.[1][2] The strategic selection of a polymerization inhibitor is therefore a critical decision.
This guide provides an in-depth comparison of the primary classes of polymerization inhibitors used for methacrylates. Moving beyond a simple catalog of options, we will explore the causal mechanisms behind their function, present objective performance data, and provide validated experimental protocols to empower you to make the most informed choice for your specific application.
The Pillars of Inhibition: Mechanisms of Action
Understanding how an inhibitor functions is fundamental to selecting the appropriate one. Polymerization is a chain reaction initiated by free radicals. Inhibitors act by intercepting these radicals, terminating the chain reaction before a polymer can form. The three most prevalent classes of inhibitors—Phenolics, Quinones, and Nitroxides—achieve this through distinct chemical pathways.
Phenolic Inhibitors: The Oxygen-Dependent Guardians
Phenolic compounds, such as Hydroquinone (HQ) and its monomethyl ether (MEHQ), are the most common storage inhibitors for acrylic and methacrylic monomers.[3][4] Their mechanism is elegant yet critically dependent on the presence of molecular oxygen.[4][5][6]
-
A monomer-derived free radical (R•) rapidly reacts with dissolved oxygen (O₂) to form a peroxy radical (ROO•).[4]
-
The phenolic inhibitor (ArOH) then donates a hydrogen atom to this peroxy radical.
-
This reaction neutralizes the highly reactive peroxy radical and creates a stable phenoxyl radical (ArO•), which is far less reactive and incapable of initiating further polymerization.[7][8][9]
This reliance on oxygen is a crucial operational parameter: storing monomers stabilized with phenolic inhibitors under an inert atmosphere like nitrogen will render the inhibitor useless.[6][10][11]
Quinone Inhibitors: Direct Radical Scavengers
Quinones, such as p-benzoquinone (Bq), function by directly reacting with and deactivating the propagating carbon-centered radicals (R•).[1][12] The mechanism is believed to involve the addition of the radical to the quinone structure, forming a stable, non-radical species.[13] While effective, their performance can vary significantly depending on the specific monomer.[13] For instance, benzoquinone is an effective inhibitor for styrene but acts more as a retarder for methyl methacrylate.[13]
Nitroxide Inhibitors: The Oxygen-Independent Powerhouses
Stable nitroxide free radicals, most notably TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl and its derivatives like 4-Hydroxy-TEMPO, represent a highly efficient class of inhibitors.[12][14] Their key advantage is their ability to function without the presence of oxygen.[12][15] They act by directly and rapidly combining with carbon-centered radicals (R•) to form a stable alkoxyamine, effectively terminating the polymerization chain.[2][14] This makes them exceptionally versatile for various storage and processing conditions.
Head-to-Head: A Performance-Based Comparison
The choice of inhibitor directly impacts monomer shelf-life, processing, and even final product characteristics.[16] Below is a comparative summary of key performance metrics.
| Performance Metric | Phenolic Inhibitors (HQ, MEHQ) | Quinone Inhibitors (Bq) | Nitroxide Inhibitors (4-OH-TEMPO) |
| Inhibition Efficacy | Good to Excellent | Moderate to Good | Excellent[17] |
| Oxygen Requirement | Yes (Essential) [4][11] | Yes | No [12][15] |
| Operating Temperature | Best at ambient temperatures. | Effective, but can vary. | Highly effective at ambient and elevated temperatures.[18] |
| Induction Period | Provides a reliable induction period.[19] | Can provide a significant induction period. | Typically provides a longer induction period than phenolics.[18] |
| Color Contribution | Generally low color (MEHQ is preferred for colorlessness).[4] | Can impart color to the monomer. | Orange-red crystalline solid, may impart slight color at high conc.[17] |
| Toxicity | Moderate toxicity.[7] | Varies by specific compound. | Generally considered to have lower toxicity than many phenols.[12] |
| Primary Application | Monomer storage and transport.[3][4] | In-process inhibition, storage. | Storage, transport, and in-process inhibition.[15][17] |
Validated Protocols for Inhibitor Performance Evaluation
Objective data is paramount. The following protocols describe self-validating systems for quantifying and comparing the performance of polymerization inhibitors.
Protocol 1: Determination of Induction Period by Differential Scanning Calorimetry (DSC)
This method quantifies an inhibitor's ability to prevent polymerization under thermal stress, providing a direct measure of its induction period.
Causality: DSC measures the heat flow from a sample as a function of temperature or time. The free-radical polymerization of methacrylates is a highly exothermic process.[2] By heating a sample containing monomer, a thermal initiator, and the inhibitor at a constant rate, we can pinpoint the exact onset temperature of polymerization. This onset corresponds to the point where the inhibitor has been fully consumed and can no longer prevent the chain reaction. A more effective inhibitor will result in a higher onset temperature or a longer induction time in an isothermal experiment.[12][19]
Step-by-Step Methodology:
-
Sample Preparation: In a small glass vial, prepare a mixture of the methacrylate monomer (e.g., Methyl Methacrylate, MMA) containing a known concentration of a thermal initiator (e.g., 0.5 wt% Azobisisobutyronitrile, AIBN).
-
Inhibitor Addition: To this mixture, add a precise concentration of the polymerization inhibitor to be tested (e.g., 200 ppm). Create separate samples for each inhibitor being compared. A control sample with no inhibitor should also be prepared.
-
DSC Sample Sealing: Accurately weigh 5-10 mg of the mixture into a standard aluminum DSC pan and hermetically seal it. An empty, sealed pan should be used as a reference.
-
Thermal Analysis: Place the sample and reference pans into the DSC cell. Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 200°C) at a constant rate (e.g., 10°C/min).
-
Data Interpretation: The output will be a thermogram of heat flow versus temperature. The polymerization will appear as a large exothermic peak. The "Onset Temperature" of this exotherm is determined by the intersection of the baseline with the tangent of the peak's leading edge. A higher onset temperature indicates a more effective inhibitor under these conditions.
Protocol 2: Accelerated Storage Stability Test
This workflow assesses the long-term effectiveness of an inhibitor by subjecting the stabilized monomer to elevated temperatures to simulate extended storage periods.[6]
Causality: The rate of inhibitor consumption and spontaneous polymerization is temperature-dependent; higher temperatures accelerate these processes.[11] By storing inhibited monomers at a constant, elevated temperature (e.g., 60°C), we can evaluate their relative stability in a compressed timeframe. The primary metric for failure is the formation of a polymer, which can be detected visually or by an increase in viscosity.
Step-by-Step Methodology:
-
Sample Preparation: For each inhibitor, prepare a sample by dissolving it at the desired concentration (e.g., 100 ppm) in the methacrylate monomer.
-
Packaging: Dispense equal volumes of each prepared monomer into identical, sealed glass vials. Crucially, leave a headspace of air in each vial to ensure oxygen is available for phenolic inhibitors.[20][21]
-
Storage: Place the vials in a temperature-controlled oven at a constant elevated temperature (e.g., 60°C).
-
Monitoring: At regular intervals (e.g., daily), remove the vials and visually inspect for any signs of polymerization (haziness, increased viscosity, or solid gel formation).
-
Endpoint: The time elapsed until the first sign of polymerization is recorded. A longer time to failure indicates superior inhibitor performance and predicts a longer shelf life under normal conditions.
Conclusion and Recommendations
The selection of a polymerization inhibitor for methacrylates is a balance of efficacy, safety, and operational compatibility.
-
For general-purpose, long-term storage where cost is a factor and an air headspace can be guaranteed, MEHQ is a proven and reliable choice.[3][4]
-
For applications requiring the highest level of protection, or where storage conditions may involve inert atmospheres or elevated temperatures, 4-Hydroxy-TEMPO and other nitroxide-based inhibitors offer superior performance and versatility due to their oxygen-independent mechanism.[15][17]
-
Quinone-based inhibitors can be effective but require careful evaluation for the specific monomer system to avoid acting merely as retarders rather than true inhibitors.[13]
Ultimately, the responsibility lies with the researcher to validate the chosen inhibitor for their specific monomer grade and storage conditions. By employing the systematic evaluation protocols outlined in this guide, you can generate the objective, quantifiable data needed to ensure monomer stability, experimental reproducibility, and the overall integrity of your research and development efforts.
References
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Synhipol® MEHQ - Polymerization Inhibitor for Acrylic Acid & Acrylate Monomers. (n.d.). SynLok.[Link]
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Ponnusamy, M., Reddy, B. S. R., & Tamizh, M. M. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 513.[Link]
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An Overview of Oxygen Inhibition in Photocuring. (n.d.). RadTech.[Link]
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Rojek, K. E., & Scott, T. F. (2014). The effect of monomer structure on oxygen inhibition of (meth)acrylates photopolymerization. University of Iowa.[Link]
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MMA Monomer FAQ. (n.d.). Gantrade.[Link]
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Said, M. N. A., Hasbullah, N. A., Rosdi, M. R. H., Shafiq, M. D., & Zulkifli, M. A. (2022). Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review. ACS Omega, 7(51), 47363–47385.[Link]
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Said, M. N. A., Hasbullah, N. A., Rosdi, M. R. H., Shafiq, M. D., & Zulkifli, M. A. (2022). Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review. ACS Omega, 7(51), 47363–47385.[Link]
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Are polymerisation inhibitors causing product failure? (2024, October 21). Makevale.[Link]
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Polymerisation inhibitor. (n.d.). Grokipedia.[Link]
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The effect of monomer structure on oxygen inhibition of (met)acrylates photopolymerization. (2014). University of Iowa Institutional Repository.[Link]
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Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. (n.d.). University of Sydney.[Link]
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Gryn'ova, G., Hodgson, J. L., & Coote, M. L. (2019). A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. Polymers, 11(10), 1623.[Link]
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Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. (2018). Journal of the Mechanical Behavior of Biomedical Materials, 88, 255-260.[Link]
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Ponnusamy, M., Reddy, B. S. R., & Tamizh, M. M. (2023). Inhibition of Free Radical Polymerization: A Review. MDPI.[Link]
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Delayed post-curing stage and oxygen inhibition of free-radical polymerization of dimethacrylate resin. (2018). Dental Materials, 34(11), 1645-1652.[Link]
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What is high performance polymerization inhibitor? (n.d.). Wako Pure Chemical Industries.[Link]
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Illustration of the mechanism of hydroquinone as a polymerization inhibitor. (2022). ResearchGate.[Link]
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Methacrylate Esters – Safe Handling Manual. (n.d.). Methacrylate Producers Association.[Link]
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UV-701 - 4-Hydroxy-TEMPO Polymerization Inhibitor for Acrylates. (n.d.). SynLok.[Link]
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Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. (2021). Soft Matter, 17(11), 3094-3102.[Link]
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Should I remove the inhibitor MEHQ(monomethyl ether hydroquinone) from MMA(methyl Methacrylate) for a polymerization reaction with styrene to produce SMMA. (2021). Reddit.[Link]
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Mechanistic studies of hydroquinone-promoted charge-transfer polymerization of styrene and alkyl methacrylates. (2011). Journal of Polymer Science Part A: Polymer Chemistry, 49(12), 2689-2696.[Link]
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Making the best of it: nitroxide-mediated polymerization of methacrylates via the copolymerization approach with functional styrenics. (2019). Polymer Chemistry, 10(46), 6278-6290.[Link]
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Gryn'ova, G., Hodgson, J. L., & Coote, M. L. (2019). A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. MDPI.[Link]
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Inhibitor 701 | 4-Hydroxy-TEMPO (CAS 2226-96-2). (n.d.). Ecochem.[Link]
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Study on the performance of methyl methacrylate polymerization: Comparison of partially oxidized tri-n-butylborane and benzoyl peroxide/N,N-dimethyl-p-toluidine. (2019). Journal of Oral Science, 61(2), 295-300.[Link]
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METHYL ACRYLATE - STABILIZED. (2020, September 22). Synthomer.[Link]
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METHACRYLIC ACID SAFE HANDLING MANUAL. (n.d.). Methacrylate Producers Association.[Link]
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Experimental methods of inhibitor evaluation. (2021). ResearchGate.[Link]
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Effect of Phenolic Compounds on the Polymerization of Methyl Methacrylate. (1992). Dental Materials, 8(5), 324-326.[Link]
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A Researcher's Comparative Guide to Determining Monomer Reactivity Ratios in Copolymerization
For researchers, scientists, and drug development professionals venturing into polymer synthesis, the precise control over copolymer composition is paramount. The sequence of monomer units along a polymer chain dictates its macroscopic properties, from solubility and thermal stability to biocompatibility and drug release kinetics. The key to unlocking this control lies in understanding and accurately determining monomer reactivity ratios (r₁ and r₂). This guide provides an in-depth comparison of established methodologies, grounded in experimental evidence and practical insights to ensure the scientific integrity of your findings.
The Foundational Principle: The Mayo-Lewis Equation
At the heart of copolymerization kinetics is the Mayo-Lewis equation, a model that describes the instantaneous composition of a copolymer being formed from two monomers (M₁ and M₂).[1][2] This equation is derived from the terminal model, which posits that the reactivity of a growing polymer chain radical depends only on the identity of its terminal monomer unit.[3]
The equation is given by:
d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])
Here, r₁ and r₂ are the reactivity ratios, defined as:
-
r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for a propagating chain ending in M₁ adding another M₁ monomer (homopropagation) to the rate constant of it adding an M₂ monomer (crosspropagation).
-
r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for a propagating chain ending in M₂ adding another M₂ monomer to the rate constant of it adding an M₁ monomer.
The values of these ratios are powerful predictors of the resulting copolymer microstructure:
-
r₁ > 1, r₂ > 1 : A tendency towards block copolymer formation.[1]
-
r₁ ≈ 1, r₂ ≈ 1 : A random or statistical copolymer is formed.[1]
-
r₁ ≈ 0, r₂ ≈ 0 : An alternating copolymer is formed.[1]
-
r₁ > 1, r₂ < 1 : The copolymer will be enriched in monomer 1. This can lead to compositional drift as the more reactive monomer is consumed.[1]
A critical prerequisite for the direct application of this equation is to ensure the polymerization is carried out to low monomer conversion (<10%) .[4][5] This minimizes "compositional drift," where the changing monomer feed ratio alters the copolymer composition as the reaction progresses.[1]
A Self-Validating Experimental Workflow
The integrity of your calculated reactivity ratios is fundamentally dependent on a robust and reproducible experimental protocol. The following step-by-step methodology is designed as a self-validating system, minimizing sources of error at each stage.
Experimental Protocol: Free-Radical Copolymerization
-
Monomer & Solvent Purification: Remove inhibitors (like MEHQ) from commercial monomers by passing them through a column of basic alumina. Purify solvents to remove any potential chain transfer agents. Causality: Inhibitors will induce an unpredictable induction period and can interfere with the initiator, leading to inconsistent reaction kinetics.
-
Preparation of Reaction Mixtures: Prepare a series of at least five reaction vials with varying initial monomer feed ratios (f₁). Precisely weigh monomers, solvent, and initiator (e.g., AIBN) into each vial. Causality: A range of feed ratios is essential for the accurate application of linear and non-linear fitting methods. Inaccurate measurements here are a primary source of error.
-
Degassing: Subject each vial to several freeze-pump-thaw cycles to remove dissolved oxygen. Backfill with an inert gas like nitrogen or argon. Causality: Oxygen is a potent radical scavenger and will inhibit or terminate the polymerization, leading to non-reproducible results and low yields.
-
Polymerization: Place the sealed vials in a thermostatically controlled oil bath or heating block at a constant temperature (e.g., 60-70 °C for AIBN). Monitor the time carefully. Causality: Consistent temperature is crucial for maintaining constant initiator decomposition and propagation rates.
-
Termination at Low Conversion: After a predetermined time designed to achieve <10% conversion, quench the reactions by rapidly cooling the vials in an ice bath and exposing them to air.
-
Polymer Isolation and Purification: Precipitate the copolymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., methanol for polystyrene). Filter and thoroughly wash the precipitate with the non-solvent to remove all unreacted monomers. Dry the purified copolymer under vacuum to a constant weight. Causality: Residual monomer is a significant source of error in subsequent composition analysis. Incomplete drying will lead to inaccurate conversion calculations.
-
Determine Conversion and Copolymer Composition:
-
Gravimetric Conversion: Calculate the percent conversion from the mass of the dried polymer and the initial mass of the monomers.
-
Compositional Analysis (¹H NMR): Dissolve a known amount of the dry copolymer in a suitable deuterated solvent (e.g., CDCl₃). Acquire a ¹H NMR spectrum.[6] Identify characteristic, non-overlapping peaks for each monomer unit in the copolymer.[7] Integrate these peaks. The molar fraction of each monomer in the copolymer (F₁) can be calculated from the ratio of their integral areas, normalized by the number of protons each signal represents.
-
Diagram: Experimental Workflow for Reactivity Ratio Determination
Caption: Workflow from monomer preparation to data acquisition.
Methodologies for Calculation: A Comparative Guide
Once you have reliable experimental data—a series of initial monomer mole fractions (f₁) and the corresponding copolymer mole fractions (F₁)—several methods can be used to calculate r₁ and r₂. Historically, linear methods were popular due to their simplicity, but they possess inherent statistical flaws. Non-linear methods are now the gold standard.
| Method | Principle | Advantages | Disadvantages & Causality |
| Fineman-Ross (F-R) | Linearization of the Mayo-Lewis equation.[8] A plot of G vs. H yields a straight line where the slope is r₁ and the intercept is r₂.[9][10] | Simple graphical method, historically significant.[11] | Statistically flawed. The variables G and H are not independent, leading to a distortion of the error structure.[12] Gives undue weight to data points at extreme monomer feed ratios, skewing the results.[7] Strongly discouraged for accurate determination.[13] |
| Kelen-Tüdős (K-T) | A modified linear method that introduces a constant (α) to distribute data points more evenly on the plot.[14] A plot of η vs. ξ gives r₁ and -r₂/α from the intercepts.[7] | Reduces the bias seen in the F-R method by providing a more symmetrical data distribution.[15] | Still a linearization method and thus suffers from inherent statistical inaccuracies.[12] While an improvement over F-R, it is still considered less reliable than non-linear methods.[16] |
| Error-in-Variables-Model (EVM) | A non-linear least-squares (NLLS) method that directly fits the experimental data (f₁, F₁) to the integrated Mayo-Lewis equation.[15][17] | Most accurate and statistically robust method. [18] It acknowledges that experimental errors exist in all measured variables (both f₁ and F₁), providing the most reliable parameter estimates and confidence intervals.[10][19] | Requires specialized software or computational scripts for the iterative, non-linear regression analysis.[15] |
Illustrative Data Set (Hypothetical: Styrene (M₁) / Methyl Methacrylate (M₂))
| Experiment | Mole Fraction M₁ in Feed (f₁) | Mole Fraction M₁ in Copolymer (F₁) |
| 1 | 0.10 | 0.23 |
| 2 | 0.25 | 0.40 |
| 3 | 0.50 | 0.58 |
| 4 | 0.75 | 0.76 |
| 5 | 0.90 | 0.88 |
Using this data, one would apply the equations for each method. For the F-R and K-T methods, this involves calculating the respective variables (G, H for F-R; η, ξ for K-T) for each data point and performing a linear regression. For the EVM, the (f₁, F₁) data pairs would be directly fitted to the copolymer composition equation using a non-linear regression algorithm.
Diagram: Data Analysis Workflow Comparison
Caption: Comparison of data processing paths.
Conclusion and Recommendation
The accurate determination of monomer reactivity ratios is a cornerstone of rational polymer design. While linear methods like Fineman-Ross and Kelen-Tüdős are of historical importance and offer simplified graphical analysis, their inherent statistical limitations can lead to inaccurate results.[13] These inaccuracies arise from the distortion of experimental error structures during the linearization process.[12]
For researchers seeking the highest degree of scientific integrity and accuracy, this guide strongly recommends the adoption of non-linear methods, specifically the Error-in-Variables-Model (EVM) .[18] By directly fitting experimental data to the fundamental copolymer composition equation and accounting for errors in all measured variables, the EVM provides the most trustworthy and statistically sound estimates for r₁ and r₂.[12][17] The investment in the computational tools required for EVM analysis is far outweighed by the increased confidence and reliability of the resulting data, ensuring that your subsequent material design and development are built on a solid quantitative foundation.
References
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-
Wikipedia. (2023). Mayo–Lewis equation. [Link]
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- Wang, C., et al. (2018). Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Analyst, 143(21), 5254-5262.
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Katona, B. G., et al. (2021). Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression. Polymers, 13(21), 3822. [Link]
- Grokipedia. (n.d.).
- The Royal Society of Chemistry. (n.d.). Understanding copolymerisation kinetics for the design of functional copolymers via free radical polymerisation.
- Fineman, M., & Ross, S. (1950). Linear method for determining monomer reactivity ratios in copolymerization. Journal of Polymer Science, 5(2), 259-262.
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Creative Biostructure. (n.d.). Determination of Copolymer Compositions. [Link]
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Ferrier, R. C., et al. (2019). Recommendation for Accurate Experimental Determination of Reactivity Ratios in Chain Copolymerization. Macromolecules, 52(21), 8049-8060. [Link]
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ResearchGate. (n.d.). Calculation of the Reactivity ratio by the Fineman-Ross method. [Link]
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Rangel-Rangel, E., et al. (2009). Copolymerizations of long side chain di n-alkyl itaconates and methyl n-alkyl itaconates with styrene: Determination of monomers reactivity ratios by NMR. Revista Latinoamericana de Metalurgia y Materiales, 29(1), 33-43. [Link]
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Kazemi, N. (2011). Reactivity Ratio Estimation in Multicomponent Polymerizations Using the Error-in-Variables-Model (EVM) Framework. CORE. [Link]
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Erhan, S. Z. (1987). Effect of Polymerization Conversion on the Experimental Determination of Monomer Reactivity Ratios in Copolymerization. ScholarWorks at WMU. [Link]
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ResearchGate. (n.d.). Determination of reactivity ratios using Kelen-Tudos method for THFMA-IBMA copolymer. [Link]
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Katona, B. G., et al. (2021). Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression. PubMed Central. [Link]
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Liu, Y., et al. (2012). Reactivity ratios and sequence structures of the copolymers prepared using photo-induced copolymerization of MMA with MTMP. Journal of Polymer Science Part A: Polymer Chemistry, 50(23), 4866-4874. [Link]
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A Senior Application Scientist's Guide to Structural Validation of Polymers: A Comparative Analysis Featuring MALDI-TOF-MS
For: Researchers, scientists, and drug development professionals engaged in polymer characterization.
Introduction: The Imperative of Precise Polymer Characterization
In the realm of materials science and drug development, the precise structural characterization of polymers is not merely an analytical exercise; it is the bedrock upon which product performance, safety, and efficacy are built. The molecular weight distribution, repeating units, end-group fidelity, and overall architecture of a polymer dictate its macroscopic properties. As such, the selection of an appropriate analytical technique for structural validation is a critical decision in the research and development pipeline.
This guide provides an in-depth comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) with other established techniques for polymer analysis. Moving beyond a simple recitation of technical specifications, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to make informed decisions for your specific polymer systems.
The Power of MALDI-TOF-MS in Polymer Analysis
MALDI-TOF-MS has emerged as a powerful tool for the structural characterization of synthetic polymers.[1] It is a soft ionization technique that allows for the analysis of large, non-volatile macromolecules with minimal fragmentation, providing a detailed picture of the polymer at the molecular level.[1][2] Unlike traditional chromatographic methods that provide relative molecular weights, MALDI-TOF-MS can determine the absolute molecular weight of individual oligomers.[3][4] This capability allows for the precise determination of key structural parameters, including:
-
Molecular Weight Averages (Mn, Mw) and Polydispersity (Đ): By resolving individual oligomer chains, MALDI-TOF-MS provides a direct measurement of the molecular weight distribution.[3][5]
-
Monomer Repeat Unit Mass: The mass difference between adjacent peaks in the spectrum corresponds to the mass of the repeating monomer unit, confirming the polymer's primary structure.[3]
-
End-Group Identification: The high resolution and mass accuracy of MALDI-TOF-MS enable the elucidation of the chemical nature of polymer end-groups, which is crucial for understanding polymerization mechanisms and the functional properties of the material.[5][6][7]
-
Copolymer Composition and Architecture: The technique can be used to analyze the composition and, in some cases, the sequence of copolymers.[8][9]
-
Detection of Impurities and Degradation Products: MALDI-TOF-MS is highly sensitive to the presence of byproducts, residual monomers, and degradation products, making it a valuable tool for quality control and stability studies.[10][11][12]
Comparative Analysis: MALDI-TOF-MS vs. Alternative Techniques
While MALDI-TOF-MS offers significant advantages, it is essential to understand its performance in the context of other widely used polymer characterization techniques.
MALDI-TOF-MS vs. Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC/GPC is a cornerstone technique for determining the molecular weight distribution of polymers. However, it is a relative method that relies on calibration with polymer standards.[13] This can lead to inaccuracies when analyzing novel polymers or those with different architectures than the standards.[13]
| Feature | MALDI-TOF-MS | SEC / GPC |
| Principle | Measures absolute mass-to-charge ratio of individual oligomers. | Separates molecules based on their hydrodynamic volume in solution. |
| Molecular Weight | Provides absolute molecular weight averages (Mn, Mw).[3][4] | Provides relative molecular weight averages based on calibration standards.[13] |
| Structural Information | Detailed information on end-groups, repeating units, and copolymer composition.[3][5][8] | Limited to molecular weight distribution; structural information requires additional detectors (e.g., light scattering, viscometer). |
| Resolution | High resolution, capable of separating individual oligomers.[5] | Lower resolution, provides a continuous distribution curve. |
| Polydispersity Limitation | Best suited for polymers with narrow polydispersity (Đ < 1.5).[3] For broader distributions, fractionation prior to analysis may be necessary.[3][14] | Can analyze a wide range of polydispersities. |
| Sample Throughput | High throughput, with rapid analysis times.[4] | Lower throughput due to chromatographic separation times. |
The choice between MALDI-TOF-MS and SEC/GPC often depends on the specific information required. For routine quality control of well-characterized polymers where the primary interest is the overall molecular weight distribution, SEC/GPC is a robust and reliable technique. However, for in-depth structural elucidation, end-group analysis, and the characterization of complex polymer architectures, MALDI-TOF-MS provides unparalleled detail. In many cases, the two techniques are complementary, with SEC/GPC providing the broad overview and MALDI-TOF-MS offering a detailed molecular snapshot.[15]
MALDI-TOF-MS vs. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the chemical structure of polymers, including tacticity, monomer sequencing in copolymers, and end-group analysis.
| Feature | MALDI-TOF-MS | NMR Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ionized molecules. | Probes the magnetic properties of atomic nuclei to elucidate chemical structure. |
| Structural Information | Provides information on repeating units, end-groups, and overall molecular weight distribution.[3][5] | Provides detailed information on chemical bonding, stereochemistry (tacticity), and monomer sequencing. |
| Sensitivity | High sensitivity, capable of detecting minor components and impurities.[16] | Lower sensitivity, may not be suitable for detecting low-level end-groups or impurities without specialized techniques.[5] |
| Molecular Weight | Provides absolute molecular weight information.[3] | Can be used to determine number-average molecular weight (Mn) through end-group analysis, but this is often limited to lower molecular weight polymers. |
| Quantitative Analysis | Can be quantitative, but requires careful optimization and the use of internal standards.[17][18][19][20] | Inherently quantitative, allowing for the determination of copolymer composition and monomer ratios. |
NMR and MALDI-TOF-MS are highly complementary techniques.[16][21] NMR provides the definitive chemical structure of the repeating units and their connectivity, while MALDI-TOF-MS offers a detailed picture of the entire polymer chain, including end-groups and the overall molecular weight distribution. For a comprehensive structural validation, a combination of both techniques is often the most powerful approach.
Experimental Workflow: A Practical Guide to Polymer Analysis by MALDI-TOF-MS
The quality of MALDI-TOF-MS data is highly dependent on proper sample preparation and instrument parameter optimization.[1][21] The following section provides a detailed, step-by-step methodology for the analysis of a representative polymer, polyethylene glycol (PEG).
Diagram: MALDI-TOF-MS Workflow for Polymer Analysis
Caption: Workflow for polymer analysis using MALDI-TOF-MS.
Detailed Protocol: Analysis of Polyethylene Glycol (PEG)
This protocol outlines the steps for analyzing a PEG sample with an average molecular weight of 2000 Da.
1. Materials and Reagents:
-
Polyethylene glycol (PEG 2000)
-
Cationizing Agent: Sodium trifluoroacetate (NaTFA)[22]
-
Solvent: Tetrahydrofuran (THF)[21]
-
MALDI target plate
-
Micropipettes and tips
2. Solution Preparation:
-
Polymer Solution (1 mg/mL): Dissolve 1 mg of PEG 2000 in 1 mL of THF.
-
Matrix Solution (10 mg/mL): Dissolve 10 mg of DHB in 1 mL of THF.[3]
-
Cationizing Agent Solution (1 mg/mL): Dissolve 1 mg of NaTFA in 1 mL of THF.
3. Sample-Matrix Preparation (The Dried-Droplet Method):
-
In a microcentrifuge tube, mix the polymer solution, matrix solution, and cationizing agent solution in a volumetric ratio of 1:10:1 (Polymer:Matrix:Cationizing Agent).
-
Vortex the mixture thoroughly to ensure homogeneity.
4. Spotting the Sample:
-
Pipette 0.5 - 1.0 µL of the final mixture onto a spot on the MALDI target plate.
-
Allow the solvent to evaporate completely at room temperature, which will result in the co-crystallization of the polymer and the matrix.
5. MALDI-TOF-MS Data Acquisition:
-
Instrument: A MALDI-TOF mass spectrometer (e.g., Bruker Autoflex, Waters MALDI micro MX).[3][6]
-
Ionization Mode: Positive ion mode.
-
Mass Range: Set the mass range to encompass the expected molecular weight distribution of the polymer (e.g., 500 - 5000 m/z for PEG 2000).
-
Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio, avoiding excessive fragmentation.[24]
-
Data Acquisition: Acquire spectra from multiple positions within the sample spot to ensure representative data, and average the spectra.
6. Data Analysis:
-
The resulting spectrum will show a distribution of peaks, with each peak corresponding to a specific oligomer chain adducted with a sodium ion ([M+Na]+).
-
The mass difference between adjacent peaks should correspond to the mass of the ethylene glycol repeat unit (44.03 Da).
-
Use the instrument's software to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ = Mw/Mn).[5]
-
The mass of the individual peaks can be used to confirm the end-group structure. For PEG with hydroxyl end-groups, the theoretical mass of an oligomer is calculated as: Mass = (mass of repeat unit * n) + mass of end groups + mass of cation, where 'n' is the number of repeat units.
Causality in Experimental Choices:
-
Matrix Selection (DHB): DHB is a common matrix for polar polymers like PEG because its polarity is compatible with the analyte, promoting efficient energy transfer and co-crystallization.[23][25] For non-polar polymers like polystyrene, a non-polar matrix such as dithranol is often preferred.[2][3]
-
Cationizing Agent (NaTFA): Most synthetic polymers are ionized via cationization rather than protonation.[3] Alkali metal salts like NaTFA are commonly used for polyethers. For polymers like polystyrene, silver salts (e.g., AgTFA) are often employed.[3][21] The choice of cation depends on the polymer's ability to form adducts.
-
Solvent (THF): An ideal solvent should dissolve the polymer, matrix, and cationizing agent to ensure a homogeneous mixture.[16] THF is a good choice for many polymers due to its ability to dissolve a wide range of compounds and its volatility, which facilitates rapid co-crystallization.[21]
-
Laser Power: Excessive laser power can cause fragmentation of the polymer chains, leading to an inaccurate representation of the molecular weight distribution.[24] It is crucial to start with low laser energy and gradually increase it to the optimal level.
Advanced Applications and Considerations
Analysis of Insoluble Polymers
For polymers that are insoluble in common organic solvents, a solid-state sample preparation method can be employed. This involves grinding the polymer and matrix together to a fine powder and then pressing the mixture into a pellet.[26]
Quantitative Analysis
While often considered a qualitative or semi-quantitative technique, MALDI-TOF-MS can provide quantitative information with careful experimental design. This typically involves the use of an internal standard and the development of a calibration curve.[17][18][19][20]
Analysis of Copolymers and Blends
MALDI-TOF-MS can be used to characterize the composition of copolymers and the components of polymer blends.[8][27] High-resolution instruments can even provide information on the distribution of different monomer units within the polymer chains.[27]
Studying Polymer Degradation
The high sensitivity of MALDI-TOF-MS makes it an excellent tool for studying polymer degradation. It can detect the formation of low molecular weight oligomers and changes in end-group chemistry that occur during degradation processes.[10][11][12]
Conclusion: An Integrated Approach to Polymer Validation
MALDI-TOF-MS is a versatile and powerful technique that provides a wealth of structural information for a wide range of polymers. Its ability to determine absolute molecular weights and provide detailed information on end-groups and polymer architecture makes it an invaluable tool for researchers, scientists, and drug development professionals.
While MALDI-TOF-MS offers significant advantages, it is not a standalone solution. A comprehensive and robust structural validation of polymers often requires an integrated approach, leveraging the complementary strengths of techniques like SEC/GPC and NMR spectroscopy. By understanding the principles, capabilities, and limitations of each technique, researchers can design an analytical strategy that provides the necessary level of detail and confidence for their specific application. This guide serves as a starting point for harnessing the full potential of MALDI-TOF-MS in the intricate world of polymer characterization.
References
- Quantitative Analysis of Polymers by MALDI-TOF Mass Spectrometry: Correlation Between Signal Intensity and Arm Number. PubMed.
- Quantitation of Polymer End Groups Using MALDI TOF MS. National Institute of Standards and Technology.
- Quantitative Analysis of Synthetic Polymers Using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry.
- A MALDI Sample Preparation Method Suitable for Insoluble Polymers.
- Polymer Analysis by MALDI-Tof MS.
- Optimized MALDI-TOF MS Strategy for Characterizing Polymers. Frontiers.
- MALDI-TOF Characterization of Functionalized Polymers. Sigma-Aldrich.
- Applications of MALDI-TOF-MS in structural characterization of synthetic polymers. Royal Society of Chemistry.
- Advanced Polymer Analysis with MALDI-TOF MS. Bruker.
- MALDI-TOF-MS Copolymer Analysis: Characterization of a Poly(dimethylsiloxane)-co-Poly(hydromethylsiloxane) as a Precursor of a Functionalized Silicone Graft Copolymer.
- End group analysis of poly(methyl methacrylate) using MALDI-TOFMS and GC-TOFMS. JEOL Ltd..
- Quantitative Analysis of Polymer Additives with MALDI-TOF MS Using an Internal Standard Approach. Journal of the American Society for Mass Spectrometry.
- Quantitative analysis of polymer additives with MALDI-TOF MS using an internal standard approach. PubMed.
- MALDI-TOF technique to study process-induced degradation of bioabsorbable polymers. Frontiers.
- MALDI−TOF Investigation of Polymer Degradation. Pyrolysis of Poly(bisphenol A carbonate).
- MALDI-2 Mass Spectrometry for Synthetic Polymer Analysis.
- Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry. PMC.
- Structural Characterization of Polymers by MALDI Spiral-TOF Mass Spectrometry Combined with Kendrick Mass Defect Analysis. PMC.
- Applications of MALDI-TOF-MS in structure characterization of synthetic polymer.
- MALDI-TOF Polymer Analysis Guide. University of Delaware.
- Polymer analysis using MALDI TOF. News-Medical.Net.
- Comparison of Matrices for Optimal Analysis of Synthetic Polymers Using MALDI-TOF Mass Spectrometry. Mass Spectrometry Letters.
- Comparative study of gel permeation chromatography versus MALDI-TOF MS. Preprints.org.
- MALDI−TOF MS and DIOS−MS Investigation of the Degradation and Discoloration of Poly(ethylene terephthalate).
- Polymer Analysis using MALDI TOF. YouTube.
- The Limitations of MALDI-TOF Mass Spectrometry in the Analysis of Wide Polydisperse Polymers.
- Fundamentals of Choosing a MALDI M
- MALDI-ToF characterization MALDI-ToF MS spectrum of the first-stage copolymer poly(TAz-alt-PA).
- Comparison of Molecular Weight Moments from MALDI-TOF-MS With Other Absolute Methods on a Standard Reference Polymer. NIST.
- Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review. PMC.
- Systematic study of synthetic polymers by MALDI-linTOF-MS. reposiTUm.
- Matrix-assisted laser desorption/ioniz
- Optimized MALDI-TOF MS Str
- MALDI-TOF Sample Prepar
- MALDI Mass Spectrometry of Synthetic Polymers. Toyota Central R&D Labs., Inc..
- Polymer Analysis by MALDI-TOF-MS.
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Safety Operating Guide
Navigating the Disposal of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends beyond its use in experimentation. Proper disposal is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed protocol for the safe and compliant disposal of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate (CAS No. 177080-66-9), a member of the methacrylate ester family. While specific data for this compound is limited, the procedures outlined here are grounded in the established best practices for managing methacrylic esters, a class of compounds known for their potential to cause skin and eye irritation and their classification as hazardous materials.[1][2][3][4]
The fundamental principle guiding the disposal of any chemical waste is adherence to local, regional, national, and international regulations.[1][5] This document serves as a comprehensive resource, but it is imperative to consult your institution's environmental health and safety (EHS) department and the manufacturer's Safety Data Sheet (SDS) for guidance specific to your location and the particular formulation of the chemical you are using.
Immediate Safety Considerations: The First Line of Defense
Before initiating any disposal-related activities, a thorough risk assessment is paramount. Methacrylate esters, as a class, are known skin and eye irritants and may cause allergic skin reactions or respiratory irritation.[2][4][6][7] Therefore, appropriate personal protective equipment (PPE) is non-negotiable.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.
-
Hand Protection: Wear suitable chemical-resistant gloves. Given the nature of methacrylate esters, nitrile gloves are a common recommendation, but always verify compatibility with your specific glove manufacturer.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6]
-
Respiratory Protection: If there is a risk of generating vapors or aerosols, or if working outside of a well-ventilated area, a respirator may be necessary.[8]
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][8]
Hazard Profile Summary
The following table summarizes the potential hazards associated with methacrylate esters, providing a quick reference for risk assessment.
| Hazard Classification | Description | Primary Precaution |
| Skin Irritation | May cause redness, itching, and inflammation upon contact.[6][7] | Avoid all skin contact; wear appropriate gloves and protective clothing.[2] |
| Eye Irritation | Can cause serious eye irritation or damage.[6][7] | Wear chemical splash goggles at all times. |
| Skin Sensitization | May cause an allergic skin reaction after repeated exposure.[2][6][7] | Minimize exposure and wear gloves. |
| Respiratory Irritation | Vapors may irritate the respiratory tract.[4][6] | Use in a well-ventilated area or with a fume hood. |
| Aquatic Toxicity | Potentially harmful to aquatic life with long-lasting effects.[4][6] | Do not allow to enter drains or waterways.[2][9] |
Step-by-Step Disposal Protocol
The proper disposal of this compound hinges on a critical distinction: is the material unreacted monomer, or has it been polymerized?
Disposal of Unreacted Monomer
Unreacted methacrylate esters are generally considered hazardous waste.[1] Under no circumstances should liquid or unreacted material be poured down the drain or disposed of in regular trash.[2]
Procedure:
-
Waste Collection:
-
Designate a specific, clearly labeled, and sealed container for liquid waste of this compound.
-
The container must be compatible with the chemical. High-density polyethylene (HDPE) is often a suitable choice.
-
Ensure the waste container is kept closed when not in use and stored in a well-ventilated, secondary containment area away from incompatible materials such as strong oxidizing agents.[9]
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution's EHS department.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup for hazardous waste.[10] They will ensure the waste is transported to a licensed disposal facility.
-
Management of Contaminated Materials
Any materials that come into direct contact with the liquid monomer, such as pipette tips, gloves, and paper towels, must also be treated as hazardous waste.
Procedure:
-
Segregation:
-
Collect all contaminated solid waste in a separate, sealed plastic bag or a designated container.[10]
-
-
Labeling:
-
Clearly label the bag or container as "Hazardous Waste" and specify the chemical contaminant.
-
-
Disposal:
-
Dispose of this solid waste through your institution's hazardous waste program.[10]
-
Disposal of Polymerized Material
In some instances, methacrylate esters can be intentionally polymerized into a solid, inert plastic. This can be a viable method for rendering the material non-hazardous. However, you must confirm with your local regulations that the resulting polymer is acceptable for disposal as regular solid waste.[10]
Procedure:
-
Polymerization (if applicable and safe):
-
If you have a protocol to fully polymerize the residual monomer into a solid, ensure the reaction goes to completion.
-
Caution: Uncontrolled polymerization of methacrylate esters can generate significant heat.[1] This should only be attempted by experienced personnel following a validated procedure.
-
-
Verification:
-
Confirm with your EHS department that the fully cured polymer is considered non-hazardous in your jurisdiction.
-
-
Disposal of Polymer:
-
If deemed non-hazardous, the solid polymer can typically be disposed of in the regular solid waste stream.[10]
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
For Small Spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Contain: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[9][11]
-
Collect: Carefully scoop the absorbent material into a sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials should be disposed of as hazardous waste.
For Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team or EHS department without delay.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Methacrylate Producers Association, Inc. (n.d.). Methacrylate Esters – Safe Handling Manual.
- Methacrylate Producers Association, Inc. & Methacrylates Sector Group. (n.d.). Methacrylic Esters - Safe Handling. Scribd.
- Environmental Health and Safety. (n.d.). Standard Operating Procedure Methyl Methacrylate.
- Methacrylate Producers Association, Inc. (n.d.). Industrial Hygiene | Enhance Safety Practices.
- Inter Cars. (n.d.). Safety Data Sheet Dichtungsmasse.
- Shinsei Chemical Company Ltd. (n.d.). Safety Data Sheet. Schem.jp.
- (n.d.). Safety Data Sheet.
- Caseway Industrial Products. (2022, June 24). Safety Data Sheet - METHYL METHACRYLATE.
- European Chemicals Agency. (n.d.). Substance Information. ECHA.
- Vibra-Tite. (n.d.). Safety Data Sheet.
- TPS. (n.d.). Safety Data Sheet according to Regulation (EC) No 1907/2006.
- (n.d.). Safety Data Sheet according to Regulation (EC) No 1907/2006.
- (2024, November 4). Safety Data Sheet.
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A Researcher's Guide to the Safe Handling of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate
As a Senior Application Scientist, this guide provides essential safety protocols and logistical plans for the handling and disposal of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate. This document is intended for researchers, scientists, and drug development professionals. The following procedures are designed to ensure personal safety and mitigate risks associated with the handling of this methacrylate compound.
Understanding the Risks: A Proactive Approach to Safety
This compound belongs to the methacrylate family of chemicals. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, its chemical structure suggests hazards common to methacrylates. These include the potential for skin and eye irritation, respiratory irritation, and the possibility of allergic skin reactions.[1][2][3][4] Methacrylates are also often flammable liquids and their vapors can be irritating.[5][6] Therefore, a cautious and informed approach to handling is paramount.
The fundamental principle of laboratory safety is to minimize exposure through a combination of engineering controls, administrative controls, and personal protective equipment (PPE). This guide will focus on the appropriate selection and use of PPE as the final line of defense.
Core Personal Protective Equipment (PPE)
The proper selection and use of PPE are critical when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Benchtop Operations (Small Quantities) | Safety glasses with side shields | Nitrile or butyl rubber gloves | Laboratory coat | Not generally required if in a well-ventilated area |
| Handling Larger Quantities or Potential for Splashing | Chemical splash goggles and a face shield | Double-gloving with nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Recommended if ventilation is inadequate or for prolonged use |
| Aerosol Generating Procedures | Chemical splash goggles and a face shield | Nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Use within a certified chemical fume hood is mandatory. If a fume hood is not available, a respirator with an organic vapor cartridge is necessary. |
| Emergency Spill Response | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Respirator with an organic vapor cartridge |
Explaining the Choices: A Deeper Dive into PPE Selection
-
Eye and Face Protection: Given that methacrylates can cause serious eye irritation, appropriate eye protection is non-negotiable.[1] For routine handling of small quantities, safety glasses with side shields offer a baseline level of protection. However, when there is a risk of splashing, chemical splash goggles that form a seal around the eyes are essential.[7] A face shield should be used in conjunction with goggles during activities with a high potential for splashing to protect the entire face.[8]
-
Hand Protection: Methacrylates can cause skin irritation and may lead to allergic skin reactions upon repeated exposure.[1][3][4][9] Therefore, selecting the right gloves is crucial. Nitrile or butyl rubber gloves generally provide adequate protection against incidental contact.[7][8] It is imperative to inspect gloves for any signs of damage before use and to change them immediately if contamination is suspected.[10] For prolonged contact or when handling larger volumes, double-gloving can provide an additional layer of safety.
-
Body Protection: A standard laboratory coat is sufficient for most benchtop procedures to protect against minor spills and contamination of personal clothing.[11] When handling larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.[5] In the event of a large spill, a chemical-resistant suit may be necessary to prevent widespread skin contact.
-
Respiratory Protection: Inhalation of methacrylate vapors can cause respiratory irritation.[6][12] Most handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize vapor inhalation.[7] If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, appropriate respiratory protection, such as a respirator equipped with an organic vapor cartridge, must be used.
Procedural Guidance: Step-by-Step Safety Protocols
Donning and Doffing PPE: A Critical Sequence
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Apron: Put on your laboratory coat and fasten it completely. If required, wear a chemical-resistant apron over the lab coat.
-
Gloves: Put on the first pair of gloves. If double-gloving, put on the second pair over the first.
-
Eye/Face Protection: Put on your safety glasses, goggles, and/or face shield.
Doffing Sequence:
-
Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare hands.
-
Lab Coat/Apron: Remove your lab coat or apron by rolling it outwards, ensuring the contaminated side is contained.
-
Eye/Face Protection: Remove your eye and face protection.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[13]
Experimental Workflow: PPE Decision Making
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental workflow.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Safe Handling and Storage
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Store in a cool, dry place away from sources of ignition, as methacrylates can be flammable.[8]
-
Wash hands thoroughly after handling.[13]
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. For small spills, absorb the material with an inert absorbent such as sand or earth and place it in a sealed container for disposal.[8] For larger spills, prevent the material from entering drains or waterways and contact your institution's environmental health and safety department for guidance.[8]
Disposal Plan
All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain.[9]
References
- ACRYLIC MONOMER SELF POLYMERIZED DPDDFS-029. (2020-11-17).
- Standard Operating Procedure Methyl Methacrylate. (2012, March). Environmental Health and Safety, Stony Brook University.
- Safety data sheet (regulation (ec) n° 1907/2006 - REACH). (2023-09-15). Indufarm.
- SAFETY D
- Standard Operating Procedure for Management of Hazardous M
- Safety D
- METHACRYLIC ACID SAFE HANDLING MANUAL. Methacrylates Sector Group of the European Chemical Industry Council (CEFIC).
- Methacrylate Monomers Safe use of gloves. European Solvents Industry Group (ESIG).
- Industrial Hygiene | Enhance Safety Practices.
- Safe transport of acrylic monomers. (2020-06-23). European Basic Acrylic Monomers (EBAM).
- CAS#:9011-87-4 | methyl 2-methylprop-2-enoate,2-methylprop-2-eno
- 2-Propenoic acid, 2-methyl-, methyl ester: Human health tier II assessment. (2014-04-11). Australian Government Department of Health.
- SAFETY D
- Methyl Methacrylate Exposure in Dental Laboratory. (2021-02-03).
- Lab Safety Guideline: Methyl Methacrylate. Harvard University Environmental Health & Safety.
- 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS CAS-No. (2019-01-28). Loba Chemie.
- SAFETY DATA SHEET. (2010-05-21). Fisher Scientific.
- 5-Chloro Salicylaldehyde CAS No 635-93-8 MATERIAL SAFETY D
- Safety D
- 4 - Safety D
- SAFETY D
- Methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;prop-2-enoic acid. PubChem.
- Methyl prop-2-eno
- methyl prop-2-eno
- Methyl 2-(6-oxooxan-2-yl)
- Prop-2-enoyl 2-methylprop-2-eno
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
